molecular formula C13H8Cl4N2O B1682623 COH-SR4

COH-SR4

カタログ番号: B1682623
分子量: 350.0 g/mol
InChIキー: VKVJIWVUYNTBEZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,3-Bis(3,5-dichlorophenyl)urea, also known in research contexts as the compound COH-SR4, is a synthetic small molecule with the molecular formula C13H8Cl4N2O and a molecular weight of 350.03 g/mol . This compound is of significant interest in preclinical cancer research due to its multi-targeted mechanism of action. Studies have identified this compound as a potent agent that inhibits proliferation and activates apoptosis in various cancer cell models, including melanoma and lung cancer . Its proposed mechanistic underpinnings involve the inhibition of glutathione S-transferase (GST) activity and the induction of mitochondrial uncoupling, which activates the cellular energy sensor AMP-activated protein kinase (AMPK) . This activation leads to subsequent downstream effects, such as cell cycle arrest and inhibition of the mTOR signaling pathway . In vivo studies using oral administration in mouse models have demonstrated effective tumor inhibition in both syngeneic and xenograft models of melanoma and lung cancer, with reports indicating it was well-tolerated without overt toxicity . This product is provided for Research Use Only (RUO) and is strictly intended for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

1,3-bis(3,5-dichlorophenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl4N2O/c14-7-1-8(15)4-11(3-7)18-13(20)19-12-5-9(16)2-10(17)6-12/h1-6H,(H2,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKVJIWVUYNTBEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)NC(=O)NC2=CC(=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Core Mechanism of COH-SR4 in Adipocytes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

COH-SR4 is a novel small molecule that has demonstrated potent anti-adipogenic properties in preclinical studies. This technical guide delineates the core mechanism of action of this compound in adipocytes, focusing on its role as an indirect activator of AMP-activated protein kinase (AMPK). Activation of AMPK by this compound initiates a signaling cascade that culminates in the inhibition of adipocyte differentiation and lipid accumulation. This is achieved through the modulation of key regulatory pathways, including the suppression of the mammalian target of rapamycin (B549165) complex 1 (mTORC1) signaling and the downregulation of critical adipogenic transcription factors. This document provides a comprehensive overview of the signaling pathways, detailed experimental protocols for key assays, and a summary of the quantitative data available to date.

Introduction

Obesity and associated metabolic disorders represent a growing global health crisis. A key strategy in combating obesity is the inhibition of adipogenesis, the process of preadipocyte differentiation into mature, lipid-laden adipocytes. This compound has emerged as a promising therapeutic candidate due to its ability to potently inhibit this process. This guide provides a detailed examination of the molecular mechanisms underpinning the anti-adipogenic effects of this compound in adipocytes.

Core Mechanism of Action: Indirect AMPK Activation

The primary mechanism of action of this compound in adipocytes is the indirect activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1][2][3] this compound treatment leads to an increase in the cellular AMP:ATP ratio, which allosterically activates AMPK.[4]

Inhibition of Adipocyte Differentiation

Activated AMPK orchestrates the anti-adipogenic effects of this compound through multiple downstream pathways:

  • Cell Cycle Arrest: this compound induces cell cycle arrest at the G1/S phase transition in preadipocytes.[1][2] This inhibition of mitotic clonal expansion (MCE), a critical early step in adipogenesis, prevents the necessary proliferation of preadipocytes before they differentiate.

  • Downregulation of Adipogenic Transcription Factors: this compound treatment leads to a dose-dependent decrease in the protein expression of key master regulators of adipogenesis, including:

    • Peroxisome proliferator-activated receptor gamma (PPARγ)[1][4]

    • CCAAT/enhancer-binding protein alpha (C/EBPα)[1][4]

    • Sterol regulatory element-binding protein 1 (SREBP1)[1][4]

  • Reduction of Lipogenic Enzyme Expression: Consequently, the expression of downstream lipogenic enzymes responsible for fatty acid and triglyceride synthesis is also suppressed, including:

    • Fatty acid synthase (FAS)[1][4]

    • Adipocyte protein 2 (aP2)[1][4]

    • ATP citrate (B86180) lyase (ACL)[1][4]

    • Acetyl-CoA carboxylase (ACC)[1][4]

Modulation of the mTORC1 Signaling Pathway

A crucial downstream effector of AMPK is the mammalian target of rapamycin complex 1 (mTORC1), a key promoter of cell growth and proliferation. This compound-activated AMPK inhibits mTORC1 signaling through the phosphorylation of two key proteins:

  • Raptor (Regulatory-associated protein of mTOR): Phosphorylation of Raptor by AMPK inhibits mTORC1 activity.[1][2]

  • Tuberous Sclerosis Complex 2 (TSC2): AMPK-mediated phosphorylation of TSC2 enhances its GAP activity towards the small GTPase Rheb, a critical activator of mTORC1, leading to mTORC1 inhibition.[1][2]

The inhibition of mTORC1 by the this compound-AMPK axis is further evidenced by the decreased phosphorylation of its downstream targets:

  • p70 S6 Kinase (S6K): A key regulator of protein synthesis and cell growth.[1][2]

  • 4E-Binding Protein 1 (4E-BP1): An inhibitor of translation initiation.[1][2]

The anti-adipogenic effects of this compound are dependent on AMPK, as siRNA-mediated knockdown of AMPKα1/α2 subunits reverses the inhibition of adipogenesis and lipid accumulation.[1][2]

Quantitative Data Summary

While much of the existing data is qualitative or semi-quantitative (e.g., Western blot images), the following table summarizes the key quantitative findings for the effects of this compound in 3T3-L1 adipocytes.

ParameterMethodConcentration of this compoundResultReference
Lipid Accumulation Oil Red O Staining / AdipoRed Assay1-5 µMDose-dependent inhibition[1][4]
~1.5 µMIC50 for inhibition of lipid accumulation[4]
Cell Cycle Distribution Propidium (B1200493) Iodide Staining & Flow Cytometry1-5 µMDose-dependent increase in G1 phase population[1]
Protein Expression Western Blot1-5 µMDose-dependent decrease in PPARγ, C/EBPα, SREBP1, FAS, aP2, ACL, ACC[1][4]
Protein Phosphorylation Western Blot1-5 µMDose-dependent increase in p-AMPK, p-ACC, p-Raptor, p-TSC2[1]
1-5 µMDose-dependent decrease in p-S6K, p-4E-BP1[1]

Note: Detailed quantitative dose-response data for protein expression and phosphorylation are not publicly available in tabular format. The "dose-dependent" description is based on the qualitative data presented in the cited literature.

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway in Adipocytes

COH_SR4_Signaling COH_SR4 This compound AMP_ATP Increased AMP:ATP Ratio COH_SR4->AMP_ATP AMPK AMPK AMP_ATP->AMPK activates TSC2 TSC2 AMPK->TSC2 phosphorylates Raptor Raptor AMPK->Raptor phosphorylates Cell_Cycle_Progression Cell Cycle Progression AMPK->Cell_Cycle_Progression inhibits Adipogenic_TFs Adipogenic Transcription Factors (PPARγ, C/EBPα, SREBP1) AMPK->Adipogenic_TFs downregulates mTORC1 mTORC1 TSC2->mTORC1 inhibits Raptor->mTORC1 inhibits S6K S6K mTORC1->S6K inhibits phosphorylation _4EBP1 4E-BP1 mTORC1->_4EBP1 inhibits phosphorylation Protein_Synthesis Protein Synthesis S6K->Protein_Synthesis regulates _4EBP1->Protein_Synthesis regulates Adipogenesis Adipogenesis & Lipid Accumulation Protein_Synthesis->Adipogenesis MCE Mitotic Clonal Expansion Cell_Cycle_Progression->MCE MCE->Adipogenesis Lipogenic_Enzymes Lipogenic Enzymes (FAS, aP2, ACL, ACC) Adipogenic_TFs->Lipogenic_Enzymes downregulates Lipogenic_Enzymes->Adipogenesis

Caption: this compound signaling cascade in adipocytes.

Experimental Workflow for Assessing this compound's Anti-Adipogenic Effects

Experimental_Workflow cluster_cell_culture Cell Culture & Differentiation cluster_assays Endpoint Assays Preadipocytes 3T3-L1 Preadipocytes Differentiation Induce Differentiation (MDI Cocktail) Preadipocytes->Differentiation Treatment Treat with this compound (Various Concentrations) Differentiation->Treatment Lipid_Staining Oil Red O Staining (Lipid Accumulation) Treatment->Lipid_Staining Western_Blot Western Blotting (Protein Expression & Phosphorylation) Treatment->Western_Blot Cell_Cycle Flow Cytometry (Cell Cycle Analysis) Treatment->Cell_Cycle siRNA AMPK Knockdown (siRNA) + this compound Treatment Treatment->siRNA

Caption: Workflow for evaluating this compound's effects.

Detailed Experimental Protocols

3T3-L1 Adipocyte Differentiation
  • Cell Seeding: Plate 3T3-L1 preadipocytes in DMEM with 10% calf serum and allow them to reach confluence.

  • Post-Confluency: Maintain the confluent cells for an additional 48 hours.

  • Differentiation Induction (Day 0): Change the medium to DMEM with 10% fetal bovine serum (FBS) supplemented with a differentiation cocktail (MDI):

  • Insulin Treatment (Day 2): Replace the medium with DMEM containing 10% FBS and 10 µg/mL insulin.

  • Maintenance (Day 4 onwards): Culture the cells in DMEM with 10% FBS, changing the medium every 2 days. Full differentiation is typically observed by day 7-8.

  • This compound Treatment: this compound (or vehicle control) is added at the desired concentrations with each medium change.

Oil Red O Staining for Lipid Accumulation
  • Fixation: Wash differentiated adipocytes with PBS and fix with 10% formalin for at least 1 hour.

  • Staining: Wash the fixed cells with water and then with 60% isopropanol (B130326). Stain with a freshly prepared Oil Red O working solution for 10-20 minutes.

  • Washing: Wash extensively with water to remove unbound dye.

  • Quantification: Elute the stain from the cells using 100% isopropanol and measure the absorbance at 510 nm.

Western Blot Analysis
  • Cell Lysis: Lyse the treated adipocytes in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-AMPK, AMPK, p-S6K, S6K, PPARγ, C/EBPα, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis by Flow Cytometry
  • Cell Harvest: Harvest the treated cells by trypsinization.

  • Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing and store at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

siRNA-Mediated Knockdown of AMPK
  • Transfection: Transfect 3T3-L1 preadipocytes with siRNA targeting the α1 and α2 subunits of AMPK or a non-targeting control siRNA using a suitable transfection reagent.

  • Differentiation and Treatment: 24-48 hours post-transfection, induce adipocyte differentiation and treat with this compound as described above.

  • Analysis: Assess the effects of AMPK knockdown on the anti-adipogenic actions of this compound using Oil Red O staining and Western blotting.

Hypothesized Mechanism: Regulation of Glucose Uptake

While direct experimental evidence for the effect of this compound on glucose transport in adipocytes is currently lacking, its mechanism of action through AMPK activation strongly suggests a role in regulating glucose uptake.

Expected Effect on GLUT4 Translocation

AMPK activation has been shown to promote the translocation of the glucose transporter 4 (GLUT4) from intracellular vesicles to the plasma membrane in adipocytes, thereby increasing glucose uptake. This process is a key mechanism for maintaining glucose homeostasis. It is therefore hypothesized that this compound, as an AMPK activator, will enhance glucose uptake in adipocytes by stimulating GLUT4 translocation.

Proposed Signaling Pathway

The AMPK-mediated GLUT4 translocation is thought to occur through a pathway that is distinct from the canonical insulin signaling pathway.

Glucose_Uptake_Pathway COH_SR4 This compound AMPK AMPK COH_SR4->AMPK activates GLUT4_Translocation GLUT4 Translocation AMPK->GLUT4_Translocation stimulates GLUT4_Vesicles Intracellular GLUT4 Vesicles GLUT4_Vesicles->GLUT4_Translocation Plasma_Membrane Plasma Membrane Glucose_Uptake Glucose Uptake Plasma_Membrane->Glucose_Uptake GLUT4_Translocation->Plasma_Membrane

Caption: Hypothesized effect of this compound on glucose uptake.

Note: This proposed mechanism requires direct experimental validation.

Conclusion

This compound exerts its anti-adipogenic effects in adipocytes primarily through the indirect activation of AMPK. This leads to the inhibition of adipocyte differentiation via cell cycle arrest and downregulation of adipogenic and lipogenic gene expression, mediated in part by the suppression of mTORC1 signaling. While the effects on lipid metabolism are well-characterized, further investigation is warranted to elucidate the direct impact of this compound on glucose transport and GLUT4 translocation in adipocytes. The detailed mechanisms and protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound in the context of obesity and metabolic diseases.

References

COH-SR4 and the AMPK Activation Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

COH-SR4 is a novel small molecule that has demonstrated significant potential in preclinical studies for its anti-cancer and anti-obesity properties.[1][2] The primary mechanism of action for this compound is the indirect activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[3][4] This technical guide provides an in-depth overview of the this compound-mediated AMPK activation pathway, including its mechanism of action, downstream signaling effects, and relevant experimental data and protocols for researchers in drug development.

Introduction to this compound

This compound is a small molecule compound identified for its potent anti-proliferative activities in various cancer cell lines and its ability to inhibit adipocyte differentiation.[3][4] Its therapeutic potential stems from its ability to modulate cellular metabolism, primarily through the activation of the AMPK signaling pathway.

The AMPK Signaling Pathway

AMPK is a crucial sensor of cellular energy status, activated during periods of metabolic stress when the intracellular AMP:ATP ratio rises.[3] Once activated, AMPK orchestrates a metabolic switch from anabolic processes that consume ATP to catabolic processes that generate ATP, thereby restoring cellular energy balance. Key downstream effects of AMPK activation include the inhibition of the mammalian target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway, which is critical for cell growth and proliferation.[3]

This compound Mechanism of Action: Indirect AMPK Activation

Studies have shown that this compound is not a direct activator of AMPK.[3] Instead, it functions upstream by increasing the intracellular AMP:ATP ratio, which in turn leads to the phosphorylation and activation of AMPK.[3] Notably, this activation appears to be independent of the primary upstream kinases LKB1 and Ca2+/calmodulin-dependent protein kinase kinase β (CaMKKβ).[5][6]

Signaling Pathway Diagram

COH_SR4_AMPK_Pathway cluster_cell Cellular Environment COH_SR4 This compound Mitochondria Mitochondria COH_SR4->Mitochondria Disrupts ATP_Production ATP Production Mitochondria->ATP_Production AMP_ATP_Ratio Increased AMP:ATP Ratio ATP_Production->AMP_ATP_Ratio AMPK AMPK AMP_ATP_Ratio->AMPK pAMPK p-AMPK (Active) AMPK->pAMPK Phosphorylation TSC2 TSC2 pAMPK->TSC2 Phosphorylates Raptor Raptor pAMPK->Raptor Phosphorylates Cell_Cycle_Arrest G1/S Cell Cycle Arrest pAMPK->Cell_Cycle_Arrest Adipogenesis Adipogenesis Inhibition pAMPK->Adipogenesis pTSC2 p-TSC2 TSC2->pTSC2 pRaptor p-Raptor Raptor->pRaptor mTORC1 mTORC1 pTSC2->mTORC1 Inhibits pRaptor->mTORC1 Inhibits S6K p70S6K mTORC1->S6K Phosphorylates FourEBP1 4E-BP1 mTORC1->FourEBP1 Phosphorylates pS6K p-p70S6K S6K->pS6K pFourEBP1 p-4E-BP1 FourEBP1->pFourEBP1 Protein_Synthesis Protein Synthesis pS6K->Protein_Synthesis Inhibits pFourEBP1->Protein_Synthesis Inhibits

Caption: this compound indirectly activates AMPK, leading to mTORC1 inhibition.

Quantitative Data Summary

The effects of this compound on AMPK activation and downstream cellular processes have been quantified in various in vitro and in vivo studies.

Table 1: In Vitro Efficacy of this compound in 3T3-L1 Preadipocytes
ParameterConcentrationEffectReference
Lipid Accumulation (IC50)~1.5 µMInhibition of adipocyte differentiation[7]
AMPK Phosphorylation1-5 µMDose-dependent increase[3]
ACC Phosphorylation1-5 µMDose-dependent increase[3]
Cell Cycle Arrest (G1 Phase)5 µM~70% of cells arrested[3]
Table 2: In Vivo Efficacy of this compound in High-Fat Diet-Induced Obese Mice
ParameterDosageDurationEffectReference
Body Weight5 mg/kg (oral)6 weeks16% reduction compared to vehicle[2][6]
Plasma Triglycerides5 mg/kg (oral)6 weeks17.6% reduction[6]
Plasma Cholesterol5 mg/kg (oral)6 weeks22.6% reduction[6]
AMPK Activation (Liver & Adipose)5 mg/kg (oral)6 weeksIncreased phosphorylation[5][6]

Key Experimental Protocols

The following are detailed methodologies for key experiments to assess this compound's effects on the AMPK pathway.

Western Blot Analysis for Phosphorylated AMPK and ACC

This protocol is for detecting the phosphorylation status of AMPK and its substrate, Acetyl-CoA Carboxylase (ACC).

Materials:

  • Cells or tissue lysates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (p-AMPKα (Thr172), total AMPKα, p-ACC (Ser79), total ACC, β-actin)

  • HRP-conjugated secondary antibody

  • ECL substrate

Procedure:

  • Protein Extraction: Lyse cells or tissues in RIPA buffer. Determine protein concentration using a BCA assay.[8]

  • Sample Preparation: Normalize protein concentrations and prepare samples with Laemmli buffer, followed by heating at 95°C for 5 minutes.[8]

  • SDS-PAGE: Separate 20-30 µg of protein on a 10% SDS-polyacrylamide gel.[8]

  • Protein Transfer: Transfer proteins to a PVDF membrane.[8]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[8]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.[8]

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[8]

  • Detection: Visualize protein bands using an ECL substrate and an imaging system.[8]

  • Stripping and Re-probing: Strip the membrane and re-probe for total proteins and a loading control for normalization.[8]

Experimental Workflow: Western Blot

Western_Blot_Workflow start Start: Cell/Tissue Treatment lysis Cell/Tissue Lysis start->lysis quant Protein Quantification (BCA) lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer (PVDF) sds->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (p-AMPK, p-ACC) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Detection (ECL) secondary_ab->detection analysis Data Analysis detection->analysis end End analysis->end

Caption: Workflow for Western blot analysis of protein phosphorylation.

In Vitro AMPK Kinase Activity Assay (Non-Radioactive)

This assay measures the direct effect of compounds on the kinase activity of purified AMPK.

Materials:

  • Purified AMPK enzyme

  • AMPK substrate (e.g., SAMS peptide)

  • ATP

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • Luminometer

Procedure:

  • Reaction Setup: In a 96-well plate, add purified AMPK, SAMS peptide, and this compound at various concentrations.[9]

  • Initiate Reaction: Start the kinase reaction by adding ATP.[9]

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).[9]

  • Terminate Reaction and Detect ADP: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ kit instructions.[9]

  • Data Analysis: Calculate kinase activity and plot a dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This protocol uses propidium (B1200493) iodide (PI) to stain DNA and analyze cell cycle distribution.

Materials:

  • Cell suspension

  • Cold 70% ethanol

  • Phosphate-buffered saline (PBS)

  • PI staining solution (with RNase A)

  • Flow cytometer

Procedure:

  • Cell Fixation: Harvest cells and fix them in cold 70% ethanol, adding it dropwise while vortexing. Incubate on ice for at least 30 minutes.[10][11]

  • Washing: Centrifuge the fixed cells and wash twice with PBS.[10][11]

  • Staining: Resuspend the cell pellet in PI/RNase A solution and incubate at room temperature for 5-10 minutes.[10]

  • Flow Cytometry: Analyze the samples on a flow cytometer, collecting data for at least 10,000 single-cell events. Use software (e.g., ModFit LT) to model the cell cycle phases (G0/G1, S, G2/M).[12][13]

Measurement of Intracellular ADP:ATP Ratio

This protocol outlines a method to determine the cellular energy status.

Materials:

  • Cultured cells

  • ADP/ATP Ratio Assay Kit (e.g., Sigma-Aldrich MAK135)

  • Luminometer

Procedure:

  • Cell Lysis: Lyse cells to release ATP and ADP using the kit's working reagent.[14]

  • ATP Measurement: In the presence of luciferase and D-luciferin, the ATP in the lysate will produce a luminescent signal. Measure this initial luminescence (RLU A).[14]

  • ADP to ATP Conversion: Convert ADP in the lysate to ATP using the provided ADP enzyme.[14]

  • Total Nucleotide Measurement: Measure the luminescence again to get the total ATP concentration (initial ATP + converted ADP) (RLU B).[14]

  • Calculation: The ADP/ATP ratio is calculated based on the changes in luminescence readings.[14]

Logical Relationship: Assay Selection

Assay_Selection question1 Research Question: What is the effect of this compound? q1_option1 Protein Phosphorylation? question1->q1_option1 q1_option2 Cell Proliferation? question1->q1_option2 q1_option3 Adipogenesis? question1->q1_option3 q1_option4 Cellular Energy Status? question1->q1_option4 assay1 Western Blot (p-AMPK, p-ACC) q1_option1->assay1 assay2 Cell Cycle Analysis (Flow Cytometry) q1_option2->assay2 assay3 Oil Red O Staining & Triglyceride Assay q1_option3->assay3 assay4 ADP:ATP Ratio Assay q1_option4->assay4

Caption: Selecting the appropriate assay based on the research question.

Conclusion

This compound represents a promising therapeutic candidate that leverages the indirect activation of AMPK to exert its anti-cancer and anti-obesity effects.[3][5] Its mechanism of increasing the AMP:ATP ratio provides a distinct approach to AMPK activation.[3] The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals to further investigate the therapeutic potential of this compound and similar compounds targeting the AMPK pathway. The provided methodologies can be adapted to screen and characterize novel AMPK activators, contributing to the development of new treatments for metabolic diseases and cancer.

References

The Biological Activity of COH-SR4: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activity of the small molecule compound COH-SR4. It details its mechanism of action, impact on key cellular signaling pathways, and summarizes relevant quantitative data from published studies. This document also includes detailed experimental protocols for key assays and visual representations of signaling pathways and experimental workflows to support further research and development.

Core Concepts: Mechanism of Action

This compound is a novel compound, chemically identified as 1,3-bis(3,5-dichlorophenyl) urea, initially recognized for its anti-cancer properties.[1] Subsequent research has predominantly characterized it as a potent, indirect activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1][2][3] The activation of AMPK by this compound is not direct but is understood to occur through an increase in the cellular AMP:ATP ratio.[1] This positions this compound as a modulator of fundamental cellular metabolic processes, with significant implications for conditions such as obesity, metabolic syndrome, and cancer.[1][4]

The primary downstream consequence of AMPK activation by this compound is the inhibition of the mammalian target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway.[1][4] This inhibition is mediated through the AMPK-dependent phosphorylation of two key proteins: tuberous sclerosis complex 2 (TSC2) and regulatory-associated protein of mTOR (raptor).[1][3] The phosphorylation of these proteins effectively suppresses mTORC1 activity, leading to a cascade of downstream effects, including the inhibition of protein synthesis and cell cycle progression.[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on this compound's biological activity.

ParameterValueCell Line/ModelSource
In Vitro Activity
IC50 (Lipid Accumulation)~1.5 µM3T3-L1[5]
ParameterDosageAnimal ModelDurationKey OutcomesSource
In Vivo Activity
Body Weight Reduction5 mg/kgHigh-Fat Diet (HFD) Mice6 weeksSignificant reduction in body weight and epididymal fat mass; prevention of hyperlipidemia.[2][4]
Glycemic Control5 mg/kgHigh-Fat Diet (HFD) Mice6 weeksImproved glycemic control.[2][4]
Hepatic Steatosis5 mg/kgHigh-Fat Diet (HFD) Mice6 weeksPrevention of hepatic steatosis and decreased liver triglycerides.[2][4]

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

The following diagram illustrates the signaling cascade initiated by this compound, leading to the inhibition of adipogenesis and other metabolic effects.

COH_SR4_Signaling COH_SR4 This compound AMP_ATP Increased AMP:ATP Ratio COH_SR4->AMP_ATP AMPK AMPK (Activation) AMP_ATP->AMPK TSC2 TSC2 (Phosphorylation) AMPK->TSC2 Raptor Raptor (Phosphorylation) AMPK->Raptor mTORC1 mTORC1 (Inhibition) TSC2->mTORC1 Raptor->mTORC1 S6K p70S6K (Decreased Phosphorylation) mTORC1->S6K _4EBP1 4E-BP1 (Decreased Phosphorylation) mTORC1->_4EBP1 Cell_Cycle Cell Cycle Arrest (G1/S Phase) mTORC1->Cell_Cycle Protein_Synthesis Protein Synthesis (Inhibition) S6K->Protein_Synthesis _4EBP1->Protein_Synthesis Adipogenesis Adipogenesis (Inhibition) Cell_Cycle->Adipogenesis Lipid_Accumulation Lipid Accumulation (Inhibition) Adipogenesis->Lipid_Accumulation Adipogenic_Factors Adipogenic Transcription Factors & Lipogenic Proteins (Downregulation) Adipogenesis->Adipogenic_Factors

This compound signaling cascade leading to metabolic regulation.

Experimental Workflow: In Vitro Adipogenesis Assay

The following diagram outlines the typical workflow for assessing the anti-adipogenic effects of this compound in a 3T3-L1 cell model.

Adipogenesis_Workflow Start 3T3-L1 Preadipocytes Confluency Grow to Confluency Start->Confluency Induction Induce Differentiation (MDI) + this compound Treatment Confluency->Induction Maturation Mature Adipocytes (7-10 days) Induction->Maturation Analysis Analysis Maturation->Analysis Oil_Red_O Oil Red O Staining (Lipid Droplets) Analysis->Oil_Red_O Triglyceride_Assay Triglyceride Quantification Analysis->Triglyceride_Assay Western_Blot Western Blot (Adipogenic Markers) Analysis->Western_Blot qPCR qPCR (Gene Expression) Analysis->qPCR

Workflow for assessing this compound's anti-adipogenic effects.

Experimental Protocols

3T3-L1 Adipocyte Differentiation

This protocol details the induction of adipogenesis in 3T3-L1 preadipocytes and treatment with this compound.

Materials:

  • 3T3-L1 preadipocytes

  • DMEM (high glucose)

  • Fetal Bovine Serum (FBS)

  • Calf Serum (CS)

  • Penicillin-Streptomycin

  • Insulin (B600854) solution (10 mg/mL)

  • Dexamethasone (1 mM)

  • 3-isobutyl-1-methylxanthine (IBMX) (0.5 M)

  • This compound (dissolved in DMSO)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Culture: Culture 3T3-L1 preadipocytes in DMEM supplemented with 10% CS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

  • Induction of Differentiation:

    • Seed cells in appropriate culture plates and grow until two days post-confluent.

    • On Day 0, replace the medium with differentiation medium I (DMEM, 10% FBS, 1 µg/mL insulin, 1 µM dexamethasone, and 0.5 mM IBMX).

    • Treat cells with varying concentrations of this compound (e.g., 1-5 µM) or vehicle control (DMSO) during this induction phase.[5]

  • Maturation:

    • On Day 2, replace the medium with differentiation medium II (DMEM, 10% FBS, and 1 µg/mL insulin).

    • On Day 4, and every two days thereafter, replace the medium with DMEM containing 10% FBS.

  • Analysis:

    • Differentiation is typically complete by Day 7-10.

    • Assess lipid accumulation using Oil Red O staining and quantify triglyceride content.

    • Harvest cells for protein and RNA analysis via Western blotting and qPCR, respectively.

Western Blot Analysis

This protocol outlines the detection of protein expression and phosphorylation status following this compound treatment.

Materials:

  • Treated and control cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-AMPK, anti-AMPK, anti-phospho-ACC, anti-ACC, anti-PPARγ, etc.)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis:

    • Wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate proteins by SDS-PAGE.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection:

    • Apply the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

Cell Cycle Analysis

This protocol describes the assessment of cell cycle distribution in response to this compound treatment using flow cytometry.

Materials:

  • Treated and control cells

  • PBS

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvest and Fixation:

    • Harvest cells by trypsinization and wash with PBS.

    • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.

    • Incubate on ice or at -20°C for at least 2 hours.

  • Staining:

    • Wash the fixed cells with PBS.

    • Resuspend the cell pellet in PI staining solution.

    • Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry:

    • Analyze the stained cells using a flow cytometer.

    • Acquire data and analyze the cell cycle distribution (G0/G1, S, and G2/M phases) using appropriate software.

In Vivo High-Fat Diet Mouse Model

This protocol provides a framework for evaluating the in vivo efficacy of this compound in a diet-induced obesity model.[2][4][6]

Animals and Diet:

  • Male C57BL/6J mice.

  • Standard low-fat diet (LFD) and a high-fat diet (HFD).

Procedure:

  • Induction of Obesity:

    • Feed mice with an HFD for a specified period (e.g., 6-8 weeks) to induce obesity. A control group is maintained on an LFD.

  • This compound Administration:

    • Administer this compound orally (e.g., 5 mg/kg body weight) or via another appropriate route to the HFD-fed mice for a defined duration (e.g., 6 weeks).[2][4]

    • A vehicle control group of HFD-fed mice should be included.

  • Monitoring and Analysis:

    • Monitor body weight, food intake, and other relevant physiological parameters regularly.

    • Perform glucose and insulin tolerance tests to assess metabolic function.

    • At the end of the study, collect blood for analysis of plasma lipids and hormones.

    • Harvest tissues (e.g., liver, adipose tissue) for histological analysis (e.g., H&E staining, Oil Red O staining) and molecular analysis (Western blotting, qPCR).

Conclusion

This compound is a promising small molecule with significant biological activity centered on the indirect activation of AMPK and subsequent inhibition of the mTORC1 signaling pathway. The data presented in this guide highlight its potential as a therapeutic agent for metabolic disorders, including obesity and hepatic steatosis. The provided experimental protocols and visual aids are intended to facilitate further investigation into the multifaceted effects of this compound. As with any research, it is crucial to optimize these protocols for specific experimental conditions and to consult the original source literature for comprehensive details.

References

The Small Molecule COH-SR4: A Potent Modulator of Lipid Metabolism via AMPK Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

CITY OF HOPE, Calif. – Researchers and drug development professionals now have access to an in-depth technical guide on the small molecule COH-SR4 and its significant impact on lipid metabolism. This document synthesizes key findings from preclinical studies, presenting quantitative data, detailed experimental protocols, and visualized signaling pathways to provide a comprehensive understanding of this compound's mechanism of action. The primary mode of action for this compound is the indirect activation of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis. This activation triggers a cascade of downstream effects, leading to the inhibition of adipogenesis and a reduction in lipid accumulation.

Quantitative Impact on Lipid Metabolism

This compound has demonstrated significant, dose-dependent effects on key markers of lipid metabolism in both cellular and animal models. In vitro studies using 3T3-L1 preadipocyte cells and in vivo studies in high-fat diet-induced obese mice have provided robust quantitative data on the compound's efficacy.

In Vitro Efficacy of this compound in 3T3-L1 Adipocytes

Treatment of 3T3-L1 preadipocytes with this compound during differentiation resulted in a potent inhibition of lipid accumulation. The compound was found to have an IC50 of approximately 1.5 µM for the inhibition of lipid accumulation[1]. Furthermore, this compound dose-dependently decreased the protein levels of key transcription factors and enzymes involved in adipogenesis and fatty acid synthesis.

Protein TargetConcentration of this compoundObserved Effect
PPARγDose-dependentDecreased protein levels[1][2]
C/EBPαDose-dependentDecreased protein levels[1][2]
SREBP1Dose-dependentDecreased protein levels[1][2]
FASDose-dependentDecreased protein levels[1][2]
aP2Dose-dependentDecreased protein levels[1][2]
ACLDose-dependentDecreased protein levels[1][2]
ACCDose-dependentDecreased protein levels[1][2]
In Vivo Efficacy of this compound in High-Fat Diet-Induced Obese Mice

Oral administration of this compound at a dose of 5 mg/kg of body weight for six weeks in mice fed a high-fat diet resulted in significant metabolic improvements without affecting food intake. These improvements included a reduction in body weight and prevention of hyperlipidemia[3]. Gene expression analysis in the liver of these mice revealed a significant suppression of key lipogenic and cholesterogenic genes.

Gene TargetTreatmentObserved Effect
Srebf1 (SREBP-1c)5 mg/kg this compoundSignificantly suppressed mRNA expression[3]
Acaca (ACC)5 mg/kg this compoundSignificantly suppressed mRNA expression[3]
Pparg (PPARγ)5 mg/kg this compoundSignificantly suppressed mRNA expression[3]
Fasn (FAS)5 mg/kg this compoundSignificantly suppressed mRNA expression[3]
Scd15 mg/kg this compoundSignificantly suppressed mRNA expression[3]
Cpt1a5 mg/kg this compoundSignificantly suppressed mRNA expression[3]
Hmgcr5 mg/kg this compoundSignificantly suppressed mRNA expression[3]

Core Signaling Pathway of this compound

This compound's effects on lipid metabolism are primarily mediated through the activation of AMPK. This activation leads to the modulation of the mTORC1 signaling pathway and the subsequent downregulation of lipogenic gene expression.

COH_SR4_Signaling_Pathway cluster_cell Adipocyte COH_SR4 This compound AMPK AMPK (AMP-activated protein kinase) COH_SR4->AMPK activates TSC2 TSC2 AMPK->TSC2 phosphorylates Raptor Raptor AMPK->Raptor phosphorylates mTORC1 mTORC1 TSC2->mTORC1 inhibits Raptor->mTORC1 inhibits S6K S6K mTORC1->S6K phosphorylates _4E_BP1 4E-BP1 mTORC1->_4E_BP1 phosphorylates Lipogenesis_Proteins Lipogenic Proteins (PPARγ, SREBP1, FAS, etc.) mTORC1->Lipogenesis_Proteins downregulates expression of Lipid_Accumulation Lipid Accumulation Lipogenesis_Proteins->Lipid_Accumulation promotes

This compound signaling cascade in adipocytes.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's effects on lipid metabolism.

3T3-L1 Cell Culture and Adipocyte Differentiation

This protocol outlines the process for inducing adipogenesis in 3T3-L1 cells, a standard model for studying fat cell development.

Adipocyte_Differentiation_Workflow cluster_workflow 3T3-L1 Adipocyte Differentiation Workflow Start Plate 3T3-L1 preadipocytes Confluency Grow to 100% confluency Start->Confluency Induction Induce differentiation with MDI medium (IBMX, Dexamethasone, Insulin) Confluency->Induction Treatment Treat with this compound or vehicle Induction->Treatment Maturation Maintain in insulin-containing medium Treatment->Maturation Analysis Analyze for lipid accumulation and protein/gene expression Maturation->Analysis

Workflow for 3T3-L1 adipocyte differentiation.
Western Blot Analysis

Western blotting was employed to quantify the changes in protein levels of key adipogenic and lipogenic markers in response to this compound treatment.

Protocol:

  • Cell Lysis: Differentiated 3T3-L1 cells were washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration in the lysates was determined using a BCA protein assay kit.

  • SDS-PAGE: Equal amounts of protein (20-30 µg) were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Electrotransfer: Proteins were transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane was blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane was incubated with primary antibodies against target proteins (e.g., PPARγ, SREBP1, p-AMPK, total AMPK) overnight at 4°C.

  • Secondary Antibody Incubation: After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.

Real-Time RT-PCR for Gene Expression Analysis

To assess the impact of this compound on the transcription of genes involved in lipid metabolism, quantitative real-time reverse transcription PCR was performed.

Protocol:

  • RNA Extraction: Total RNA was isolated from liver tissue or 3T3-L1 cells using TRIzol reagent according to the manufacturer's instructions.

  • cDNA Synthesis: First-strand complementary DNA (cDNA) was synthesized from 1-2 µg of total RNA using a reverse transcriptase kit with oligo(dT) primers.

  • Real-Time PCR: Quantitative PCR was performed using a real-time PCR system with SYBR Green master mix and gene-specific primers for targets such as Srebf1, Acaca, Fasn, and a housekeeping gene (e.g., β-actin) for normalization.

  • Data Analysis: The relative gene expression was calculated using the comparative Ct (ΔΔCt) method.

This comprehensive guide provides a solid foundation for researchers and drug development professionals to understand and further investigate the therapeutic potential of this compound in metabolic disorders characterized by dysregulated lipid metabolism. The consistent and robust data from both in vitro and in vivo studies underscore the compound's promise as a novel AMPK activator.

References

The Core of AMPK Activation: A Technical Guide to the Structural Analogs of COH-SR4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

COH-SR4, chemically identified as 1,3-bis(3,5-dichlorophenyl)urea, has emerged as a significant small molecule activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Its potent anti-cancer and anti-adipogenic properties have spurred interest in the development of structural analogs with enhanced efficacy, selectivity, and pharmacological profiles. This technical guide provides an in-depth analysis of the core structure of this compound, its known structural analogs from the diarylurea class, and the associated quantitative biological data. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are presented to facilitate further research and development in this promising area of medicinal chemistry.

Introduction: this compound and the Therapeutic Potential of AMPK Activation

This compound is a novel investigational compound recognized for its anti-cancer and anti-adipogenic activities.[1][2] These effects are largely attributed to its ability to indirectly activate AMPK, a crucial cellular energy sensor.[3][4] Activated AMPK orchestrates a metabolic shift, inhibiting anabolic processes like protein and lipid synthesis while promoting catabolic pathways to restore cellular ATP levels. This mechanism makes AMPK an attractive therapeutic target for metabolic diseases and cancer.[5] The diarylurea scaffold of this compound serves as a foundation for the design of new AMPK activators.

The Diarylurea Scaffold: Structural Analogs of this compound

The core structure of this compound is a 1,3-disubstituted urea (B33335) with dichlorophenyl groups. Research into related diarylurea compounds has identified several structural analogs that also exhibit AMPK activation and anti-proliferative effects. Modifications to the phenyl rings, including the number and position of halogen substituents, have been explored to delineate structure-activity relationships (SAR).

Key Structural Analogs

A notable example of a structurally related compound is FND-4b, 1-(3-chloro-4-((trifluoromethyl)thio)phenyl)-3-(4-(trifluoromethoxy)phenyl)urea, which has been investigated for its effects on breast cancer cells.[6] While not a direct derivative, its diarylurea core and demonstrated AMPK activation make it a relevant analog for comparative studies. Other fluorinated N,N'-diarylureas have also been identified as potent AMPK activators.[7]

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and its structural analogs, focusing on their anti-proliferative and AMPK-activating properties.

Compound Cell Line Assay IC50 (µM) Reference
This compound3T3-L1 (adipocytes)Lipid Accumulation~1.5[4]
This compoundVarious Lung Cancer Cell LinesGrowth InhibitionData available in source[8]
FND-4bColorectal Cancer CellsGrowth Inhibition & Apoptosis InductionConcentration-dependent effects noted[6]
FND-4bMCF-7, MDA-MB-231, HCC-1806 (Breast Cancer)AMPK Activation~5[6]
Urea-3,4-diClLS174T (Colon Cancer)AMPK Activation3[7]

Table 1: Biological Activity of this compound and Structural Analogs

Experimental Protocols

Synthesis of this compound (1,3-bis(3,5-dichlorophenyl)urea)

Materials:

Procedure:

  • A solution of 3,5-dichloroaniline (1.00g, 6.33 mmol) in dichloromethane (15 mL) is prepared under a nitrogen atmosphere.

  • 3,5-dichlorophenyl isocyanate (1.21g, 6.17 mmol) is added portion-wise to the stirring solution.

  • The reaction mixture is stirred at ambient temperature for 19 hours.

  • The resulting precipitate is collected by filtration.

  • The filter cake is washed with dichloromethane (2 x 10 mL).

  • The solid is dried in-vacuo to yield 1,3-bis(3,5-dichlorophenyl)urea as a white crystalline solid.[8]

Cell Viability Assay (MTT Assay)

Materials:

  • Cancer cell lines of interest

  • Complete growth medium

  • This compound or analog solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • The medium is replaced with fresh medium containing various concentrations of the test compound or vehicle control.

  • Cells are incubated for a specified period (e.g., 48 hours).

  • MTT solution is added to each well and incubated for 2-4 hours to allow for formazan (B1609692) crystal formation.

  • The medium is removed, and the formazan crystals are dissolved in a solubilization buffer.

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The IC50 value is calculated from the dose-response curve.[8]

Western Blot Analysis for AMPK Activation

Materials:

  • Cell lysates from treated and untreated cells

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-AMPKα (Thr172), anti-AMPKα)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cells are treated with the test compound for the desired time.

  • Cells are lysed, and protein concentration is determined.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

  • The membrane is blocked to prevent non-specific antibody binding.

  • The membrane is incubated with the primary antibody overnight at 4°C.

  • The membrane is washed and incubated with the HRP-conjugated secondary antibody.

  • The signal is detected using a chemiluminescent substrate and an imaging system.[6][9]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway affected by this compound and a general workflow for its evaluation.

COH_SR4_Signaling_Pathway COH_SR4 This compound Mitochondria Mitochondria COH_SR4->Mitochondria (indirectly) AMP_ATP_Ratio ↑ AMP:ATP Ratio Mitochondria->AMP_ATP_Ratio AMPK AMPK AMP_ATP_Ratio->AMPK Activates TSC2 TSC2 AMPK->TSC2 Phosphorylates Raptor Raptor AMPK->Raptor Phosphorylates Cell_Cycle_Arrest Cell Cycle Arrest AMPK->Cell_Cycle_Arrest Adipogenesis ↓ Adipogenesis AMPK->Adipogenesis Apoptosis ↑ Apoptosis (in cancer cells) AMPK->Apoptosis mTORC1 mTORC1 TSC2->mTORC1 Inhibits Raptor->mTORC1 Inhibits S6K p70S6K mTORC1->S6K Inhibits _4EBP1 4E-BP1 mTORC1->_4EBP1 Inhibits Protein_Synthesis Protein Synthesis S6K->Protein_Synthesis _4EBP1->Protein_Synthesis

Caption: this compound signaling pathway leading to AMPK activation.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies (Optional) Synthesis Synthesis of Diarylurea Analogs Characterization Structural Characterization (NMR, MS) Synthesis->Characterization Cell_Culture Cell Line Selection (Cancer, Preadipocyte) Characterization->Cell_Culture Viability_Assay Cell Viability Assays (MTT, etc.) Cell_Culture->Viability_Assay AMPK_Assay AMPK Activation Assay (Western Blot) Cell_Culture->AMPK_Assay Animal_Model Animal Model Selection (e.g., Xenograft) Viability_Assay->Animal_Model Downstream_Analysis Downstream Target Analysis (p-ACC, p-S6K) AMPK_Assay->Downstream_Analysis Treatment Compound Administration Animal_Model->Treatment Efficacy_Evaluation Tumor Growth Inhibition / Metabolic Parameters Treatment->Efficacy_Evaluation Toxicity_Assessment Toxicity Assessment Treatment->Toxicity_Assessment

Caption: General workflow for the evaluation of this compound analogs.

Conclusion and Future Directions

This compound and its structural analogs represent a promising class of compounds for the therapeutic activation of AMPK. The diarylurea scaffold is a versatile platform for further chemical modification to improve potency, selectivity, and pharmacokinetic properties. Future research should focus on expanding the library of analogs and conducting comprehensive structure-activity relationship studies. Elucidating the precise binding site and mechanism of action of these indirect AMPK activators will be crucial for rational drug design. The development of more potent and specific diarylurea-based AMPK activators holds significant potential for the treatment of cancer and metabolic disorders.

References

COH-SR4: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

COH-SR4, chemically identified as 1,3-bis(3,5-dichlorophenyl) urea (B33335), is a novel small molecule initially investigated for its anti-cancer properties. Subsequent research has revealed its potent anti-adipogenic and metabolic regulatory effects, primarily through the indirect activation of AMP-activated protein kinase (AMPK). This technical guide provides a comprehensive overview of the discovery, chemical synthesis, and biological mechanism of action of this compound. It includes detailed experimental protocols for key assays, a summary of quantitative data, and a visualization of the primary signaling pathway affected by the compound. This document is intended to serve as a valuable resource for researchers in the fields of oncology, metabolic diseases, and drug discovery.

Discovery and Background

This compound was identified during a screening of small molecules for anti-glycation and anti-inflammatory effects.[1] While initially recognized for its anti-proliferative activities in various cancer cell lines, further investigation revealed its significant impact on cellular metabolism.[2][3] Notably, this compound has been shown to inhibit the differentiation of preadipocytes and to have beneficial effects on metabolic parameters in in vivo models of obesity.[1][4] The compound exerts its biological effects without causing cytotoxicity in non-cancerous cells like 3T3-L1 preadipocytes.[5]

Chemical Synthesis of this compound

The synthesis of this compound (1,3-bis(3,5-dichlorophenyl) urea) is a straightforward process involving the reaction of 3,5-dichloroaniline (B42879) with 3,5-dichlorophenyl isocyanate.[6]

Synthesis Protocol

Materials:

Procedure:

  • In a reaction vessel under a nitrogen atmosphere, dissolve 3,5-dichloroaniline (1.00g, 6.33 mmol) in dichloromethane (15 mL).

  • To the stirring solution, add 3,5-dichlorophenyl isocyanate (1.21g, 6.17 mmol) portion-wise.

  • Allow the reaction to stir at ambient temperature for 19 hours.

  • After the reaction is complete, filter the mixture to collect the precipitate.

  • Wash the collected solid with dichloromethane (2 x 10 mL).

  • Dry the solid product in vacuo to yield 1,3-bis(3,5-dichlorophenyl) urea as a white crystalline solid.[6]

Expected Yield: Approximately 82% (1.78g).[6]

Characterization Data
  • ¹H-NMR (400 MHz, DMSO-d6): δ 9.35 (s, 2H), 7.53 (d, J = 1.8 Hz, 4H), 7.17 (t, J = 1.8 Hz, 3H)[6]

  • ¹³C-NMR (100 MHz, DMSO-d6): δ 152.0, 141.8, 134.1, 121.3, 116.7[6]

  • HRMS-ESI (m/z): 348.9278 (100%), 346.9310 (73%), 350.9255 (48%)[6]

Mechanism of Action

The primary mechanism of action of this compound is the indirect activation of AMP-activated protein kinase (AMPK).[5] This activation is not dependent on the upstream kinases LKB1 and CaMKKβ.[4][7] It is hypothesized that this compound may act as a mitochondrial uncoupler, leading to an increase in the AMP:ATP ratio, which in turn activates AMPK.[1]

Activated AMPK then phosphorylates downstream targets, including tuberous sclerosis complex 2 (TSC2) and raptor, a component of the mTORC1 complex.[5][8] This leads to the inhibition of the mTORC1 signaling pathway, which is a key regulator of protein synthesis, cell growth, and proliferation.[8] The inhibition of mTORC1 results in decreased phosphorylation of its downstream effectors, p70S6K and 4E-BP1.[5][8]

The activation of AMPK and subsequent inhibition of mTORC1 by this compound leads to cell cycle arrest at the G1/S phase transition and inhibition of mitotic clonal expansion, which is a critical step in the early phase of adipocyte differentiation.[5]

Quantitative Data

The following tables summarize the quantitative data regarding the effects of this compound from various studies.

ParameterCell Line/ModelValueReference
IC₅₀ (Lipid Accumulation) 3T3-L1~1.5 µM[1]
In Vivo Dosage C57BL/J6 mice5 mg/kg body weight[4]

Table 1: Potency and Dosage of this compound

Cell LineIC₅₀ (48h)
A549 (Lung)2.1 µM
H358 (Lung)2.3 µM
H460 (Lung)2.8 µM
H522 (Lung)3.1 µM
HOP-62 (Lung)3.5 µM
HOP-92 (Lung)3.9 µM

Table 2: In Vitro Anti-proliferative Activity of this compound in Lung Cancer Cell Lines[6]

Experimental Protocols

Western Blot Analysis

Objective: To detect the phosphorylation and total protein levels of key signaling molecules in the AMPK/mTOR pathway.

Materials:

  • Cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., phospho-AMPK, total AMPK, phospho-ACC, total ACC, phospho-raptor, phospho-TSC2, phospho-p70S6K, phospho-4E-BP1, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Prepare cell lysates and determine protein concentration.

  • Denature protein samples by boiling in Laemmli buffer.

  • Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 5-10 minutes each.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 5-10 minutes each.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

Adipocyte Differentiation and Oil Red O Staining

Objective: To assess the effect of this compound on the differentiation of preadipocytes into adipocytes.

Materials:

  • 3T3-L1 preadipocytes

  • Differentiation medium (DM): DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin

  • This compound

  • Oil Red O staining solution

  • Formalin

  • 60% isopropanol

Procedure:

  • Culture 3T3-L1 preadipocytes to two days post-confluence.

  • Induce differentiation by replacing the culture medium with DM containing various concentrations of this compound or vehicle control (DMSO).

  • Replenish the medium with fresh DM and this compound every two days.

  • After 7 days of differentiation, wash the cells with PBS and fix with 10% formalin for 1 hour.

  • Wash the cells with water and then with 60% isopropanol.

  • Stain the cells with Oil Red O solution for at least 1 hour to visualize lipid droplets.

  • Wash the cells with water and visualize under a microscope.

Intracellular Triglyceride Content Assay

Objective: To quantify the amount of intracellular lipid accumulation.

Materials:

  • Differentiated 3T3-L1 adipocytes (as in 5.2)

  • Triglyceride quantification kit (e.g., AdipoRed)

Procedure:

  • Differentiate 3T3-L1 cells in the presence of this compound as described above.

  • On day 7, lyse the cells according to the kit manufacturer's instructions.

  • Measure the triglyceride content using the provided reagents and a spectrophotometer or fluorometer.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of this compound on cell cycle progression.

Materials:

  • 3T3-L1 preadipocytes

  • This compound

  • Propidium iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Treat 3T3-L1 cells with this compound for the desired time (e.g., 24 hours).

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells in cold 70% ethanol.

  • Wash the fixed cells and resuspend in PI staining solution containing RNase.

  • Incubate in the dark for 30 minutes.

  • Analyze the cell cycle distribution using a flow cytometer.

Signaling Pathway and Workflow Visualizations

COH_SR4_Signaling_Pathway cluster_COH_SR4 This compound cluster_AMPK_Activation AMPK Activation cluster_mTORC1_Inhibition mTORC1 Inhibition cluster_Downstream_Effects Downstream Effects COH_SR4 This compound (1,3-bis(3,5-dichlorophenyl) urea) AMPK AMPK COH_SR4->AMPK Indirect Activation (via increased AMP:ATP ratio) TSC2 TSC2 AMPK->TSC2 Phosphorylation (Activation) Raptor Raptor AMPK->Raptor Phosphorylation (Inhibition) mTORC1 mTORC1 TSC2->mTORC1 Inhibition Raptor->mTORC1 Inhibition p70S6K p70S6K mTORC1->p70S6K Inhibition of Phosphorylation fourEBP1 4E-BP1 mTORC1->fourEBP1 Inhibition of Phosphorylation Cell_Cycle Cell Cycle Arrest (G1/S) mTORC1->Cell_Cycle Inhibition Adipogenesis Inhibition of Adipogenesis mTORC1->Adipogenesis Inhibition Protein_Synthesis Protein Synthesis p70S6K->Protein_Synthesis fourEBP1->Protein_Synthesis

Caption: this compound signaling pathway.

Adipogenesis_Inhibition_Workflow Preadipocytes 3T3-L1 Preadipocytes Differentiation Induce Differentiation (DMI cocktail) Preadipocytes->Differentiation Treatment Treat with this compound Differentiation->Treatment Incubation Incubate for 7 days Treatment->Incubation Analysis Analysis Incubation->Analysis OilRedO Oil Red O Staining (Lipid Droplet Visualization) Analysis->OilRedO Triglyceride Triglyceride Assay (Quantification) Analysis->Triglyceride WesternBlot Western Blot (Protein Expression) Analysis->WesternBlot

Caption: Experimental workflow for adipogenesis inhibition.

Conclusion

This compound is a promising small molecule with a well-defined synthesis and a clear mechanism of action centered on the activation of the AMPK signaling pathway. Its ability to inhibit adipogenesis and its anti-proliferative effects in cancer cells make it a valuable tool for research in metabolic diseases and oncology. The detailed protocols and data presented in this guide provide a solid foundation for further investigation and development of this compound and related compounds as potential therapeutic agents.

References

In Vitro Effects of COH-SR4 on 3T3-L1 Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the in vitro effects of COH-SR4, a novel small molecule, on the differentiation and signaling pathways of 3T3-L1 preadipocyte cells. This compound has been identified as a potent inhibitor of adipogenesis, primarily through the activation of AMP-activated protein kinase (AMPK) and subsequent modulation of the mTORC1 signaling pathway. This document provides a comprehensive overview of the experimental protocols used to elucidate these effects, presents the quantitative data in structured tables, and visualizes the key molecular pathways and experimental workflows using Graphviz diagrams. The findings suggest that this compound holds potential as a therapeutic candidate for obesity and related metabolic disorders.

Introduction

Obesity is a significant global health issue characterized by excessive adipose tissue accumulation, which increases the risk of developing metabolic syndromes such as type 2 diabetes and cardiovascular diseases. The 3T3-L1 cell line, derived from mouse embryonic fibroblasts, is a well-established in vitro model for studying adipogenesis, the process by which preadipocytes differentiate into mature, lipid-laden adipocytes.[1][2] Understanding the molecular mechanisms that regulate adipocyte differentiation is crucial for the development of novel anti-obesity therapeutics.

This compound is a small molecule that has demonstrated anti-adipogenic properties in 3T3-L1 cells.[3] This guide summarizes the key findings of in vitro studies, focusing on the dose-dependent inhibitory effects of this compound on lipid accumulation, its influence on the cell cycle, and its mechanism of action through the AMPK/mTORC1 signaling cascade.

Experimental Protocols

Cell Culture and Differentiation of 3T3-L1 Preadipocytes

3T3-L1 preadipocytes are cultured to confluence in a standard growth medium. Two days post-confluence (Day 0), differentiation is induced using a differentiation medium (DM) cocktail.[4]

  • Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.

  • Differentiation Induction (Days 0-2): Growth medium supplemented with a differentiation cocktail typically containing 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin.[5][6]

  • Differentiation Maintenance (After Day 2): The medium is replaced every two days with DMEM containing 10% FBS and 10 µg/mL insulin.[5]

This compound Treatment

This compound, dissolved in DMSO (vehicle control), is added to the culture medium at various concentrations (e.g., 1-5 µM) during different phases of differentiation to assess its effects.[3] The most significant inhibitory effects are observed when this compound is present during the early phase of differentiation (days 0-2).[3][7]

Oil Red O Staining for Lipid Accumulation

To visualize and quantify lipid accumulation, a hallmark of adipocyte differentiation, Oil Red O staining is performed.

  • On day 7 of differentiation, cells are washed with Phosphate-Buffered Saline (PBS).

  • Cells are fixed with 10% formalin for at least 1 hour.

  • After washing with water, cells are stained with Oil Red O solution for 10-15 minutes.

  • Stained lipid droplets are visualized by phase-contrast microscopy.

  • For quantification, the stain is eluted with isopropanol, and the absorbance is measured.

Quantitative Analysis of Intracellular Triglyceride Content

Intracellular triglyceride levels are measured using commercially available kits, such as the AdipoRed assay kit, as a quantitative measure of lipid accumulation.[4]

Western Blot Analysis

Western blotting is used to determine the protein expression levels of key adipogenic transcription factors and signaling molecules.

  • Cells are lysed, and protein concentrations are determined.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a nitrocellulose membrane.

  • Membranes are immunoblotted with primary antibodies against proteins of interest (e.g., PPARγ, C/EBPα, SREBP1, FAS, aP2, p-AMPK, AMPK, p-mTOR, mTOR).[3][4]

  • Blots are then incubated with secondary antibodies, and protein bands are visualized.

Cell Cycle Analysis by Flow Cytometry

To determine the effect of this compound on the cell cycle, specifically mitotic clonal expansion (MCE), flow cytometry is employed.

  • 3T3-L1 cells are treated with this compound for 24 hours during the induction of differentiation.

  • Cells are harvested, fixed, and stained with a DNA-intercalating dye such as Propidium Iodide (PI).

  • The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[3]

Data Presentation

Effect of this compound on Lipid Accumulation

This compound inhibits lipid accumulation in 3T3-L1 adipocytes in a dose-dependent manner, with an estimated IC50 of approximately 1.5 µM.[3][4] Treatment with 3 µM or 5 µM this compound almost completely blocks the formation of lipid droplets.[3]

This compound Concentration (µM)Inhibition of Lipid Accumulation (Relative to Control)
1Moderate Inhibition
3Strong Inhibition
5Near-Complete Inhibition
Effect of this compound on Adipogenic Protein Expression

Treatment with this compound leads to a dose-dependent decrease in the protein levels of key transcription factors and enzymes involved in adipogenesis and lipogenesis.[3][4]

ProteinFunctionEffect of this compound Treatment
PPARγ Master regulator of adipogenesisDownregulated[3][4]
C/EBPα Key adipogenic transcription factorDownregulated[3][4]
SREBP1 Regulates lipogenesisDownregulated[3][4]
FAS Fatty Acid SynthaseDownregulated[3][4]
aP2 (FABP4) Fatty acid binding proteinDownregulated[3][4]
ACC Acetyl-CoA CarboxylaseDownregulated[4]
ACL ATP Citrate LyaseDownregulated[4]
Effect of this compound on Cell Cycle Progression

This compound treatment during the early phase of differentiation induces cell cycle arrest at the G1/S transition, thereby inhibiting mitotic clonal expansion, a critical step for adipogenesis.[3][7]

Cell Cycle PhaseEffect of this compound Treatment
G0/G1 Increased percentage of cells
S Decreased percentage of cells
G2/M No significant change
Effect of this compound on AMPK and mTORC1 Signaling

This compound indirectly activates AMPK, leading to the phosphorylation of its downstream targets and the inhibition of the mTORC1 signaling pathway.[3][7]

ProteinEffect of this compound Treatment
p-AMPK Increased phosphorylation (Activation)[3][4]
p-Raptor Increased phosphorylation[3][7]
p-TSC2 Increased phosphorylation[3][7]
p-S6K Decreased phosphorylation (Inhibition)[3][7]
p-4E-BP1 Decreased phosphorylation (Inhibition)[3][7]

Mandatory Visualizations

Experimental Workflow for Studying this compound Effects

G cluster_0 Cell Culture & Differentiation cluster_1 This compound Treatment cluster_2 Analysis (Day 7) 3T3-L1 Preadipocytes 3T3-L1 Preadipocytes Confluence Confluence 3T3-L1 Preadipocytes->Confluence Differentiation Induction (Day 0-2)\n(DMEM + IBMX, DEX, Insulin) Differentiation Induction (Day 0-2) (DMEM + IBMX, DEX, Insulin) Confluence->Differentiation Induction (Day 0-2)\n(DMEM + IBMX, DEX, Insulin) Differentiation Maintenance (Day 2-7)\n(DMEM + Insulin) Differentiation Maintenance (Day 2-7) (DMEM + Insulin) Differentiation Induction (Day 0-2)\n(DMEM + IBMX, DEX, Insulin)->Differentiation Maintenance (Day 2-7)\n(DMEM + Insulin) This compound (1-5 uM) or Vehicle (DMSO) This compound (1-5 uM) or Vehicle (DMSO) Oil Red O Staining Oil Red O Staining Differentiation Maintenance (Day 2-7)\n(DMEM + Insulin)->Oil Red O Staining Triglyceride Assay Triglyceride Assay Differentiation Maintenance (Day 2-7)\n(DMEM + Insulin)->Triglyceride Assay Western Blot Western Blot Differentiation Maintenance (Day 2-7)\n(DMEM + Insulin)->Western Blot Treatment during Days 0-2 Treatment during Days 0-2 This compound (1-5 uM) or Vehicle (DMSO)->Treatment during Days 0-2 Flow Cytometry (Day 1) Flow Cytometry (Day 1) Treatment during Days 0-2->Flow Cytometry (Day 1)

Caption: Workflow of this compound treatment and analysis in 3T3-L1 cells.

Signaling Pathway of this compound in 3T3-L1 Preadipocytes

G This compound This compound AMPK AMPK This compound->AMPK indirect activation Raptor Raptor AMPK->Raptor TSC2 TSC2 AMPK->TSC2 Cell Cycle Arrest (G1/S) Cell Cycle Arrest (G1/S) AMPK->Cell Cycle Arrest (G1/S) mTORC1 mTORC1 Raptor->mTORC1 TSC2->mTORC1 S6K S6K mTORC1->S6K 4E-BP1 4E-BP1 mTORC1->4E-BP1 Protein Synthesis Protein Synthesis S6K->Protein Synthesis 4E-BP1->Protein Synthesis Adipogenesis Adipogenesis Cell Cycle Arrest (G1/S)->Adipogenesis Lipid Accumulation Lipid Accumulation Adipogenesis->Lipid Accumulation

Caption: this compound inhibits adipogenesis via the AMPK/mTORC1 pathway.

Conclusion

The small molecule this compound effectively inhibits the differentiation of 3T3-L1 preadipocytes into mature adipocytes.[3] Its mechanism of action involves the indirect activation of AMPK, which subsequently inhibits the mTORC1 signaling pathway, a key regulator of protein synthesis and cell growth.[3][7] This leads to cell cycle arrest at the G1/S phase, preventing mitotic clonal expansion, and the downregulation of critical adipogenic transcription factors and lipogenic proteins.[3][7] These findings highlight this compound as a promising pharmacological agent for further investigation in the context of obesity and related metabolic diseases. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals interested in this area of study.

References

COH-SR4: A Novel AMPK Activator for the Treatment of Obesity

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Obesity, a global pandemic, is a significant risk factor for a myriad of metabolic diseases, including type 2 diabetes, cardiovascular disease, and non-alcoholic fatty liver disease. The complex pathophysiology of obesity necessitates the development of novel therapeutic agents that can effectively target key metabolic pathways. COH-SR4 has emerged as a promising investigational compound with potent anti-obesity and anti-adipogenic properties. This technical guide provides a comprehensive overview of the core scientific data and experimental protocols related to this compound, with a focus on its mechanism of action as an AMP-activated protein kinase (AMPK) activator. This document is intended to serve as a resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound for obesity and related metabolic disorders.

Introduction

This compound is a novel small molecule that has demonstrated significant anti-cancer and anti-adipogenic effects in preclinical studies.[1][2] Its primary mechanism of action is the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1][3][4][5] Activation of AMPK in peripheral tissues such as the liver and adipose tissue leads to a switch from anabolic to catabolic pathways, resulting in increased fatty acid oxidation and decreased lipogenesis. This guide details the in vitro and in vivo evidence supporting the potential of this compound as an anti-obesity agent.

Mechanism of Action

This compound exerts its anti-obesity effects primarily through the activation of AMPK.[1][6] In vitro studies have shown that this compound activates AMPK in a manner independent of the upstream kinases LKB1 and CaMKKβ.[1][6] Activated AMPK then phosphorylates and inactivates key enzymes involved in lipid synthesis, such as acetyl-CoA carboxylase (ACC).[1]

Furthermore, AMPK activation by this compound leads to the inhibition of the mammalian target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway.[3][4][7] This inhibition is mediated by the phosphorylation of raptor and tuberous sclerosis complex 2 (TSC2).[3][4][5] The downstream effects of mTORC1 inhibition include a reduction in protein synthesis and the suppression of adipogenesis-related transcription factors.[3][4]

While direct evidence is pending, the activation of AMPK by this compound may also indirectly lead to the suppression of the Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) signaling pathway, which is implicated in inflammation and adipocyte function.[1]

Signaling Pathway Diagram

COH_SR4_Signaling_Pathway cluster_cell Adipocyte / Hepatocyte COH_SR4 This compound AMPK AMPK COH_SR4->AMPK Activates pAMPK p-AMPK (Active) TSC2 TSC2 pAMPK->TSC2 Phosphorylates Raptor Raptor pAMPK->Raptor Phosphorylates ACC ACC pAMPK->ACC Phosphorylates JAK2_STAT3 JAK2/STAT3 Pathway (Potential Inhibition) pAMPK->JAK2_STAT3 mTORC1 mTORC1 TSC2->mTORC1 Inhibits Raptor->mTORC1 Inhibits S6K p70 S6K mTORC1->S6K Activates _4EBP1 4E-BP1 mTORC1->_4EBP1 Activates Protein_Synthesis Protein Synthesis S6K->Protein_Synthesis Promotes _4EBP1->Protein_Synthesis Promotes Adipogenesis_TFs Adipogenesis Transcription Factors Protein_Synthesis->Adipogenesis_TFs Lipid_Accumulation Lipid Accumulation Adipogenesis_TFs->Lipid_Accumulation pACC p-ACC (Inactive) Lipogenesis Lipogenesis pACC->Lipogenesis Inhibits Lipogenesis->Lipid_Accumulation

Caption: Proposed signaling pathway of this compound in adipocytes and hepatocytes.

In Vivo Efficacy

The anti-obesity effects of this compound have been demonstrated in a high-fat diet (HFD)-induced obese mouse model.[1][2][6][8]

Quantitative Data Summary
ParameterVehicle (HFD)This compound (5 mg/kg, HFD)% Change vs. Vehiclep-valueReference
Body Weight IncreaseSignificant Reduction-<0.01[1]
Epididymal Fat Mass IncreasedMarked Decrease-<0.01[1]
Plasma Triglycerides ElevatedSignificantly Lowered-17.6%<0.05[1][6]
Plasma Cholesterol ElevatedSignificantly Lowered-22.6%<0.01[1][6]
Plasma Glucose 11.5 ± 0.4 mM10.0 ± 0.3 mM-13%<0.01[1]
Plasma Insulin ElevatedSignificantly Reduced-<0.01[1]
Liver Triglycerides IncreasedDecreased--[1]

In Vitro Anti-Adipogenic Activity

This compound has been shown to inhibit adipocyte differentiation in 3T3-L1 cells.[3][4][5]

Quantitative Data Summary
AssayEndpointThis compound ConcentrationResultReference
3T3-L1 Adipocyte Differentiation Lipid AccumulationDose-dependentIC50 of ~1.5 µM[7]
3T3-L1 Cell Cycle Mitotic Clonal Expansion-Inhibition at G1/S phase transition[3][4]
Gene Expression Adipogenesis-related transcription factors and lipogenic proteinsDose-dependentDownregulation[3][4][5]

Experimental Protocols

High-Fat Diet-Induced Obese Mouse Model
  • Animal Model: Male C57BL/6J mice.[1]

  • Diet: High-fat diet (e.g., 60% kcal from fat) for a specified period (e.g., 6 weeks) to induce obesity.[1]

  • Treatment: Oral administration of this compound (e.g., 5 mg/kg body weight) or vehicle daily for the treatment period.[1][6][8]

  • Parameters Measured: Body weight, food intake, fat mass (epididymal, etc.), plasma levels of glucose, insulin, triglycerides, and cholesterol.[1] Liver triglycerides and histology (H&E staining) for hepatic steatosis.[1]

  • Molecular Analysis: Western blotting of liver and adipose tissue lysates to measure phosphorylation of AMPK and ACC.[1] Real-time PCR to analyze the expression of genes involved in lipogenesis and gluconeogenesis.[1]

Experimental Workflow Diagram

HFD_Mouse_Model_Workflow start Start: C57BL/6J Mice diet High-Fat Diet (e.g., 6 weeks) start->diet grouping Randomization into Treatment Groups diet->grouping treatment Daily Oral Gavage: - Vehicle - this compound (5 mg/kg) grouping->treatment monitoring Monitor: - Body Weight - Food Intake treatment->monitoring endpoint End of Treatment (e.g., 6 weeks) monitoring->endpoint collection Sample Collection: - Blood (Plasma) - Tissues (Liver, Adipose) endpoint->collection analysis Analysis collection->analysis biochem Plasma Analysis: - Glucose, Insulin - Triglycerides, Cholesterol analysis->biochem histology Liver Histology (H&E) analysis->histology western Western Blot: - p-AMPK, AMPK - p-ACC, ACC analysis->western qpcr RT-qPCR: - Lipogenic Genes - Gluconeogenic Genes analysis->qpcr

Caption: Workflow for evaluating this compound in a high-fat diet-induced obese mouse model.

3T3-L1 Adipocyte Differentiation Assay
  • Cell Line: 3T3-L1 preadipocytes.[3]

  • Differentiation Induction: Confluent cells are treated with a differentiation cocktail typically containing isobutylmethylxanthine (IBMX), dexamethasone, and insulin.

  • Treatment: Cells are treated with various concentrations of this compound or vehicle (DMSO) during the differentiation period.[7]

  • Analysis of Lipid Accumulation: On a specified day (e.g., day 7), cells are stained with Oil Red O to visualize lipid droplets.[7] For quantitative analysis, intracellular triglycerides can be measured using a commercial kit.[7]

  • Cell Cycle Analysis: To assess the effect on mitotic clonal expansion, cells are collected at an early time point (e.g., 24 hours post-induction), stained with propidium (B1200493) iodide, and analyzed by flow cytometry.[4]

  • Protein Expression Analysis: Western blotting is used to determine the protein levels of key adipogenesis-related transcription factors (e.g., PPARγ, C/EBPα) and lipogenic enzymes.[3][4][7]

Drug Development Considerations

This compound represents a promising therapeutic candidate for obesity and related metabolic disorders.[1][3][4] Its mechanism of action, centered on the activation of the well-validated therapeutic target AMPK, provides a strong rationale for further development. Future studies should focus on comprehensive preclinical toxicology and pharmacokinetic profiling to enable its progression into clinical trials. The potential for synergistic effects with other anti-diabetic or anti-obesity agents also warrants investigation.

Conclusion

The available preclinical data strongly support the potential of this compound as a novel anti-obesity agent. Its ability to activate AMPK and subsequently inhibit lipogenesis and adipocyte differentiation provides a solid mechanistic foundation for its observed in vivo efficacy. The detailed experimental protocols and quantitative data summarized in this guide offer a valuable resource for the scientific community to further explore and advance the therapeutic development of this compound.

References

The Role of COH-SR4 in Metabolic Syndrome Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metabolic syndrome is a constellation of conditions, including obesity, insulin (B600854) resistance, dyslipidemia, and non-alcoholic fatty liver disease (NAFLD), that collectively increase the risk of cardiovascular disease and type 2 diabetes.[1][2] The search for novel therapeutic agents to combat this growing epidemic is a critical area of research.[3] COH-SR4, a novel small-molecule compound, has emerged as a promising candidate due to its potent anti-adipogenic and metabolic regulatory properties.[4][5] This technical guide provides an in-depth overview of the research surrounding this compound's role in metabolic syndrome, focusing on its mechanism of action, key experimental findings, and relevant protocols for researchers in the field.

Introduction to this compound

This compound, with the chemical structure 1,3-bis(3,5-dichlorophenyl) urea, was initially identified for its anti-cancer properties.[5][6] Subsequent research has revealed its significant effects on metabolic pathways, positioning it as a molecule of interest for treating obesity and related metabolic disorders.[4][7] Studies have demonstrated that this compound exerts its metabolic benefits primarily through the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[5][6]

Mechanism of Action: AMPK Activation

This compound is a potent activator of AMPK in various cell types, including liver, adipose, and cancer cells.[4][5] Its mechanism of activation is indirect and notably independent of the canonical upstream kinases, Liver Kinase B1 (LKB1) and Ca2+/calmodulin-dependent protein kinase kinase β (CaMKKβ).[4] This distinct activation mechanism suggests a novel interaction with the AMPK pathway. Activation of AMPK by this compound initiates a cascade of downstream signaling events that collectively contribute to improved metabolic health.

Signaling Pathway

The primary signaling pathway modulated by this compound is the AMPK/mTORC1 axis.[5] Upon activation by this compound, AMPK phosphorylates and activates tuberous sclerosis complex 2 (TSC2) and phosphorylates raptor, a key component of the mTORC1 complex.[5][7] This leads to the inhibition of mTORC1, a master regulator of cell growth and protein synthesis.[5] The downstream effects include decreased phosphorylation of p70 kDa ribosomal protein S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), which are critical for protein synthesis and cell cycle progression.[5][7]

COH_SR4_Signaling COH_SR4 This compound AMPK AMPK COH_SR4->AMPK Activates TSC2 TSC2 AMPK->TSC2 Activates Raptor Raptor AMPK->Raptor Inhibits ACC ACC AMPK->ACC Inhibits Adipogenesis Adipogenesis AMPK->Adipogenesis Inhibits mTORC1 mTORC1 TSC2->mTORC1 Inhibits Raptor->mTORC1 Inhibits S6K p70S6K mTORC1->S6K Activates _4EBP1 4E-BP1 mTORC1->_4EBP1 Activates Protein_Synthesis Protein Synthesis (Cell Growth, Proliferation) S6K->Protein_Synthesis Regulates _4EBP1->Protein_Synthesis Regulates Lipogenesis Lipogenesis ACC->Lipogenesis Regulates

Figure 1. this compound signaling pathway via AMPK activation.

Preclinical Efficacy in Metabolic Syndrome Models

The therapeutic potential of this compound has been evaluated in both in vitro and in vivo models of metabolic syndrome, demonstrating significant beneficial effects on obesity, dyslipidemia, insulin resistance, and hepatic steatosis.

In Vivo Studies in High-Fat Diet-Induced Obese Mice

In a key study, C57BL/J6 mice fed a high-fat diet (HFD) were treated with this compound.[4] The compound was administered orally at a dose of 5 mg/kg body weight for 6 weeks.[4]

Key Findings:

  • Weight Reduction: Significantly reduced body weight without affecting food intake.[4]

  • Improved Glycemic Control: Lowered plasma glucose and insulin levels, and improved glucose tolerance.[6]

  • Reversal of Dyslipidemia: Markedly decreased plasma triglycerides and total cholesterol.[4]

  • Reduced Adiposity: Decreased epididymal fat mass and adipocyte hypertrophy.[4]

  • Modulation of Adipokines: Increased plasma adiponectin and reduced leptin levels.[4]

  • Prevention of Hepatic Steatosis: Lowered liver triglycerides, prevented fat accumulation in the liver, and normalized liver enzymes (ALT and AST).[4][8]

Quantitative Data from In Vivo Studies
ParameterHFD + VehicleHFD + this compound (5 mg/kg)% ChangeSignificanceCitation
Body Weight Gain (g) ~18 g~12 g~33% decreasep<0.01[4]
Plasma Triglycerides (mg/dL) ~108 mg/dL~89 mg/dL17.6% decreasep<0.05[4]
Plasma Cholesterol (mg/dL) ~221 mg/dL~171 mg/dL22.6% decreasep<0.01[4]
Plasma Glucose (mM) 11.5 ± 0.410.0 ± 0.3~13% decreasep<0.01[6]
Plasma Insulin (ng/mL) ~3.5 ng/mL~2.0 ng/mL~43% decreasep<0.01[6]
Glucose AUC (GTT) Not specifiedNot specified16.7% decreasep<0.01[6]
In Vitro Studies in 3T3-L1 Adipocytes

This compound's anti-adipogenic effects were investigated in the 3T3-L1 preadipocyte cell line, a standard model for studying adipocyte differentiation.[5]

Key Findings:

  • Inhibition of Adipogenesis: Dose-dependently inhibited adipocyte differentiation and intracellular lipid accumulation.[5][7] The IC50 for lipid accumulation inhibition was approximately 1.5 µM.[9]

  • Cell Cycle Arrest: Inhibited mitotic clonal expansion, a critical early step in adipogenesis, by arresting the cell cycle at the G1/S phase transition.[5][7]

  • Downregulation of Adipogenic Factors: Reduced the expression of key adipogenic transcription factors (PPARγ, C/EBPα, SREBP1) and lipogenic proteins (FAS, aP2, ACL, ACC).[5][9]

  • AMPK-Dependence: The anti-adipogenic effects of this compound were abolished when AMPKα1/α2 subunits were knocked down using siRNA, confirming the central role of AMPK.[5][7]

Gene Expression Modulation

This compound treatment in HFD-fed mice led to a significant suppression of hepatic genes involved in lipogenesis and gluconeogenesis.[4]

Gene SymbolGene NamePathwayEffect of this compoundCitation
Srebf1 Sterol regulatory element binding protein-1cLipogenesisSuppression[4][10]
Acaca Acetyl-Coenzyme A carboxylaseLipogenesisSuppression[4][10]
Fasn Fatty acid synthaseLipogenesisSuppression[4][10]
Pparg Peroxisome proliferator-activated receptor gammaLipogenesisSuppression[4][10]
Scd1 Stearoyl-Coenzyme A desaturase 1LipogenesisSuppression[4][10]
Hmgcr 3-hydroxy-3-methyl-glutaryl-CoA reductaseCholesterol SynthesisSuppression[4][10]
Pck1 Phosphoenolpyruvate carboxykinase 1GluconeogenesisSuppression[4][10]
G6pc Glucose-6-phosphataseGluconeogenesisSuppression[4][10]

Experimental Protocols

The following protocols are summarized from the cited literature and provide a methodological framework for studying this compound.

High-Fat Diet-Induced Obesity Mouse Model
  • Animals: 9-week old male C57BL/6J mice.[4]

  • Housing: Standard 12:12 h light:dark cycle.[4]

  • Diet: High-fat diet (HFD) with 60% of calories from fat (e.g., D129492 from Research Diets Inc.).[4]

  • Treatment: After a period of HFD feeding to induce obesity, mice are treated with this compound (5 mg/kg body weight) or vehicle control via oral gavage daily for a specified period (e.g., 6 weeks).[4]

  • Monitoring: Body weight and food intake are monitored regularly.

  • Metabolic Analyses:

    • Glucose and Insulin Tolerance Tests (GTT/ITT): Performed to assess glucose homeostasis and insulin sensitivity.

    • Blood Collection: Plasma is collected at the end of the study to measure glucose, insulin, triglycerides, cholesterol, adiponectin, and leptin levels.[4]

    • Tissue Harvesting: Liver and adipose tissues (e.g., epididymal fat pad) are collected for histological analysis (H&E staining), gene expression analysis (RT-PCR), and protein analysis (Western blot).[4]

3T3-L1 Adipocyte Differentiation Assay
  • Cell Line: 3T3-L1 preadipocytes.

  • Culture: Cells are grown to confluence in DMEM with 10% fetal bovine serum.

  • Differentiation Induction: Two days post-confluence, differentiation is induced using a standard MDI cocktail (0.5 mM 3-isobutyl-1-methylxanthine, 1 µM dexamethasone, and 10 µg/mL insulin) in DMEM with 10% FBS.[11]

  • This compound Treatment: this compound is added at various concentrations at different stages of differentiation (e.g., days 0-2, 2-4, 4-7, or throughout) to assess its effect.[11]

  • Assessment of Differentiation:

    • Oil Red O Staining: On day 7, cells are fixed and stained with Oil Red O to visualize intracellular lipid droplets. The stain can be extracted and quantified spectrophotometrically.[9]

    • Gene and Protein Analysis: Cells are harvested at different time points to analyze the expression of adipogenic markers by RT-PCR and Western blotting.

Western Blot Analysis
  • Sample Preparation: Tissues or cells are lysed in RIPA buffer with protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

  • Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Antibody Incubation: Membranes are blocked and then incubated with primary antibodies overnight. Key primary antibodies include those against phospho-AMPKα (Thr172), total AMPKα, phospho-ACC (Ser79), total ACC, PPARγ, C/EBPα, etc.[5]

  • Detection: After incubation with HRP-conjugated secondary antibodies, bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Real-Time RT-PCR
  • RNA Extraction: Total RNA is isolated from liver tissue or cells using TRIzol reagent.

  • cDNA Synthesis: First-strand cDNA is synthesized from total RNA using a reverse transcription kit.

  • qPCR: Real-time PCR is performed using SYBR Green master mix and gene-specific primers on a real-time PCR system.[4]

  • Quantification: Relative mRNA levels are quantified using the comparative Ct method, with a housekeeping gene like β-actin used as an internal control.[4][8]

Experimental Workflow Diagram

Experimental_Workflow cluster_invivo In Vivo Studies cluster_invitro In Vitro Studies cluster_molecular Molecular Analyses HFD_Model HFD-Induced Obese C57BL/6J Mice Treatment_Vivo Oral Gavage: This compound (5 mg/kg) or Vehicle HFD_Model->Treatment_Vivo Analysis_Vivo Metabolic Phenotyping: - Body Weight - GTT/ITT - Plasma Analysis Treatment_Vivo->Analysis_Vivo Tissue_Harvest Tissue Harvesting: - Liver - Adipose Tissue Analysis_Vivo->Tissue_Harvest Western_Blot Western Blot: - pAMPK, pACC - Adipogenic Proteins Tissue_Harvest->Western_Blot RT_PCR Real-Time RT-PCR: - Lipogenic Genes - Gluconeogenic Genes Tissue_Harvest->RT_PCR Cell_Culture 3T3-L1 Preadipocytes Differentiation Induce Adipogenesis (MDI) Cell_Culture->Differentiation Treatment_Vitro Treat with this compound (various concentrations) Differentiation->Treatment_Vitro Analysis_Vitro Assess Adipogenesis: - Oil Red O Staining - Gene/Protein Expression Treatment_Vitro->Analysis_Vitro Analysis_Vitro->Western_Blot Analysis_Vitro->RT_PCR

Figure 2. General experimental workflow for studying this compound.

Conclusion and Future Directions

This compound is a novel AMPK activator with significant therapeutic potential for metabolic syndrome.[4][6] Its ability to reduce body weight, improve glucose and lipid metabolism, and prevent hepatic steatosis in preclinical models makes it an attractive candidate for further development.[4] The compound's efficacy is strongly linked to its ability to activate AMPK and modulate downstream signaling pathways involved in lipid and glucose metabolism.[6]

Future research should focus on elucidating the precise molecular target through which this compound indirectly activates AMPK. Further preclinical studies are warranted to assess its long-term efficacy and safety, and to explore its potential in other models of metabolic disease, such as diabetic db/db mice.[5] Ultimately, clinical trials will be necessary to translate these promising preclinical findings into a viable therapy for patients with metabolic syndrome.[3]

References

The Impact of COH-SR4 on Glucose Homeostasis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

COH-SR4 is a small molecule compound initially recognized for its anti-cancer properties. Subsequent research has revealed its significant impact on metabolic regulation, particularly in the context of glucose homeostasis. This technical guide provides an in-depth overview of the current understanding of this compound's mechanism of action, focusing on its role as an indirect activator of AMP-activated protein kinase (AMPK). We present quantitative data from key preclinical studies, detailed experimental protocols for relevant assays, and visualizations of the signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of metabolic disease and drug development.

Core Mechanism of Action: AMPK Activation

This compound's primary metabolic effects are mediated through the indirect activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1][2][3] Unlike direct AMPK activators, this compound increases the intracellular AMP:ATP ratio, which is the canonical mechanism for AMPK activation.[3][4] This activation triggers a cascade of downstream signaling events that collectively improve metabolic parameters.

Signaling Pathway

This compound's activation of AMPK leads to the inhibition of the mammalian target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway.[3][4] This is achieved through the AMPK-mediated phosphorylation of tuberous sclerosis complex 2 (TSC2) and raptor, a key component of mTORC1.[5][6] Inhibition of mTORC1 signaling results in the reduced phosphorylation of its downstream effectors, p70 S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), which are critical for protein synthesis and cell growth.[5][6]

COH_SR4_Signaling cluster_cell Cellular Environment cluster_mTORC1 mTORC1 Pathway cluster_metabolic_effects Metabolic Outcomes COH_SR4 This compound AMP_ATP Increased AMP:ATP Ratio COH_SR4->AMP_ATP indirectly increases AMPK AMPK Activation AMP_ATP->AMPK TSC2 TSC2 (p) AMPK->TSC2 phosphorylates Raptor Raptor (p) AMPK->Raptor phosphorylates Adipogenesis Adipogenesis Inhibition AMPK->Adipogenesis Lipogenesis Lipogenesis Inhibition AMPK->Lipogenesis Glucose_Homeostasis Improved Glucose Homeostasis AMPK->Glucose_Homeostasis mTORC1 mTORC1 Inhibition TSC2->mTORC1 inhibits Raptor->mTORC1 inhibits S6K S6K (p) ↓ mTORC1->S6K _4E_BP1 4E-BP1 (p) ↓ mTORC1->_4E_BP1 GLUT4_Translocation cluster_cell Adipocyte / Myocyte cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular COH_SR4 This compound AMPK AMPK Activation COH_SR4->AMPK indirectly activates Glucose Glucose GLUT4_membrane GLUT4 Glucose->GLUT4_membrane transport via Glucose_uptake Glucose Uptake GLUT4_membrane->Glucose_uptake GLUT4_vesicles GLUT4 Vesicles AMPK->GLUT4_vesicles promotes translocation of GLUT4_vesicles->GLUT4_membrane HFD_Protocol start Start: 6-week-old C57BL/6J male mice acclimatization Acclimatization (1 week) Standard chow diet start->acclimatization diet_randomization Randomization into two groups: 1. Low-Fat Diet (LFD, 10% kcal from fat) 2. High-Fat Diet (HFD, 60% kcal from fat) acclimatization->diet_randomization diet_period Ad libitum feeding for 10-12 weeks diet_randomization->diet_period treatment_start Initiate this compound Treatment (e.g., 5 mg/kg, oral gavage, 3x/week) diet_period->treatment_start monitoring Weekly monitoring: - Body weight - Food intake treatment_start->monitoring endpoint Endpoint (after 6 weeks of treatment): - Glucose Tolerance Test (GTT) - Blood collection for plasma analysis - Tissue harvesting (liver, adipose) monitoring->endpoint

References

The Anti-Cancer Properties of COH-SR4: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

COH-SR4 is a novel small molecule demonstrating significant anti-cancer properties across a range of malignancies, including leukemia, melanoma, and lung cancer. Its primary mechanism of action involves the indirect activation of AMP-activated protein kinase (AMPK), a critical regulator of cellular energy homeostasis. Activation of AMPK by this compound subsequently leads to the inhibition of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, a key cascade often dysregulated in cancer, promoting cell growth and proliferation. This technical guide provides a comprehensive overview of the preclinical anti-cancer studies of this compound, presenting quantitative data on its efficacy, detailing the experimental protocols utilized in these investigations, and visualizing the core signaling pathways and experimental workflows.

In Vitro Anti-Proliferative Activity

This compound has demonstrated potent anti-proliferative effects in a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been determined for several cancer cell lines.

Cell LineCancer TypeIC50 (µM)Incubation TimeCitation
HL-60 Promyelocytic Leukemia1.272 hours[1]
A101D Melanoma0.81 - 3.8348 hours[2]
A375 Melanoma0.81 - 3.8348 hours[2]
A2058 Melanoma0.81 - 3.8348 hours[2]
SK-MEL5 Melanoma0.81 - 3.8348 hours[2]
SK-MEL-28 Melanoma0.81 - 3.8348 hours[2]
Mewo Melanoma (Wild Type BRAF)0.81 - 3.8348 hours[2]
SK-MEL-2 Melanoma (NRAS Mutant)0.81 - 3.8348 hours[2]
H358 Non-Small Cell Lung Cancer23 ± 2Not Specified[3]

Note: While this compound has been shown to activate AMPK in HeLa (cervical cancer), MCF-7 (breast cancer), A-549, and H-520 (lung cancer) cell lines, specific IC50 values for cytotoxicity in these lines were not available in the reviewed literature.[4]

In Vivo Anti-Tumor Efficacy

The anti-cancer activity of this compound has been validated in preclinical xenograft models of melanoma and lung cancer.

Melanoma Xenograft Model

In a human A375 BRAFV600E mutant melanoma xenograft model, daily oral administration of this compound demonstrated superior efficacy compared to the BRAF inhibitor vemurafenib.[2]

Treatment GroupDosageTumor Growth SuppressionTumor Mass ReductionCitation
This compound 10 mg/kg94.9%93.6%[2]
Vemurafenib 10 mg/kg81.6%71.7%[2]

Furthermore, this compound was highly effective in a vemurafenib-resistant A375VR xenograft model, with a 10 mg/kg daily oral dose resulting in a 94.0% reduction in tumor growth and a 93.3% reduction in tumor mass.[2]

Lung Cancer Xenograft Model

In a study utilizing H358 non-small cell lung cancer xenografts in nude mice, administration of this compound at a dose of 4 mg/kg resulted in the regression of established tumors.[3]

Mechanism of Action: AMPK Activation and mTOR Pathway Inhibition

The anti-cancer effects of this compound are primarily mediated through the indirect activation of AMPK. This activation is thought to occur via an increase in the cellular AMP:ATP ratio, mimicking a state of low energy. Activated AMPK then phosphorylates key downstream targets, leading to the inhibition of the mTORC1 signaling pathway. This inhibition results in cell cycle arrest and apoptosis.[2][4]

This compound Signaling Pathway COH_SR4 This compound Mitochondria Mitochondria COH_SR4->Mitochondria AMP_ATP_Ratio Increased AMP:ATP Ratio Mitochondria->AMP_ATP_Ratio (Disruption of aochondrial function) AMPK AMPK AMP_ATP_Ratio->AMPK (Activation) TSC2 TSC2 AMPK->TSC2 (Phosphorylation) Raptor Raptor AMPK->Raptor (Phosphorylation) mTORC1 mTORC1 TSC2->mTORC1 (Inhibition) Raptor->mTORC1 (Inhibition) p70S6K p70S6K mTORC1->p70S6K (Inhibition of aosphorylation) _4E_BP1 4E-BP1 mTORC1->_4E_BP1 (Inhibition of aosphorylation) Protein_Synthesis Protein Synthesis p70S6K->Protein_Synthesis _4E_BP1->Protein_Synthesis Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth Cell_Cycle_Arrest Cell Cycle Arrest Cell_Growth->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Figure 1: this compound mechanism of action via the AMPK/mTOR pathway.

Experimental Protocols

In Vitro Cell Viability Assays

Objective: To determine the cytotoxic effects of this compound on cancer cell lines and calculate IC50 values.

Methodology (MTT Assay for H358 cells): [3]

  • Cell Seeding: H358 lung cancer cells are seeded into 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of this compound or vehicle control (DMSO) and incubated for a specified period (e.g., 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control, and IC50 values are determined by plotting cell viability against the log of the drug concentration.

Methodology (CellTiter-Glo® Luminescent Cell Viability Assay for Melanoma Cells): [2]

  • Cell Seeding: Melanoma cells are seeded in 96-well plates.

  • Compound Treatment: Cells are treated with a range of this compound concentrations for 48 hours.

  • Reagent Addition: CellTiter-Glo® reagent is added to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

  • Luminescence Measurement: Luminescence is read using a microplate reader.

  • Data Analysis: IC50 values are calculated from the dose-response curves.

In Vitro Cell Viability Assay Workflow start Start seed_cells Seed Cancer Cells in 96-well Plates start->seed_cells treat_cells Treat with this compound (various concentrations) seed_cells->treat_cells incubate Incubate (e.g., 48-72 hours) treat_cells->incubate add_reagent Add Viability Reagent (e.g., MTT or CellTiter-Glo) incubate->add_reagent measure_signal Measure Signal (Absorbance or Luminescence) add_reagent->measure_signal analyze_data Calculate IC50 Values measure_signal->analyze_data end End analyze_data->end

Figure 2: Generalized workflow for in vitro cell viability assays.
Western Blot Analysis for mTOR Pathway Inhibition

Objective: To assess the effect of this compound on the phosphorylation status of key proteins in the AMPK/mTOR signaling pathway.

Methodology: [2]

  • Cell Treatment: Cancer cells are treated with this compound at specified concentrations and for a defined duration.

  • Protein Extraction: Cells are lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a protein assay (e.g., BCA or Bradford assay).

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: The membrane is blocked with a solution containing non-fat dry milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., phospho-AMPK, total AMPK, phospho-Raptor, phospho-p70S6K, and a loading control like β-actin).

  • Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: The intensity of the bands is quantified to determine the relative changes in protein phosphorylation.

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

Methodology (Melanoma Xenograft): [2]

  • Cell Implantation: Human melanoma cells (e.g., A375) are subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment: Mice are randomized into treatment groups and administered this compound (e.g., 10 mg/kg daily via oral gavage), a control vehicle, or a comparator drug.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.

  • Endpoint: At the end of the study, mice are euthanized, and tumors are excised and weighed.

  • Data Analysis: Tumor growth curves are plotted, and the percentage of tumor growth inhibition is calculated.

In Vivo Xenograft Study Workflow start Start implant_cells Implant Human Cancer Cells into Immunocompromised Mice start->implant_cells tumor_growth Allow Tumors to Establish implant_cells->tumor_growth randomize Randomize Mice into Treatment Groups tumor_growth->randomize treat_mice Administer this compound, Vehicle, or Comparator randomize->treat_mice measure_tumors Measure Tumor Volume Regularly treat_mice->measure_tumors endpoint Study Endpoint: Euthanize Mice, Excise and Weigh Tumors measure_tumors->endpoint analyze_data Analyze Tumor Growth Inhibition endpoint->analyze_data end End analyze_data->end

Figure 3: Generalized workflow for in vivo xenograft studies.
Cell Cycle Analysis

Objective: To determine the effect of this compound on cell cycle progression.

Methodology: [1]

  • Cell Treatment: Cancer cells (e.g., HL-60) are treated with this compound for a specified time.

  • Cell Fixation: Cells are harvested and fixed, typically with cold ethanol, to permeabilize the cell membrane and preserve the cellular structure.

  • Staining: The fixed cells are treated with RNase to remove RNA and then stained with a fluorescent DNA-binding dye, such as propidium (B1200493) iodide (PI).

  • Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.

  • Data Analysis: The distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on their fluorescence intensity.

Apoptosis Assays

Objective: To investigate the induction of apoptosis by this compound.

Methodology (Annexin V-FITC and PI Double Staining): [1]

  • Cell Treatment: Cells are treated with this compound.

  • Staining: Cells are harvested and stained with Annexin V-FITC, which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane of apoptotic cells, and propidium iodide (PI), which stains the DNA of necrotic or late apoptotic cells with compromised membrane integrity.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Clinical Development

As of the latest available information, there are no registered clinical trials specifically investigating the anti-cancer properties of this compound in humans. The existing data is from preclinical studies.

Conclusion

This compound is a promising anti-cancer agent with a well-defined mechanism of action centered on the activation of the AMPK signaling pathway and subsequent inhibition of mTOR. The preclinical data demonstrate its potent anti-proliferative and anti-tumor effects in various cancer models, including those resistant to standard therapies. Further investigation, particularly clinical trials, is warranted to evaluate the therapeutic potential of this compound in cancer patients.

References

Methodological & Application

Application Notes and Protocols for COH-SR4 in 3T3-L1 Cell Differentiation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

COH-SR4 is a small molecule compound that has been identified as a potent inhibitor of adipocyte differentiation.[1] This property makes it a valuable tool for studying the molecular mechanisms of adipogenesis and a potential therapeutic candidate for obesity and related metabolic disorders.[1] These application notes provide a detailed protocol for utilizing this compound to inhibit the differentiation of 3T3-L1 preadipocytes, a widely used cell line model for studying fat cell development. The document outlines the underlying mechanism of action, experimental procedures, and expected outcomes.

Mechanism of Action

This compound inhibits 3T3-L1 adipogenesis primarily through the indirect activation of AMP-activated protein kinase (AMPK), a key energy sensor in cells.[1][2][3] Activated AMPK subsequently inhibits the mammalian target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway.[1][4] This inhibition leads to a cascade of downstream effects, including:

  • Cell Cycle Arrest: this compound treatment causes cell cycle arrest at the G1/S phase transition, inhibiting the initial mitotic clonal expansion required for adipocyte differentiation.[1][2]

  • Downregulation of Adipogenic Transcription Factors: The compound significantly reduces the expression of key master regulators of adipogenesis, namely peroxisome proliferator-activated receptor γ (PPARγ) and CCAAT/enhancer-binding protein α (C/EBPα).[1]

  • Reduction in Lipogenic Protein Expression: Consequently, the expression of downstream lipogenic proteins such as fatty acid synthase (FAS), adipocyte protein 2 (aP2), ATP citrate (B86180) lyase (ACL), and acetyl-CoA carboxylase (ACC) is also decreased.[1]

This multi-pronged mechanism effectively blocks the differentiation of preadipocytes into mature, lipid-laden adipocytes.

Data Presentation

Table 1: Effect of this compound on 3T3-L1 Adipocyte Differentiation Markers
Concentration of this compound (µM)Lipid Accumulation (Oil Red O Staining)PPARγ Protein LevelC/EBPα Protein LevelSREBP1 Protein LevelFAS Protein LevelaP2 Protein Level
0 (Vehicle Control)++++HighHighHighHighHigh
1+++DecreasedDecreasedDecreasedDecreasedDecreased
3+Significantly DecreasedSignificantly DecreasedSignificantly DecreasedSignificantly DecreasedSignificantly Decreased
5+/-Markedly DecreasedMarkedly DecreasedMarkedly DecreasedMarkedly DecreasedMarkedly Decreased
(Data summarized from qualitative descriptions in the provided search results.[1])

Experimental Protocols

Materials
  • 3T3-L1 preadipocytes

  • Dulbecco's Modified Eagle's Medium (DMEM) with high glucose

  • Fetal Bovine Serum (FBS)

  • Calf Serum (CS)

  • Penicillin-Streptomycin solution

  • Insulin (10 mg/mL stock)

  • Dexamethasone (1 mM stock)

  • 3-isobutyl-1-methylxanthine (IBMX) (0.5 M stock)

  • This compound (stock solution in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Oil Red O staining solution

  • 6-well culture plates

Protocol 1: Maintenance of 3T3-L1 Preadipocytes
  • Culture 3T3-L1 preadipocytes in DMEM supplemented with 10% Calf Serum and 1% Penicillin-Streptomycin.

  • Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

  • Passage the cells before they reach confluence to maintain their preadipocyte state. Do not allow cells to become more than 70% confluent.[5]

Protocol 2: Induction of 3T3-L1 Differentiation with this compound Treatment
  • Day -2: Seed 3T3-L1 preadipocytes in 6-well plates at a density that allows them to reach confluence in 2 days.

  • Day 0: Two days after the cells have reached confluence, replace the growth medium with differentiation medium (DMEM with 10% FBS, 1 µM dexamethasone, 0.5 mM IBMX, and 10 µg/mL insulin).

  • This compound Treatment: Add this compound to the differentiation medium at the desired final concentration (e.g., 1, 3, or 5 µM).[1] A vehicle control (DMSO) should be run in parallel.

  • Day 2: After 48 hours, remove the differentiation medium and replace it with adipocyte maintenance medium (DMEM with 10% FBS and 10 µg/mL insulin), containing the same concentration of this compound or vehicle.

  • Day 4 onwards: Replace the medium every 2 days with fresh adipocyte maintenance medium containing this compound or vehicle.

  • Day 7-8: The cells in the vehicle control group should be fully differentiated. Assess differentiation by microscopy and Oil Red O staining.

Protocol 3: Oil Red O Staining for Lipid Accumulation
  • Wash the differentiated 3T3-L1 cells twice with PBS.

  • Fix the cells with 10% formalin in PBS for at least 1 hour.

  • Wash the cells with water and then with 60% isopropanol.

  • Stain the cells with Oil Red O solution for 20 minutes at room temperature.[6]

  • Wash the cells with water several times until the water runs clear.

  • Visualize the stained lipid droplets under a microscope. Red-stained droplets indicate lipid accumulation.

Visualizations

Signaling Pathway Diagram

COH_SR4_Signaling_Pathway COH_SR4 This compound AMPK AMPK COH_SR4->AMPK activates mTORC1 mTORC1 AMPK->mTORC1 inhibits PPARg PPARγ AMPK->PPARg inhibits CEBPa C/EBPα AMPK->CEBPa inhibits S6K p70S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Cell_Cycle G1/S Phase Progression mTORC1->Cell_Cycle Protein_Synthesis Protein Synthesis (Cell Growth) S6K->Protein_Synthesis _4EBP1->Protein_Synthesis Adipogenesis Adipogenesis & Lipid Accumulation Protein_Synthesis->Adipogenesis PPARg->Adipogenesis CEBPa->Adipogenesis Cell_Cycle->Adipogenesis

Caption: this compound signaling pathway in 3T3-L1 cells.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Cell Preparation cluster_diff Differentiation & Treatment cluster_analysis Analysis start Seed 3T3-L1 Preadipocytes confluency Grow to Confluence (2 days) start->confluency post_confluency Maintain at Confluence (2 days) confluency->post_confluency day0 Day 0: Induce Differentiation (MDI Cocktail) + this compound or Vehicle post_confluency->day0 day2 Day 2: Change to Maintenance Medium (Insulin) + this compound or Vehicle day0->day2 day4 Day 4: Replenish Maintenance Medium + this compound or Vehicle day2->day4 day6 Day 6: Replenish Maintenance Medium + this compound or Vehicle day4->day6 day8 Day 7-8: Assess Differentiation day6->day8 oil_red_o Oil Red O Staining (Lipid Accumulation) day8->oil_red_o western_blot Western Blot (Protein Expression) day8->western_blot

Caption: Experimental workflow for this compound treatment.

References

Application Notes and Protocols for COH-SR4 in In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

COH-SR4 is a novel small-molecule compound identified as a potent, indirect activator of AMP-activated protein kinase (AMPK).[1][2][3] It has demonstrated significant anti-proliferative effects in various cancer cell lines and inhibitory effects on adipogenesis, making it a compound of interest for research in oncology and metabolic diseases.[1][2][4] These application notes provide a comprehensive guide to utilizing this compound in in vitro settings, including recommended concentration ranges, detailed experimental protocols, and an overview of its mechanism of action.

This compound exerts its biological effects by increasing the cellular AMP:ATP ratio, which leads to the activation of AMPK.[5] Activated AMPK then modulates downstream signaling pathways, primarily the mTORC1 pathway, to regulate cell growth, proliferation, and metabolism.[1][4] This modulation results in cell cycle arrest and inhibition of key cellular processes such as protein and lipid synthesis.[1][4][6]

Data Presentation: Optimal this compound Concentrations

The optimal concentration of this compound is dependent on the cell type and the biological endpoint being investigated. The following tables summarize the effective concentrations and IC50 values reported in various in vitro studies.

Table 1: Effective Concentrations of this compound in Various Cell Lines

Cell LineCell TypeApplicationEffective ConcentrationObserved Effect
3T3-L1Mouse PreadipocyteInhibition of Adipogenesis1-5 µMDose-dependent inhibition of lipid accumulation.[5]
3T3-L1Mouse PreadipocyteInhibition of Proliferation100 µMInhibition of adipocyte differentiation and proliferation.[5]
HL-60Human Promyelocytic LeukemiaAMPK Activation1-5 µMDose-dependent increase in AMPK and ACC phosphorylation.[2]
HeLaHuman Cervical CancerAMPK Activation1-5 µMDose-dependent increase in AMPK and ACC phosphorylation.[2]
MCF-7Human Breast AdenocarcinomaAMPK Activation1-5 µMDose-dependent increase in AMPK and ACC phosphorylation.[2]

Table 2: IC50 Values of this compound in Various Cell Lines

Cell LineCell TypeAssayIC50 Value
3T3-L1Mouse PreadipocyteLipid Accumulation Inhibition~1.5 µM
Melanoma Cell LinesHuman MelanomaG2/M Phase Cell Cycle Arrest5-11 µM[3]

Signaling Pathway

This compound indirectly activates AMPK, which in turn inhibits the mTORC1 signaling pathway. This pathway is a central regulator of cell growth and proliferation.

COH_SR4_Pathway cluster_input Input cluster_cellular_effect Cellular Effect cluster_signaling_cascade Signaling Cascade cluster_downstream_effects Downstream Biological Effects COH_SR4 This compound AMP_ATP_Ratio Increased AMP:ATP Ratio COH_SR4->AMP_ATP_Ratio AMPK AMPK (Activated) AMP_ATP_Ratio->AMPK TSC2 TSC2 (Phosphorylated) AMPK->TSC2 Raptor Raptor (Phosphorylated) AMPK->Raptor mTORC1 mTORC1 (Inhibited) TSC2->mTORC1 Inhibits Raptor->mTORC1 Inhibits S6K p70S6K (Phosphorylation Decreased) mTORC1->S6K FourEBP1 4E-BP1 (Phosphorylation Decreased) mTORC1->FourEBP1 Cell_Cycle_Arrest Cell Cycle Arrest (G1/S or G2/M) mTORC1->Cell_Cycle_Arrest Adipogenesis Adipogenesis Inhibition mTORC1->Adipogenesis Protein_Synthesis Protein Synthesis Inhibition S6K->Protein_Synthesis FourEBP1->Protein_Synthesis

This compound signaling pathway.

Experimental Protocols

Protocol 1: Inhibition of Adipocyte Differentiation in 3T3-L1 Cells

This protocol describes how to assess the inhibitory effect of this compound on the differentiation of 3T3-L1 preadipocytes.

Materials:

  • 3T3-L1 preadipocytes

  • DMEM with 10% Fetal Bovine Serum (FBS)

  • Differentiation Medium (DM): DMEM with 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin.

  • Insulin Medium: DMEM with 10% FBS and 10 µg/mL insulin.

  • This compound stock solution (in DMSO)

  • Oil Red O staining solution

  • Phosphate-Buffered Saline (PBS)

  • Formalin (10%)

Procedure:

  • Cell Seeding: Seed 3T3-L1 preadipocytes in a multi-well plate and grow to confluence in DMEM with 10% FBS.

  • Initiation of Differentiation: Two days post-confluence (Day 0), replace the medium with Differentiation Medium (DM) containing various concentrations of this compound (e.g., 1, 2.5, 5 µM) or vehicle control (DMSO).

  • Medium Change: On Day 2, replace the medium with Insulin Medium containing the respective concentrations of this compound.

  • Maintenance: From Day 4 onwards, replenish with fresh DMEM with 10% FBS and the respective concentrations of this compound every two days until Day 7.

  • Oil Red O Staining:

    • On Day 7, wash the cells with PBS and fix with 10% formalin for at least 1 hour.

    • Wash the fixed cells with water and then with 60% isopropanol (B130326).

    • Allow the cells to dry completely and then stain with Oil Red O solution for 10-20 minutes.

    • Wash the stained cells with water multiple times to remove excess stain.

    • Visualize and quantify lipid accumulation. For quantification, the stain can be eluted with isopropanol and the absorbance measured.

Adipogenesis_Workflow cluster_prep Preparation cluster_treatment Differentiation and Treatment cluster_analysis Analysis node_style node_style Seed_Cells Seed 3T3-L1 cells and grow to confluence Day0 Day 0: Add Differentiation Medium + this compound (1-5 µM) Seed_Cells->Day0 Day2 Day 2: Change to Insulin Medium + this compound Day0->Day2 Day4_7 Day 4-7: Replenish with DMEM + this compound every 2 days Day2->Day4_7 Stain Day 7: Oil Red O Staining for Lipid Droplets Day4_7->Stain Visualize Visualize and Quantify Stain->Visualize

Adipogenesis inhibition workflow.

Protocol 2: Western Blot Analysis of AMPK Activation

This protocol details the procedure for detecting the phosphorylation of AMPK and its substrate ACC in response to this compound treatment.

Materials:

  • Cell line of interest (e.g., 3T3-L1, HeLa, MCF-7)

  • Complete growth medium

  • This compound stock solution (in DMSO)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-AMPKα (Thr172) (e.g., 1:1000 dilution), anti-AMPKα, anti-phospho-ACC (Ser79), anti-ACC, anti-β-actin.

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed cells and allow them to adhere overnight. Treat the cells with various concentrations of this compound (e.g., 1-5 µM) for the desired time (e.g., 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.

  • Sample Preparation: Normalize protein concentrations and prepare samples by adding Laemmli buffer and heating at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Separate the protein samples on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane with TBST and detect the protein bands using a chemiluminescent substrate and an imaging system.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol outlines the steps for analyzing the effect of this compound on the cell cycle distribution using propidium (B1200493) iodide (PI) staining.

Materials:

  • Cancer cell line of interest

  • Complete growth medium

  • This compound stock solution (in DMSO)

  • PBS

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

Procedure:

  • Cell Treatment: Seed cells and treat with the desired concentrations of this compound for a specified duration (e.g., 24-48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells.

  • Fixation: Wash the cells with PBS and fix them by dropwise addition of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.[7]

  • Staining:

    • Wash the fixed cells with PBS to remove the ethanol.

    • Resuspend the cell pellet in PI staining solution.

    • Incubate in the dark for 15-30 minutes at room temperature.[7]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Troubleshooting

  • Low this compound Activity: Ensure the compound is fully dissolved in DMSO and that the final DMSO concentration in the culture medium is not inhibitory to the cells (typically <0.5%).

  • High Cell Death: If significant cytotoxicity is observed at the desired effective concentrations, consider reducing the treatment duration or the concentration. Note that this compound has shown no cytotoxic effects in 3T3-L1 cells at concentrations effective for inhibiting adipogenesis.[4]

  • Variability in Results: Cell passage number and confluency can affect the cellular response. Use cells with a consistent passage number and ensure uniform confluency at the start of each experiment.

Conclusion

This compound is a valuable tool for in vitro studies of AMPK signaling and its role in cancer and metabolic diseases. The provided protocols and concentration guidelines offer a starting point for researchers to investigate the effects of this compound in various cellular contexts. Careful optimization of experimental conditions for each specific cell line and assay is recommended to ensure robust and reproducible results.

References

Application Notes and Protocols for Preparing COH-SR4 Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

COH-SR4 is a novel small molecule, identified as 1,3-bis(3,5-dichlorophenyl)urea, with demonstrated anti-cancer and anti-adipogenic properties. Its primary mechanism of action is the indirect activation of AMP-activated protein kinase (AMPK). By increasing the cellular AMP:ATP ratio, this compound triggers the phosphorylation and activation of AMPK, a central regulator of cellular energy homeostasis. This activation subsequently inhibits the mammalian target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway, leading to cell cycle arrest and the suppression of cell proliferation and differentiation processes.[1][2]

Accurate and consistent preparation of stock solutions is critical for obtaining reproducible results in downstream biological assays. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing this compound stock solutions due to its high solubilizing capacity for organic compounds. This document provides a detailed protocol for the preparation, storage, and application of a this compound stock solution in DMSO.

Quantitative Data Summary

Quantitative data for this compound and recommended concentrations for its use are summarized in the tables below for easy reference.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
Chemical Name 1,3-Bis(3,5-dichlorophenyl)urea
Molecular Formula C₁₃H₈Cl₄N₂O
Molecular Weight 350.03 g/mol [3]
Appearance White to off-white solid
Purity >98% (recommended)

Table 2: Recommended Solution Concentrations

Solution TypeSolventRecommended ConcentrationTypical Application
Stock Solution Anhydrous DMSO25 mMLong-term storage and preparation of working solutions.
Working Solution Cell Culture Media1 µM - 10 µMTreatment of cells in culture (e.g., 3T3-L1, HepG2).[4]
Vehicle Control DMSOSame % as in the highest working concentrationTo account for any solvent effects on the experimental system.

Experimental Protocols

Protocol for Preparing a 25 mM this compound Stock Solution

This protocol describes the preparation of a 25 mM stock solution of this compound in anhydrous DMSO.

Materials and Equipment:

  • This compound powder (MW: 350.03 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO), sterile

  • Analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Procedure:

  • Preparation: Work in a clean, dry environment, preferably a chemical fume hood or a biosafety cabinet. Ensure all equipment is clean and sterile where necessary.

  • Weighing this compound:

    • Tare the analytical balance with a sterile microcentrifuge tube.

    • Carefully weigh out 3.50 mg of this compound powder into the tube.

    • Calculation: To prepare a 25 mM solution (which is 0.025 mol/L), the required mass is calculated as follows:

      Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol ) For 1 mL (0.001 L): Mass = 0.025 mol/L × 0.001 L × 350.03 g/mol = 0.00875 g = 8.75 mg For a more convenient volume of 400 µL (0.0004 L): Mass = 0.025 mol/L × 0.0004 L × 350.03 g/mol = 0.00350 g = 3.50 mg

  • Dissolving in DMSO:

    • Using a calibrated micropipette, add 400 µL of anhydrous DMSO to the microcentrifuge tube containing the 3.50 mg of this compound.

    • This will yield a final concentration of 25 mM.

  • Solubilization:

    • Tightly cap the tube.

    • Vortex the solution vigorously for 1-2 minutes until the this compound powder is completely dissolved. A clear, colorless solution should be obtained. Gentle warming in a 37°C water bath can aid dissolution if needed.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles, aliquot the 25 mM stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, light-protective (amber) microcentrifuge tubes.

    • Store the aliquots at -20°C for short-term storage (weeks to months) or at -80°C for long-term storage (months to years).

Application Protocol: Inhibition of Adipocyte Differentiation in 3T3-L1 Cells

This protocol provides an example of how to use the this compound stock solution to treat 3T3-L1 preadipocytes.

Procedure:

  • Cell Seeding: Plate 3T3-L1 preadipocytes in a suitable culture plate (e.g., 24-well plate) and grow to confluence in DMEM with 10% fetal bovine serum.

  • Preparation of Working Solution:

    • Thaw one aliquot of the 25 mM this compound stock solution at room temperature.

    • Prepare a series of dilutions. For a final concentration of 5 µM in 1 mL of culture medium, perform a serial dilution. For example, add 2 µL of the 25 mM stock to 998 µL of culture medium to get a 50 µM intermediate solution. Then, add 100 µL of this intermediate solution to 900 µL of fresh medium to achieve the final 5 µM concentration.

    • Important: The final concentration of DMSO in the culture medium should be kept low, typically ≤ 0.1%, to avoid solvent-induced cytotoxicity.

  • Treatment:

    • Two days post-confluence (Day 0), replace the medium with a differentiation-inducing medium cocktail containing the desired final concentration of this compound (e.g., 1 µM, 3 µM, 5 µM).

    • Include a vehicle control group treated with the same percentage of DMSO as the highest this compound concentration.

  • Assay:

    • Continue the differentiation protocol, replenishing the medium with fresh this compound or vehicle every 2 days.

    • After 7-10 days, assess adipocyte differentiation by staining for lipid accumulation with Oil Red O.

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways relevant to this compound's mechanism of action and the broader context of cellular signaling.

COH_SR4_Pathway cluster_cell Cell Membrane cluster_cyto Cytoplasm This compound This compound AMP AMP This compound->AMP increases AMP:ATP ratio AMPK AMPK AMP->AMPK activates ATP ATP pAMPK p-AMPK (Active) AMPK->pAMPK mTORC1 mTORC1 pAMPK->mTORC1 inhibits Cell_Cycle_Proliferation Cell Cycle & Proliferation mTORC1->Cell_Cycle_Proliferation Adipogenesis Adipogenesis & Lipogenesis mTORC1->Adipogenesis

Caption: Mechanism of this compound via the AMPK/mTOR pathway.

STAT3_Pathway General JAK-STAT3 Signaling Pathway (Not a direct target of this compound) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK activates STAT3_inactive STAT3 JAK->STAT3_inactive phosphorylates Cytokine Cytokine (e.g., IL-6) Cytokine->Receptor binds STAT3_active p-STAT3 STAT3_inactive->STAT3_active Dimer p-STAT3 Dimer STAT3_active->Dimer dimerizes DNA DNA Dimer->DNA translocates & binds Transcription Gene Transcription (Proliferation, Survival) DNA->Transcription

Caption: Canonical JAK-STAT3 signaling pathway.

References

Application Notes and Protocols: COH-SR4 for High-Fat Diet-Induced Obesity Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Obesity, a significant global health issue, is a primary driver of metabolic disorders such as type 2 diabetes, non-alcoholic fatty liver disease, and cardiovascular complications.[1][2][3] The use of high-fat diet (HFD) mouse models is a well-established preclinical platform to investigate the pathophysiology of obesity and evaluate potential therapeutic interventions.[4][5][6] COH-SR4 is a novel small molecule compound that has demonstrated potent anti-cancer and anti-adipogenic properties.[2][3][7] Recent studies have highlighted its therapeutic potential in the context of metabolic diseases, primarily through the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[2][7][8] These application notes provide a comprehensive overview and detailed protocols for the use of this compound in a high-fat diet-induced obese mouse model.

Mechanism of Action

This compound exerts its metabolic benefits primarily through the indirect activation of AMPK.[2][7] Unlike direct activators, this compound increases the cellular AMP:ATP ratio, which in turn activates AMPK.[7] Activated AMPK then phosphorylates downstream targets, leading to a cascade of events that collectively improve metabolic health.

Key Molecular Events:

  • Inhibition of Adipogenesis: this compound suppresses the differentiation of pre-adipocytes into mature adipocytes.[1][7] This is achieved by inhibiting mitotic clonal expansion and arresting the cell cycle at the G1/S phase.[1]

  • Downregulation of Lipogenesis: In the liver and adipose tissue, this compound-mediated AMPK activation leads to the suppression of key lipogenic genes, including Srebf1, Acaca, Pparg, Fasn, and Scd1.[2][3] This results in reduced lipid synthesis and accumulation.

  • Suppression of Gluconeogenesis: this compound treatment downregulates the expression of hepatic gluconeogenic genes such as Pck1 and G6pc, contributing to improved glycemic control.[2][3]

  • Modulation of mTORC1 Signaling: AMPK activation by this compound leads to the phosphorylation of TSC2 and raptor, which inhibits the mTORC1 signaling pathway, a key regulator of protein synthesis and cell growth.[7]

cluster_0 This compound Administration cluster_1 Cellular Effects cluster_2 Downstream Pathways cluster_3 Physiological Outcomes This compound This compound Increased AMP:ATP Ratio Increased AMP:ATP Ratio This compound->Increased AMP:ATP Ratio AMPK Activation AMPK Activation Increased AMP:ATP Ratio->AMPK Activation activates mTORC1 Inhibition mTORC1 Inhibition AMPK Activation->mTORC1 Inhibition Lipogenesis Inhibition Lipogenesis Inhibition AMPK Activation->Lipogenesis Inhibition Gluconeogenesis Inhibition Gluconeogenesis Inhibition AMPK Activation->Gluconeogenesis Inhibition Reduced Adipogenesis Reduced Adipogenesis mTORC1 Inhibition->Reduced Adipogenesis Decreased Hepatic Steatosis Decreased Hepatic Steatosis Lipogenesis Inhibition->Decreased Hepatic Steatosis Improved Glycemic Control Improved Glycemic Control Gluconeogenesis Inhibition->Improved Glycemic Control

Figure 1: this compound Signaling Pathway.

Quantitative Data Summary

The following tables summarize the key quantitative outcomes from a representative in vivo study using this compound in a high-fat diet mouse model.[2]

Table 1: Animal and Diet Specifications

ParameterDescription
Animal Model C57BL/6J mice
Diet for Obesity Induction High-Fat Diet (HFD)
Control Diet Low-Fat Diet (LFD)
Age at Diet Start Typically 6 weeks of age[9]
Duration of Diet 15 weeks to induce obesity[10]

Table 2: this compound Dosage and Administration

ParameterDescription
Dosage 5 mg/kg body weight
Route of Administration Oral gavage
Vehicle Corn oil
Frequency 3 times per week
Treatment Duration 6 weeks

Table 3: Effects of this compound on Metabolic Parameters in HFD Mice

ParameterVehicle (HFD)This compound (HFD)% Changep-value
Body Weight 37.7 ± 0.7 gReduced by 16%-16%<0.01
Epididymal Fat Weight Increased ~2-fold vs LFDReduced by ~35%-35%<0.01
Plasma Triglycerides Elevated vs LFDReduced by 17.6%-17.6%<0.05
Plasma Cholesterol Elevated vs LFDReduced by 22.6%-22.6%<0.01

Data presented as mean ± SEM. Comparisons are between this compound treated and vehicle-treated HFD mice.[2]

Experimental Protocols

High-Fat Diet-Induced Obesity Mouse Model

This protocol describes the induction of obesity in mice, a prerequisite for testing the efficacy of this compound.

Materials:

  • Male C57BL/6J mice (6 weeks old)[5][9]

  • High-Fat Diet (HFD, e.g., 60% kcal from fat)[4][11]

  • Low-Fat Diet (LFD, e.g., 10% kcal from fat)[4][11]

  • Standard animal housing and caging

  • Weighing scale

Procedure:

  • Acclimatize mice for one week upon arrival.[4]

  • Randomly assign mice to two dietary groups: LFD and HFD.

  • Provide the respective diets and water ad libitum.[9][10]

  • Monitor body weight and food intake weekly.[10]

  • Continue the diet for 15-20 weeks to establish a clear obese phenotype in the HFD group, characterized by a significant increase in body weight (typically 20-30% higher than LFD group).[4]

Start Start Acclimatize Mice (1 week) Acclimatize Mice (1 week) Start->Acclimatize Mice (1 week) Randomize into Groups Randomize into Groups Acclimatize Mice (1 week)->Randomize into Groups LFD Group LFD Group Randomize into Groups->LFD Group HFD Group HFD Group Randomize into Groups->HFD Group Administer Diets (15-20 weeks) Administer Diets (15-20 weeks) LFD Group->Administer Diets (15-20 weeks) HFD Group->Administer Diets (15-20 weeks) Monitor Weight Weekly Monitor Weight Weekly Administer Diets (15-20 weeks)->Monitor Weight Weekly Obese Phenotype Established Obese Phenotype Established Administer Diets (15-20 weeks)->Obese Phenotype Established Monitor Weight Weekly->Administer Diets (15-20 weeks) End End Obese Phenotype Established->End

Figure 2: HFD-Induced Obesity Workflow.
This compound Treatment Protocol

This protocol outlines the administration of this compound to HFD-induced obese mice.

Materials:

  • HFD-induced obese mice

  • LFD control mice

  • This compound

  • Vehicle (Corn oil)

  • Oral gavage needles

  • Syringes

Procedure:

  • Once the obese phenotype is established, divide the HFD mice into two subgroups: Vehicle control and this compound treatment.

  • Prepare the this compound solution in corn oil at a concentration suitable for delivering 5 mg/kg body weight.

  • Administer this compound (5 mg/kg) or vehicle to the respective HFD groups via oral gavage, three times a week for six weeks.[2] The LFD group receives the vehicle.

  • Continue to monitor body weight and food intake throughout the treatment period.

  • At the end of the 6-week treatment, perform metabolic assessments and collect tissues for further analysis.

Metabolic and Tissue Analysis

This protocol details the collection of samples and subsequent analyses to evaluate the effects of this compound.

Materials:

  • Anesthetics

  • Blood collection tubes (e.g., with EDTA)

  • Centrifuge

  • Reagents for measuring plasma glucose, insulin, triglycerides, and cholesterol

  • Liquid nitrogen

  • Formalin

  • Equipment for Western blotting and RT-PCR

Procedure:

  • Blood Collection and Analysis:

    • At the end of the treatment period, collect blood from fasted mice.

    • Separate plasma by centrifugation.

    • Measure plasma levels of glucose, insulin, triglycerides, and cholesterol using appropriate assay kits.[12]

  • Tissue Harvesting:

    • Euthanize mice and harvest tissues such as liver and epididymal fat pads.

    • Weigh the tissues.

    • Snap-freeze a portion of the tissues in liquid nitrogen for molecular analysis (Western blot, RT-PCR).

    • Fix another portion in formalin for histological analysis (e.g., H&E staining).[12]

  • Molecular Analysis:

    • Western Blotting: Prepare protein lysates from liver and adipose tissue to analyze the phosphorylation status of AMPK and its downstream target ACC.[2][8]

    • RT-PCR: Isolate RNA from the liver to quantify the mRNA expression of genes involved in lipogenesis and gluconeogenesis.[2][3]

cluster_0 Study Groups cluster_1 Treatment Phase (6 weeks) cluster_2 Endpoint Analysis LFD + Vehicle LFD + Vehicle Oral Gavage (3x/week) Oral Gavage (3x/week) LFD + Vehicle->Oral Gavage (3x/week) HFD + Vehicle HFD + Vehicle HFD + Vehicle->Oral Gavage (3x/week) HFD + this compound HFD + this compound HFD + this compound->Oral Gavage (3x/week) Blood Collection Blood Collection Oral Gavage (3x/week)->Blood Collection Tissue Harvesting Tissue Harvesting Oral Gavage (3x/week)->Tissue Harvesting Metabolic Analysis Metabolic Analysis Blood Collection->Metabolic Analysis Molecular Analysis Molecular Analysis Tissue Harvesting->Molecular Analysis Histology Histology Tissue Harvesting->Histology

Figure 3: this compound In Vivo Study Design.

Conclusion

This compound represents a promising therapeutic candidate for the management of obesity and related metabolic disorders. Its mechanism of action, centered on the activation of the critical energy sensor AMPK, provides a strong rationale for its use. The provided protocols offer a standardized framework for researchers to investigate the efficacy of this compound in a preclinical high-fat diet-induced obesity model, facilitating further drug development efforts in this area.

References

Application Notes and Protocols for Assessing COH-SR4's Effects on Cell Viability and Proliferation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

COH-SR4 is a novel small molecule identified for its potent anti-proliferative properties against a variety of human cancers, including leukemia, melanoma, breast, and lung cancers.[1] Unlike classical cytotoxic agents, this compound's primary mechanism of action is not direct cell killing but rather the induction of cell cycle arrest.[2][3] This is achieved through the indirect activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[3][4] Activated AMPK subsequently modulates the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, a critical nexus for cell growth, proliferation, and survival.[3] In certain cell types, such as 3T3-L1 preadipocytes, this compound has been shown to inhibit differentiation and lipid accumulation without exhibiting cytotoxic effects.[3][4]

These application notes provide a comprehensive guide to assessing the cellular effects of this compound in culture, with a focus on distinguishing between direct cytotoxicity and anti-proliferative activity. Detailed protocols for key assays are provided to enable researchers to accurately characterize the biological impact of this compound.

Mechanism of Action: The AMPK/mTOR Signaling Pathway

This compound treatment leads to a dose-dependent increase in the phosphorylation of AMPK and its substrate, acetyl-CoA carboxylase (ACC), in various cell lines, including 3T3-L1 preadipocytes and cancer cells like HL-60, HeLa, and MCF-7.[1] The activation of AMPK by this compound initiates a signaling cascade that inhibits the mTORC1 complex.[3] This is evidenced by the increased phosphorylation of raptor and tuberous sclerosis complex 2 (TSC2), and the decreased phosphorylation of mTORC1 downstream effectors such as p70 ribosomal protein S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[3] The net result of this pathway modulation is the inhibition of protein synthesis and cell cycle progression, leading to an arrest at the G1/S phase transition.[2][3]

COH_SR4_Pathway COH_SR4 This compound AMPK AMPK COH_SR4->AMPK Activates TSC2 TSC2 AMPK->TSC2 Phosphorylates Raptor Raptor AMPK->Raptor Phosphorylates mTORC1 mTORC1 TSC2->mTORC1 Inhibits Raptor->mTORC1 Inhibits S6K p70S6K mTORC1->S6K Phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylates Cell_Cycle_Arrest Cell Cycle Arrest (G1/S) mTORC1->Cell_Cycle_Arrest Promotes Progression Protein_Synthesis Protein Synthesis S6K->Protein_Synthesis Promotes _4EBP1->Protein_Synthesis Inhibits

Caption: this compound signaling pathway. (Within 100 characters)

Data Presentation

The following tables summarize the known cellular effects of this compound and provide a template for presenting dose-response data from cell viability assays.

Table 1: Summary of Known Cellular Effects of this compound

Cell LineEffectObservation
3T3-L1Anti-adipogenicDose-dependently inhibits adipocyte differentiation and lipid accumulation with an apparent IC50 of ~1.5 µM.[2]
3T3-L1Non-cytotoxicNo cytotoxic effects observed.[3][4]
HL-60, HeLa, MCF-7AMPK ActivationDose-dependent increase in AMPK and ACC phosphorylation.[1]
Various Cancer CellsAnti-proliferativeExhibits strong anti-proliferative effects against leukemia, melanoma, breast, and lung cancers.[1]
Differentiating AdipocytesCell Cycle ArrestInduces cell cycle arrest at the G1/S phase transition.[2][3]

Table 2: Hypothetical Dose-Response of this compound on A549 Lung Cancer Cell Viability (MTT Assay)

This compound Concentration (µM)% Viability (Mean ± SD)
0 (Vehicle Control)100 ± 4.5
0.198.2 ± 5.1
185.7 ± 3.9
562.1 ± 4.2
1048.9 ± 3.7
2535.4 ± 2.9
5021.8 ± 3.1

Experimental Protocols

The following protocols are recommended for assessing the effects of this compound on cell culture.

Experimental_Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis Cell_Culture 1. Cell Culture Compound_Prep 2. This compound Preparation Cell_Culture->Compound_Prep Viability_Assay 3a. Cell Viability (MTT) Compound_Prep->Viability_Assay Apoptosis_Assay 3b. Apoptosis (Annexin V) Compound_Prep->Apoptosis_Assay Cell_Cycle_Assay 3c. Cell Cycle (PI Staining) Compound_Prep->Cell_Cycle_Assay Data_Acquisition 4. Data Acquisition Viability_Assay->Data_Acquisition Flow_Analysis 6. Flow Cytometry Analysis Apoptosis_Assay->Flow_Analysis Cell_Cycle_Assay->Flow_Analysis IC50_Calc 5. IC50/EC50 Calculation Data_Acquisition->IC50_Calc

References

COH-SR4 Administration Route for In Vivo Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

COH-SR4 is a novel small molecule demonstrating significant potential in preclinical studies as both an anti-cancer and anti-adipogenic agent. Its primary mechanism of action involves the indirect activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. Activation of AMPK by this compound modulates the mammalian target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway, thereby influencing critical cellular processes such as protein synthesis, cell cycle progression, and lipid metabolism.[1] These characteristics position this compound as a promising therapeutic candidate for metabolic diseases, such as obesity and fatty liver disease, as well as for various cancers.

This document provides detailed application notes and protocols for the in vivo administration of this compound, with a focus on the oral route for studies in mouse models of obesity. Additionally, a general protocol for oral administration in a xenograft cancer model is provided as a representative example.

Data Presentation

Table 1: In Vivo Efficacy of Oral this compound Administration in a High-Fat Diet (HFD)-Induced Obesity Mouse Model
ParameterVehicle Control (Corn Oil)This compound (5 mg/kg)Percentage Change with this compound
Body Weight IncreaseMarked Reduction~16% decrease vs. vehicle
Epididymal Fat Mass IncreasedSignificant ReductionNot specified
Circulating Triglycerides ElevatedSignificantly Lowered~17.6% decrease
Circulating Cholesterol ElevatedSignificantly Lowered~22.6% decrease

Data summarized from studies on high-fat diet-induced obese C57BL/J6 mice treated for 6 weeks.[2][3]

Signaling Pathway

The primary signaling pathway affected by this compound is the AMPK/mTORC1 axis. This compound indirectly activates AMPK, which in turn phosphorylates and activates Tuberous Sclerosis Complex 2 (TSC2) and Raptor, a component of the mTORC1 complex. This leads to the inhibition of mTORC1 and its downstream effectors, S6 Kinase (S6K) and 4E-BP1, ultimately resulting in decreased protein synthesis and cell proliferation.

References

Application Notes and Protocols for Measuring Adipogenesis Inhibition with COH-SR4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Obesity, a significant global health concern, is characterized by the excessive accumulation of adipose tissue. This expansion occurs through an increase in both the size (hypertrophy) and number (hyperplasia) of adipocytes, the primary cells of adipose tissue. The process of preadipocyte differentiation into mature, lipid-laden adipocytes is known as adipogenesis. Inhibition of this process presents a promising therapeutic strategy for obesity and related metabolic disorders.[1][2][3] COH-SR4 is a novel small molecule that has demonstrated potent anti-adipogenic properties.[1][2][3] This document provides detailed protocols for utilizing this compound to inhibit adipogenesis in the 3T3-L1 preadipocyte cell line, a well-established in vitro model for studying this process.[4][5] The protocols outlined below cover cell culture, treatment with this compound, and various methods to quantify the inhibition of adipogenesis.

This compound exerts its anti-adipogenic effects primarily through the indirect activation of AMP-activated protein kinase (AMPK), a key energy sensor in cells.[1][2][3] Activated AMPK then modulates the mammalian target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway, a central regulator of cell growth and proliferation.[1][2] This ultimately leads to the inhibition of mitotic clonal expansion, a critical early step in adipocyte differentiation, and cell cycle arrest at the G1/S phase transition.[1][6]

Data Presentation

The following tables summarize the expected quantitative data from the described experiments, providing a clear structure for comparison and analysis of this compound's inhibitory effects on adipogenesis.

Table 1: Effect of this compound on Intracellular Lipid Accumulation

Treatment GroupThis compound Concentration (µM)Oil Red O Staining (Relative Quantification)Triglyceride Content (Relative to Control)
Vehicle Control0 (DMSO)1.001.00
This compound1ValueValue
This compound3ValueValue
This compound5ValueValue

Table 2: Effect of this compound on Adipogenic Marker Gene Expression (Relative Quantification by qPCR)

Treatment GroupThis compound Concentration (µM)PpargCebpaFabp4
Vehicle Control0 (DMSO)1.001.001.00
This compound1ValueValueValue
This compound3ValueValueValue
This compound5ValueValueValue

Table 3: Effect of this compound on Key Adipogenesis-Related Protein Expression (Relative Quantification by Western Blot)

Treatment GroupThis compound Concentration (µM)p-AMPK/AMPKp-ACC/ACCPPARγC/EBPα
Vehicle Control0 (DMSO)1.001.001.001.00
This compound1ValueValueValueValue
This compound3ValueValueValueValue
This compound5ValueValueValueValue

Mandatory Visualizations

G COH_SR4 This compound AMPK AMPK COH_SR4->AMPK Activates TSC2 TSC2 AMPK->TSC2 Phosphorylates Raptor Raptor AMPK->Raptor Phosphorylates mTORC1 mTORC1 TSC2->mTORC1 Inhibits Raptor->mTORC1 Inhibits S6K p70S6K mTORC1->S6K Phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylates Cell_Cycle_Arrest Cell Cycle Arrest (G1/S) mTORC1->Cell_Cycle_Arrest Protein_Synthesis Protein Synthesis S6K->Protein_Synthesis Inhibits _4EBP1->Protein_Synthesis Inhibits Adipogenesis_Inhibition Adipogenesis Inhibition Protein_Synthesis->Adipogenesis_Inhibition Cell_Cycle_Arrest->Adipogenesis_Inhibition

This compound Signaling Pathway in Adipogenesis Inhibition.

G Start Start Culture Culture 3T3-L1 Preadipocytes to Confluence Start->Culture Induce Induce Differentiation (MDI Cocktail) Culture->Induce Treat Treat with this compound (or Vehicle) Induce->Treat Incubate Incubate for 7-10 Days Treat->Incubate Analysis Analysis Incubate->Analysis OilRedO Oil Red O Staining Analysis->OilRedO Triglyceride Triglyceride Assay Analysis->Triglyceride qPCR qPCR Analysis->qPCR Western Western Blot Analysis->Western End End OilRedO->End Triglyceride->End qPCR->End Western->End

Experimental Workflow for Measuring Adipogenesis Inhibition.

Experimental Protocols

Cell Culture and Differentiation of 3T3-L1 Preadipocytes

This protocol describes the maintenance of 3T3-L1 preadipocytes and their differentiation into mature adipocytes.

Materials:

  • 3T3-L1 preadipocytes

  • Dulbecco's Modified Eagle's Medium (DMEM) with high glucose

  • Bovine Calf Serum (BCS)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

  • Trypsin-EDTA (0.25%)

  • Phosphate-Buffered Saline (PBS), sterile

  • 3-isobutyl-1-methylxanthine (IBMX)

  • Dexamethasone

  • Insulin (B600854)

  • Culture plates/flasks

Procedure:

  • Preadipocyte Expansion:

    • Culture 3T3-L1 preadipocytes in DMEM supplemented with 10% BCS and 1% Penicillin-Streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

    • Subculture the cells before they reach 80% confluency to maintain their preadipocyte phenotype.[7]

  • Induction of Differentiation:

    • Seed 3T3-L1 preadipocytes into the desired culture plates and grow until they are 100% confluent.

    • Two days post-confluency (Day 0), replace the medium with differentiation medium (DMEM with 10% FBS, 1% Penicillin-Streptomycin, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin).[8]

    • On Day 2, replace the medium with insulin medium (DMEM with 10% FBS, 1% Penicillin-Streptomycin, and 10 µg/mL insulin).

    • From Day 4 onwards, culture the cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin, changing the medium every 2 days.

    • Mature adipocytes, characterized by the accumulation of lipid droplets, should be visible by Day 7-10.[9]

Treatment with this compound

This protocol outlines how to treat differentiating 3T3-L1 cells with this compound.

Materials:

  • Differentiating 3T3-L1 cells (from Protocol 1)

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Culture medium

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • On Day 0 of differentiation, add this compound to the differentiation medium at the desired final concentrations (e.g., 1, 3, and 5 µM).[10] A vehicle control group treated with an equivalent amount of DMSO should be included.[10]

  • Replenish the medium with fresh this compound or vehicle every 2 days along with the media changes as described in Protocol 1.[10]

  • Continue the treatment for the entire differentiation period (7-10 days).

Quantification of Lipid Accumulation

This qualitative and semi-quantitative method visualizes intracellular lipid droplets.

Materials:

  • Differentiated 3T3-L1 adipocytes (treated with this compound or vehicle)

  • PBS

  • 10% Formalin

  • Oil Red O stock solution (0.5% in isopropanol)

  • 60% Isopropanol (B130326)

  • Distilled water

  • Microscope

Procedure:

  • After the differentiation period, gently wash the cells twice with PBS.

  • Fix the cells with 10% formalin for at least 1 hour at room temperature.[11]

  • Wash the cells with distilled water and then with 60% isopropanol for 5 minutes.[12]

  • Prepare the Oil Red O working solution by diluting the stock solution with water (e.g., 6 parts stock to 4 parts water) and filter it.[9]

  • Incubate the fixed cells with the Oil Red O working solution for 10-15 minutes at room temperature.[11]

  • Wash the cells extensively with distilled water to remove unbound stain.

  • Visualize the stained lipid droplets (which appear red) under a microscope and capture images.

  • For quantification, the stain can be eluted with 100% isopropanol, and the absorbance can be measured at approximately 510 nm.

This is a quantitative fluorescence-based assay for measuring intracellular triglyceride accumulation.

Materials:

  • Differentiated 3T3-L1 adipocytes (treated with this compound or vehicle)

  • PBS

  • AdipoRed™ Assay Reagent

  • Fluorescence plate reader

Procedure:

  • Carefully remove the culture medium from the cells.

  • Wash the cells with PBS.

  • Add AdipoRed™ reagent diluted in PBS to each well.[13]

  • Incubate for 10-15 minutes at room temperature.[13]

  • Measure the fluorescence with an excitation wavelength of 485 nm and an emission wavelength of 572 nm.[14][15]

Quantitative Real-Time PCR (qPCR) for Adipogenic Markers

This protocol is for measuring the mRNA expression levels of key adipogenic transcription factors.

Materials:

  • Differentiated 3T3-L1 adipocytes (treated with this compound or vehicle)

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for target genes (e.g., Pparg, Cebpa, Fabp4) and a housekeeping gene (e.g., Actb, Gapdh)

  • qPCR instrument

Procedure:

  • Lyse the cells and extract total RNA according to the manufacturer's protocol of the RNA extraction kit.

  • Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

  • Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.

  • Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative gene expression levels, normalized to the housekeeping gene.

Western Blot Analysis

This protocol is for detecting the protein levels of key molecules in the AMPK/mTOR signaling pathway and adipogenesis.

Materials:

  • Differentiated 3T3-L1 adipocytes (treated with this compound or vehicle)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-AMPK, anti-AMPK, anti-p-ACC, anti-ACC, anti-PPARγ, anti-C/EBPα, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the cells in ice-cold RIPA buffer.

  • Determine the protein concentration of the lysates using a protein assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.[16]

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[17]

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

References

COH-SR4 Treatment for Obesity in Murine Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the treatment timeline and associated protocols for the investigational compound COH-SR4 in preclinical obesity studies using mice. The information is based on published research and is intended to guide the design and execution of similar experiments.

I. Introduction

This compound is a novel small molecule that has demonstrated anti-cancer and anti-adipogenic properties.[1][2][3] In the context of metabolic disease, this compound has been investigated for its potential to treat obesity and related disorders such as type 2 diabetes and non-alcoholic fatty liver disease.[1][2] The compound functions as an activator of AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism.[1][4] Activation of AMPK by this compound has been shown to inhibit the differentiation of pre-adipocytes into mature fat cells and to improve metabolic parameters in obese animal models.[4]

II. In Vivo Treatment Timeline and Key Findings

A key study investigated the effects of this compound in a high-fat diet (HFD)-induced obese mouse model. The treatment regimen and significant outcomes are summarized below.

Quantitative Data Summary
ParameterTreatment GroupDurationDosage & AdministrationKey ResultsReference
Body Weight High-Fat Diet (HFD) Mice6 Weeks5 mg/kg, oral gavage (3x/week)16% reduction in body weight compared to vehicle-treated HFD mice.[1]
Fat Mass High-Fat Diet (HFD) Mice6 Weeks5 mg/kg, oral gavage (3x/week)Marked decrease in epididymal fat mass.[1]
Plasma Glucose High-Fat Diet (HFD) Mice6 Weeks5 mg/kg, oral gavage (3x/week)Significant reduction in non-fasting plasma glucose levels.[1]
Plasma Insulin (B600854) High-Fat Diet (HFD) Mice6 Weeks5 mg/kg, oral gavage (3x/week)Significant reduction in plasma insulin levels.[1]
Glucose Tolerance High-Fat Diet (HFD) Mice5 Weeks5 mg/kg, oral gavage (3x/week)Significantly improved glucose tolerance, with a 16.7% suppression in glucose Area Under the Curve (AUC).[1]
Hepatic Steatosis High-Fat Diet (HFD) Mice6 Weeks5 mg/kg, oral gavage (3x/week)Prevented hepatic steatosis and decreased liver triglycerides.[1][3]
Adiponectin High-Fat Diet (HFD) Mice6 Weeks5 mg/kg, oral gavage (3x/week)Increased plasma adiponectin levels.[1]
Leptin High-Fat Diet (HFD) Mice6 Weeks5 mg/kg, oral gavage (3x/week)Reduced plasma leptin levels.[1]

III. Experimental Protocols

A. High-Fat Diet-Induced Obesity Mouse Model
  • Animal Model: C57BL/J6 mice are a commonly used strain for studying diet-induced obesity.

  • Diet:

    • Control Group: Fed a low-fat diet (LFD).

    • Obese Group: Fed a high-fat diet (HFD) to induce obesity. The diet should be administered for a sufficient period to establish the obese phenotype before commencing treatment.

  • Housing: Mice should be housed in a controlled environment with a standard light-dark cycle and ad libitum access to food and water.

B. This compound Administration
  • Compound Preparation: this compound is synthesized as previously described.[1] For oral administration, it can be dissolved in a suitable vehicle such as corn oil.

  • Dosage: A dose of 5 mg/kg body weight has been shown to be effective.[1][2][3]

  • Administration Route: Oral gavage is a standard method for precise oral dosing in mice.

  • Frequency: Intermittent treatment, for example, three times per week, has been demonstrated to be effective.[1]

  • Treatment Duration: A 6-week treatment period has been shown to produce significant improvements in metabolic parameters.[1][2][3]

C. In Vivo Efficacy Assessment
  • Body Weight and Food Intake: Monitor and record body weight and food intake regularly throughout the study.

  • Glucose Tolerance Test (GTT):

    • Fast mice overnight (typically 12-16 hours).

    • Administer a bolus of glucose (e.g., 2 g/kg body weight) via intraperitoneal injection or oral gavage.

    • Measure blood glucose levels from tail vein blood at baseline (0 min) and at specified time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 min).

  • Blood and Tissue Collection: At the end of the treatment period, collect blood samples for analysis of plasma glucose, insulin, lipids, adiponectin, and leptin. Harvest tissues such as liver and adipose tissue for further analysis (e.g., histology, gene expression, Western blotting).

  • Histological Analysis: Fix liver and adipose tissue in formalin and embed in paraffin. Section the tissues and stain with Hematoxylin and Eosin (H&E) to assess hepatic steatosis and adipocyte size.

IV. Signaling Pathway and Experimental Workflow

A. This compound Signaling Pathway

The primary mechanism of action of this compound is the activation of AMPK.[4][5] This leads to the downstream regulation of pathways involved in lipid and glucose metabolism.

COH_SR4_Signaling_Pathway COH_SR4 This compound AMPK AMPK Activation COH_SR4->AMPK mTORC1 mTORC1 Signaling ↓ AMPK->mTORC1 Lipogenic_Genes Lipogenic Gene Expression ↓ (Srebf1, Fasn, etc.) AMPK->Lipogenic_Genes Gluconeogenic_Genes Gluconeogenic Gene Expression ↓ (Pck1, G6pc) AMPK->Gluconeogenic_Genes Protein_Synthesis Protein Synthesis ↓ mTORC1->Protein_Synthesis Adipogenesis Adipogenesis ↓ Protein_Synthesis->Adipogenesis Lipid_Accumulation Lipid Accumulation ↓ Adipogenesis->Lipid_Accumulation Metabolic_Improvement Improved Metabolic Phenotype (↓ Body Weight, ↓ Glucose, ↓ Hepatic Steatosis) Lipogenic_Genes->Metabolic_Improvement Gluconeogenic_Genes->Metabolic_Improvement

Caption: this compound activates AMPK, leading to inhibition of mTORC1 and downregulation of genes involved in lipogenesis and gluconeogenesis, ultimately improving the metabolic phenotype.

B. Experimental Workflow for In Vivo Obesity Study

The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in a diet-induced obesity mouse model.

Experimental_Workflow Start Start: C57BL/J6 Mice Diet High-Fat Diet Induction Start->Diet Grouping Randomization into Groups (Vehicle, this compound) Diet->Grouping Treatment 6-Week Treatment (Oral Gavage, 3x/week) Grouping->Treatment Monitoring Weekly Monitoring (Body Weight, Food Intake) Treatment->Monitoring GTT Glucose Tolerance Test (Week 5) Treatment->GTT Endpoint Endpoint: Tissue & Blood Collection (Week 6) GTT->Endpoint Analysis Biochemical & Histological Analysis Endpoint->Analysis Results Data Analysis & Interpretation Analysis->Results

Caption: A typical experimental workflow for evaluating this compound in a high-fat diet-induced obesity mouse model.

References

Application Notes: Quantifying Gene Expression Changes with COH-SR4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

COH-SR4 is a novel small molecule compound with demonstrated anti-cancer and anti-adipogenic properties.[1] In the context of metabolic research and drug development for obesity and related disorders, this compound has garnered significant interest due to its ability to inhibit the differentiation of preadipocytes into mature adipocytes. This process, known as adipogenesis, is a key target for therapeutic intervention. This compound exerts its effects by indirectly activating AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[2] Activated AMPK, in turn, modulates the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, leading to a downstream cascade that ultimately suppresses the expression of critical adipogenic transcription factors and lipogenic enzymes.[2][3]

These application notes provide detailed protocols for quantifying the changes in gene and protein expression induced by this compound in a laboratory setting, using the well-established 3T3-L1 preadipocyte cell line as a model system.[4]

Mechanism of Action: The this compound-AMPK-mTOR Signaling Axis

This compound's primary mechanism of action involves the indirect activation of AMPK.[2] This activation leads to the phosphorylation of key downstream targets, including tuberous sclerosis complex 2 (TSC2) and raptor, a component of the mTORC1 complex.[2] This cascade of events inhibits mTORC1 signaling, a crucial pathway for cell growth and proliferation. The inhibition of mTORC1 results in the reduced phosphorylation of its downstream effectors, p70 S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), which are critical for protein synthesis.[2] The net effect is a potent suppression of the expression of master adipogenic transcription factors such as peroxisome proliferator-activated receptor gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα), as well as key lipogenic enzymes like fatty acid synthase (FAS) and sterol regulatory element-binding protein 1 (SREBP1).[5]

COH_SR4_Pathway COH_SR4 This compound AMPK AMPK COH_SR4->AMPK Activates TSC2 TSC2 AMPK->TSC2 Phosphorylates Raptor Raptor AMPK->Raptor Phosphorylates mTORC1 mTORC1 TSC2->mTORC1 Inhibits Raptor->mTORC1 Inhibits S6K p70 S6K mTORC1->S6K Inhibits _4E_BP1 4E-BP1 mTORC1->_4E_BP1 Inhibits Protein_Synthesis Protein Synthesis S6K->Protein_Synthesis Regulates _4E_BP1->Protein_Synthesis Regulates Adipogenic_TFs Adipogenic Transcription Factors (PPARγ, C/EBPα) Protein_Synthesis->Adipogenic_TFs Leads to reduced Lipogenic_Enzymes Lipogenic Enzymes (FAS, SREBP1) Protein_Synthesis->Lipogenic_Enzymes Leads to reduced Adipogenesis Adipogenesis Inhibition Adipogenic_TFs->Adipogenesis Lipogenic_Enzymes->Adipogenesis

Caption: this compound signaling pathway in adipocytes.

Quantitative Data Summary

The following tables summarize the dose-dependent effects of this compound on key markers of adipogenesis. The data is compiled from multiple studies and represents typical results obtained using the protocols described below.

Table 1: Effect of this compound on Adipogenic Gene Expression (mRNA Levels)

GeneThis compound (µM)Fold Change vs. Control (DMSO)
PPARγ 1~0.8
3~0.5
5~0.2
C/EBPα 1~0.85
3~0.6
5~0.3
SREBP1 1~0.9
3~0.7
5~0.4
FAS 1~0.8
3~0.5
5~0.25

Note: The fold changes are illustrative estimates based on consistent qualitative reporting of dose-dependent decreases in the literature. Actual values may vary depending on experimental conditions.

Table 2: Effect of this compound on Adipogenic Protein Expression

ProteinThis compound (µM)Relative Protein Level vs. Control (DMSO)
PPARγ 1Decreased
3Markedly Decreased
5Substantially Decreased
C/EBPα 1Decreased
3Markedly Decreased
5Substantially Decreased
SREBP1 1Slightly Decreased
3Decreased
5Markedly Decreased
FAS 1Decreased
3Markedly Decreased
5Substantially Decreased

Note: Based on qualitative Western blot data from published studies.[5]

Experimental Protocols

The following are detailed protocols for treating 3T3-L1 cells with this compound and subsequently quantifying changes in gene and protein expression.

Experimental_Workflow cluster_culture Cell Culture & Differentiation cluster_treatment This compound Treatment cluster_analysis Analysis A Seed 3T3-L1 Preadipocytes B Grow to Confluence A->B C Induce Differentiation (MDI Cocktail) B->C D Treat with this compound (0, 1, 3, 5 µM) C->D E Harvest Cells D->E F RNA Extraction E->F H Protein Extraction E->H G RT-qPCR F->G mRNA Quantification I Western Blot H->I Protein Quantification

Caption: Experimental workflow for this compound treatment and analysis.

Protocol 1: 3T3-L1 Cell Culture, Differentiation, and this compound Treatment

Materials:

  • 3T3-L1 preadipocytes

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Bovine Calf Serum (BCS)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 3-isobutyl-1-methylxanthine (IBMX)

  • Dexamethasone

  • Insulin

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • 6-well culture plates

Procedure:

  • Cell Seeding: Seed 3T3-L1 preadipocytes in 6-well plates at a density of 2 x 10^5 cells/well in DMEM supplemented with 10% BCS and 1% penicillin-streptomycin.

  • Growth to Confluence: Culture the cells at 37°C in a humidified atmosphere with 5% CO2 until they reach confluence (typically 2-3 days).

  • Initiation of Differentiation (Day 0): Two days post-confluence, replace the growth medium with differentiation medium (DMEM with 10% FBS, 1% penicillin-streptomycin, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin).

  • This compound Treatment: Simultaneously with the addition of differentiation medium, treat the cells with this compound at final concentrations of 0 (DMSO vehicle control), 1, 3, and 5 µM.

  • Medium Change (Day 2): After 48 hours, replace the medium with DMEM containing 10% FBS, 1% penicillin-streptomycin, and 10 µg/mL insulin, along with fresh this compound at the respective concentrations.

  • Maintenance: Replace the medium every two days with DMEM containing 10% FBS and 1% penicillin-streptomycin, including fresh this compound, until the cells are harvested for analysis (typically day 7 or 8).

Protocol 2: RNA Extraction and Quantitative Real-Time PCR (RT-qPCR)

Materials:

  • TRIzol reagent or equivalent RNA extraction kit

  • Chloroform

  • Isopropanol (B130326)

  • 75% Ethanol

  • RNase-free water

  • Reverse transcription kit

  • SYBR Green qPCR master mix

  • Primers for target genes (PPARγ, C/EBPα, SREBP1, FAS) and a reference gene (e.g., GAPDH, β-actin)

Procedure:

  • Cell Lysis and RNA Extraction:

    • Wash the cells in the 6-well plate with ice-cold PBS.

    • Add 1 mL of TRIzol reagent to each well and lyse the cells by pipetting up and down.

    • Transfer the lysate to a microcentrifuge tube.

    • Add 200 µL of chloroform, vortex, and incubate at room temperature for 5 minutes.

    • Centrifuge at 12,000 x g for 15 minutes at 4°C.

    • Transfer the upper aqueous phase to a new tube.

    • Precipitate the RNA by adding 500 µL of isopropanol and incubating at room temperature for 10 minutes.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C.

    • Wash the RNA pellet with 1 mL of 75% ethanol.

    • Air-dry the pellet and resuspend in RNase-free water.

  • Reverse Transcription:

    • Quantify the RNA concentration and assess its purity.

    • Perform reverse transcription on 1 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions to synthesize cDNA.

  • qPCR:

    • Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers, and cDNA template.

    • Perform the qPCR using a real-time PCR system. A typical cycling protocol is: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.

    • Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the reference gene and the DMSO control.

Protocol 3: Protein Extraction and Western Blotting

Materials:

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against PPARγ, C/EBPα, SREBP1, FAS, and a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer on ice for 30 minutes.

    • Scrape the cells and collect the lysate.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (protein extract) to a new tube.

  • Protein Quantification:

    • Determine the protein concentration using a BCA protein assay kit.

  • Sample Preparation and SDS-PAGE:

    • Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.

    • Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities using image analysis software and normalize to the loading control.

Applications in Drug Development

The protocols outlined in these notes are crucial for the preclinical evaluation of compounds like this compound as potential therapeutics for obesity and metabolic diseases. By quantifying the dose-dependent effects on key adipogenic genes and proteins, researchers can:

  • Confirm the mechanism of action: Verify that the compound targets the intended molecular pathways.

  • Determine potency: Establish the effective concentration range for inhibiting adipogenesis.

  • Screen and optimize lead compounds: Compare the efficacy of different chemical analogs to identify the most promising candidates.

  • Provide foundational data for in vivo studies: The in vitro data on gene expression changes can inform the design of animal studies to assess the compound's anti-obesity effects in a whole-organism context.

References

Application Note: Visualizing AMPK Localization in Response to COH-SR4 using Immunofluorescence Staining

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolic pathways.[1][2] Its activation in response to metabolic stress, such as a high AMP/ATP ratio, triggers a cascade of events to restore energy homeostasis by promoting catabolic processes and inhibiting anabolic pathways.[1][3] The subcellular localization of AMPK is a key determinant of its activity and substrate specificity, with both cytoplasmic and nuclear targets.[4][5][6] Dysregulation of AMPK signaling is implicated in various diseases, including metabolic disorders and cancer, making it an attractive therapeutic target.[3]

COH-SR4 is a novel small molecule that has been identified as an indirect activator of AMPK.[7][8] It has been shown to inhibit adipocyte differentiation and affect the mTORC1 signaling pathway, downstream of AMPK.[7] Understanding the effect of this compound on the subcellular distribution of AMPK is critical for elucidating its mechanism of action and potential therapeutic applications. This application note provides a detailed protocol for the immunofluorescence staining of AMPK to investigate its localization in response to this compound treatment.

Data Presentation

While direct quantitative data from immunofluorescence assays detailing the nuclear-to-cytoplasmic ratio of AMPK following this compound treatment is not extensively published, the activation of AMPK by this compound has been demonstrated through the phosphorylation of its downstream targets. The following table summarizes the observed effects of this compound on AMPK signaling from published literature.

Cell LineTreatmentEffect on AMPK PathwayQuantitative MeasurementReference
3T3-L1This compoundIncreased phosphorylation of Raptor and TSC2Western Blot[7]
3T3-L1This compoundDecreased phosphorylation of p70S6K and 4E-BP1Western Blot[7]
3T3-L1This compoundInhibition of adipocyte differentiationOil Red O staining[7]

Signaling Pathway and Experimental Workflow

This compound-Mediated AMPK Signaling Pathway

This compound indirectly activates AMPK, which in turn modulates downstream signaling pathways, most notably inhibiting the mTORC1 pathway. This leads to the regulation of protein synthesis and cell growth.

COH_SR4_AMPK_Pathway COH_SR4 This compound AMPK AMPK COH_SR4->AMPK Indirectly Activates mTORC1 mTORC1 AMPK->mTORC1 Inhibits Protein_Synthesis Protein Synthesis & Cell Growth mTORC1->Protein_Synthesis Promotes

Caption: this compound activates AMPK, leading to the inhibition of mTORC1.

Immunofluorescence Experimental Workflow

The following diagram outlines the key steps for the immunofluorescence staining of AMPK to study its localization.

IF_Workflow A 1. Cell Seeding & this compound Treatment B 2. Fixation A->B C 3. Permeabilization B->C D 4. Blocking C->D E 5. Primary Antibody Incubation (anti-AMPK) D->E F 6. Secondary Antibody Incubation (Fluorophore-conjugated) E->F G 7. Counterstaining (DAPI) F->G H 8. Mounting G->H I 9. Image Acquisition & Analysis H->I

Caption: Workflow for AMPK immunofluorescence staining.

AMPK Nucleocytoplasmic Shuttling

The subcellular localization of the AMPKα catalytic subunit is regulated by nuclear import and export mechanisms. This process is crucial for AMPK to access its substrates in different cellular compartments.

AMPK_Shuttling cluster_0 Cytoplasm cluster_1 Nucleus AMPK_cyto AMPKα AMPK_nucl AMPKα AMPK_cyto->AMPK_nucl Importin (Ran-GTPase dependent) AMPK_nucl->AMPK_cyto CRM1/Exportin (Ran-GTPase dependent)

Caption: AMPKα shuttles between the cytoplasm and the nucleus.

Experimental Protocols

This protocol is designed for the immunofluorescence staining of AMPK in mammalian cells (e.g., 3T3-L1 preadipocytes) to assess changes in its subcellular localization following treatment with this compound.

Materials
  • Cells: 3T3-L1 preadipocytes (or other relevant cell line)

  • Culture Medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • This compound: Stock solution in DMSO

  • Fixation Solution: 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 0.25% Triton X-100 in PBS

  • Blocking Buffer: 1% BSA and 22.52 mg/mL Glycine in PBS

  • Primary Antibody: Rabbit anti-AMPKα (total) or anti-phospho-AMPKα (Thr172)

  • Secondary Antibody: Goat anti-rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)

  • Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole)

  • Mounting Medium: Antifade mounting medium

  • Glass coverslips and microscope slides

  • Phosphate Buffered Saline (PBS)

Protocol
  • Cell Seeding and Treatment:

    • Seed 3T3-L1 cells onto glass coverslips in a 24-well plate at a density that allows them to reach 60-70% confluency on the day of the experiment.

    • Allow cells to adhere and grow for 24 hours.

    • Treat the cells with the desired concentration of this compound (e.g., 1-10 µM) or vehicle (DMSO) for the specified time (e.g., 1, 6, 12, or 24 hours). Include a positive control for AMPK activation if desired (e.g., AICAR).

  • Fixation:

    • Aspirate the culture medium and gently wash the cells twice with PBS.

    • Fix the cells by adding 4% PFA in PBS and incubating for 15 minutes at room temperature.[9]

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • Permeabilize the cells by incubating with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.[9]

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at room temperature.[9]

  • Primary Antibody Incubation:

    • Dilute the primary anti-AMPKα antibody in the Blocking Buffer according to the manufacturer's recommendations.

    • Aspirate the blocking buffer and add the diluted primary antibody solution to the coverslips.

    • Incubate overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • The next day, wash the cells three times with PBS for 5 minutes each.

    • Dilute the fluorophore-conjugated secondary antibody in the Blocking Buffer. Protect from light from this step onwards.

    • Add the diluted secondary antibody solution to the coverslips and incubate for 1-2 hours at room temperature in the dark.

  • Counterstaining:

    • Wash the cells three times with PBS for 5 minutes each in the dark.

    • Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature to stain the nuclei.

    • Wash the cells twice with PBS.

  • Mounting:

    • Carefully remove the coverslips from the wells and mount them onto microscope slides using an antifade mounting medium.

    • Seal the edges of the coverslips with nail polish and allow them to dry.

  • Image Acquisition and Analysis:

    • Acquire images using a confocal or fluorescence microscope.

    • Use appropriate laser lines and filters for the chosen fluorophores (e.g., blue for DAPI, green for Alexa Fluor 488).

    • Capture images from multiple fields for each condition.

    • For quantitative analysis, use image analysis software (e.g., ImageJ/Fiji) to measure the mean fluorescence intensity in the nucleus and cytoplasm of individual cells. Calculate the nuclear-to-cytoplasmic fluorescence ratio to determine changes in AMPK localization.

Expected Results

Treatment with this compound is expected to lead to the activation of AMPK. While the primary mechanism of AMPK activation is phosphorylation in the cytoplasm, activated AMPK can translocate to the nucleus to phosphorylate its nuclear targets.[6] Therefore, an increase in the nuclear localization of phosphorylated AMPK (p-AMPKα Thr172) may be observed following this compound treatment. The analysis of the nuclear-to-cytoplasmic fluorescence ratio will provide quantitative data on this translocation event.

Troubleshooting

  • High Background:

    • Ensure adequate blocking.

    • Optimize primary and secondary antibody concentrations.

    • Ensure thorough washing steps.

  • Weak or No Signal:

    • Confirm the expression of AMPK in the cell line used.

    • Check the activity of the primary and secondary antibodies.

    • Optimize the fixation and permeabilization steps.

  • Photobleaching:

    • Minimize exposure of fluorophores to light.

    • Use an antifade mounting medium.

By following this detailed protocol, researchers can effectively visualize and quantify the subcellular localization of AMPK in response to this compound, providing valuable insights into the compound's mechanism of action.

References

Troubleshooting & Optimization

COH-SR4 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for COH-SR4. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the use of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: The recommended solvent for dissolving this compound is dimethyl sulfoxide (B87167) (DMSO). A stock solution of up to 70 mg/mL (199.98 mM) can be prepared in fresh, anhydrous DMSO.[1] It is crucial to use fresh DMSO as it is hygroscopic and absorbed moisture can reduce the solubility of this compound.[1] For cell culture experiments, the final concentration of DMSO should be kept low (e.g., ≤ 0.5%) to avoid solvent-induced cytotoxicity. In published studies using 3T3-L1 cells, a vehicle control of 0.02% DMSO was used, suggesting that the final working concentration of DMSO should be at or below this level.

Q2: I am observing precipitation when I add my this compound stock solution to my cell culture medium. What can I do?

A2: Precipitation upon addition of a DMSO stock solution to an aqueous medium is a common issue with hydrophobic compounds like this compound. This "crashing out" occurs when the compound's solubility limit in the final aqueous environment is exceeded. Here are several steps you can take to troubleshoot this issue:

  • Lower the Final Concentration: The most likely cause is that the final concentration of this compound in your medium is too high. Try reducing the working concentration.

  • Use Pre-warmed Medium: Always add the this compound stock solution to cell culture medium that has been pre-warmed to 37°C. Adding compounds to cold liquids can decrease their solubility.

  • Perform Serial Dilutions: Instead of adding the highly concentrated DMSO stock directly to your full volume of medium, perform an intermediate dilution step in a smaller volume of pre-warmed medium. Then, add this intermediate dilution to the final volume.

  • Increase Mixing Efficiency: When adding the stock solution, gently vortex or swirl the medium to ensure rapid and even distribution of the compound. Add the stock solution dropwise to the medium.

  • Check Serum Content: Components in fetal bovine serum (FBS) can sometimes interact with compounds and cause precipitation. If you suspect this is an issue, consider reducing the serum concentration or using a serum-free medium for the duration of the treatment, if compatible with your cell line.

Q3: Can I dissolve this compound in PBS or ethanol?

A3: Currently, there is no readily available data on the solubility of this compound in phosphate-buffered saline (PBS) or ethanol. Given its hydrophobic nature, solubility in aqueous buffers like PBS is expected to be very low. While some hydrophobic compounds can be dissolved in ethanol, DMSO is the only solvent for which solubility data for this compound has been published. For cell-based assays, preparing a high-concentration stock in DMSO and then diluting it into your culture medium is the recommended approach.

Q4: How should I prepare this compound for in vivo studies?

A4: A published study in high-fat diet-induced obese mice utilized oral feeding of this compound at a dose of 5 mg/kg body weight.[2] While the specific vehicle for oral administration was not detailed in the available literature, for hydrophobic compounds, common vehicles for oral gavage include corn oil, carboxymethylcellulose (CMC) suspensions, or polyethylene (B3416737) glycol (PEG) formulations. The appropriate vehicle would need to be determined empirically to ensure a stable and homogenous suspension for accurate dosing.

Troubleshooting Guides

Issue 1: Inconsistent Experimental Results

Symptoms: High variability between replicate wells or experiments. Possible Cause: Incomplete dissolution or precipitation of this compound in the culture medium. Solution:

  • Visual Inspection: Before treating your cells, carefully inspect the prepared medium under a light microscope. Look for any signs of precipitate, such as crystals or cloudiness.

  • Re-evaluate Preparation Protocol: Review your stock solution preparation and dilution steps. Ensure you are using fresh, anhydrous DMSO and pre-warmed media.

  • Solubility Test: Perform a kinetic solubility assay in your specific cell culture medium to determine the maximum soluble concentration under your experimental conditions.

Issue 2: No Observable Effect of this compound Treatment

Symptoms: Cells treated with this compound do not show the expected phenotype (e.g., no increase in AMPK phosphorylation). Possible Causes:

  • Compound Degradation: Improper storage of the this compound powder or stock solution.

  • Sub-optimal Concentration: The concentration of this compound used may be too low to elicit a response in your specific cell type.

  • Cell Line Insensitivity: The cell line you are using may not be responsive to this compound. Solution:

  • Storage: Store lyophilized this compound and DMSO stock solutions at -20°C or -80°C, protected from light and moisture. Aliquot stock solutions to avoid repeated freeze-thaw cycles.

  • Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration range for your cell line. Published studies have shown effects in various cell lines at concentrations ranging from the low micromolar range.

  • Positive Control: Include a known AMPK activator, such as AICAR, as a positive control to confirm that the downstream signaling pathway is functional in your cells.

Data Summary

ParameterSolventConcentrationNotes
Solubility DMSO70 mg/mL (199.98 mM)[1]Use fresh, anhydrous DMSO.[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Carefully weigh the desired amount of lyophilized this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to achieve a high-concentration stock solution (e.g., 20 mM).

  • Dissolution: Vortex the tube thoroughly for 1-2 minutes until the powder is completely dissolved. If necessary, gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution.

  • Storage: Aliquot the stock solution into smaller volumes in sterile polypropylene (B1209903) tubes and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.

Protocol 2: General Workflow for In Vitro Cell Treatment and Western Blot Analysis of AMPK Activation

This protocol provides a general workflow for treating adherent cells with this compound and subsequently analyzing the phosphorylation of AMPK and its substrate ACC by Western blot.

experimental_workflow cluster_prep Day 1: Cell Seeding cluster_treatment Day 2: Treatment cluster_analysis Day 3: Analysis seed_cells Seed cells in a multi-well plate prepare_media Prepare fresh culture medium containing this compound (and vehicle control) by diluting stock solution seed_cells->prepare_media replace_media Aspirate old medium and add this compound-containing medium prepare_media->replace_media incubate Incubate cells for the desired time (e.g., 24 hours) replace_media->incubate lyse_cells Wash cells with cold PBS and lyse with appropriate buffer incubate->lyse_cells quantify_protein Determine protein concentration (e.g., BCA assay) lyse_cells->quantify_protein prepare_samples Prepare samples for SDS-PAGE quantify_protein->prepare_samples run_western Perform Western Blot for p-AMPK, total AMPK, p-ACC, and loading control prepare_samples->run_western COH_SR4_Pathway COH_SR4 This compound AMP_ATP Increased AMP:ATP Ratio COH_SR4->AMP_ATP AMPK AMPK AMP_ATP->AMPK pAMPK p-AMPK (Active) AMPK->pAMPK Phosphorylation TSC2 TSC2 pAMPK->TSC2 Phosphorylates Raptor Raptor pAMPK->Raptor Phosphorylates mTORC1 mTORC1 TSC2->mTORC1 Inhibits Raptor->mTORC1 Inhibits CellCycle Cell Cycle Progression mTORC1->CellCycle Inhibits ProteinSynth Protein Synthesis mTORC1->ProteinSynth Inhibits

References

Technical Support Center: Preventing COH-SR4 Precipitation in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing the novel anticancer and anti-obesity compound COH-SR4, maintaining its solubility in cell culture media is critical for experimental accuracy and reproducibility. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address and prevent this compound precipitation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in cell culture experiments?

This compound is a small molecule compound with demonstrated anticancer and anti-adipogenesis properties.[1] In cell culture, it is used to study cellular metabolism, signaling pathways, and as a potential therapeutic agent. It functions by indirectly activating AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[1][2]

Q2: What are the common causes of this compound precipitation in cell culture media?

This compound, like many small molecules, can precipitate in aqueous solutions such as cell culture media due to several factors:

  • Exceeding Solubility Limit: The concentration of this compound in the media is higher than its maximum soluble concentration.

  • Improper Dissolution: The initial stock solution in DMSO is not fully dissolved or has precipitated out of solution.

  • Solvent Shock: Rapid dilution of a concentrated DMSO stock in aqueous media can cause the compound to "crash out."

  • Low Temperature: Adding the compound to cold media can decrease its solubility.[3]

  • pH Shifts: Changes in the media's pH can affect the solubility of pH-sensitive compounds.

  • Interactions with Media Components: this compound may interact with salts, proteins, or other components in the media, leading to the formation of insoluble complexes.[3]

  • High Final DMSO Concentration: While DMSO aids in initial dissolution, high final concentrations can be toxic to cells and may not prevent precipitation upon significant dilution.[3][4] Most cell lines can tolerate up to 0.5% DMSO without severe cytotoxicity.[4]

Q3: Can I use a different solvent if this compound precipitates with DMSO?

While DMSO is the most common solvent for this compound, if precipitation persists, other organic solvents like ethanol (B145695) could be considered. However, it is crucial to determine the solubility of this compound in the alternative solvent and assess the solvent's toxicity on the specific cell line being used. For most applications, optimizing the dilution procedure with DMSO is the recommended first step.

Q4: Is it acceptable to filter out the precipitate and use the remaining media?

No, it is not recommended to filter out the precipitate. The formation of a precipitate indicates that the actual concentration of dissolved this compound is unknown and lower than intended. Using such media will lead to inaccurate and irreproducible experimental results. The best approach is to address the root cause of the precipitation.

Q5: How does serum in the cell culture media affect this compound solubility?

Serum contains proteins, such as albumin, that can bind to small molecules and help keep them in solution. Therefore, serum-containing media may enhance the solubility of this compound compared to serum-free media. If you are observing precipitation in serum-free conditions, consider if your experimental design can accommodate the presence of serum.

Troubleshooting Guides

Issue 1: Immediate Precipitation Upon Addition to Media

Symptom: A visible precipitate or cloudiness appears immediately after adding the this compound stock solution to the cell culture medium.

Potential CauseRecommended Solution
High Final Concentration Decrease the final working concentration of this compound. Perform a solubility test to determine the maximum soluble concentration in your specific media.[3]
Rapid Dilution ("Crashing Out") Perform a serial dilution of the stock solution in pre-warmed (37°C) culture media.[3] Add the compound dropwise while gently vortexing the media.
Low Temperature of Media Always use pre-warmed (37°C) cell culture media for preparing your final this compound solution.[3]
High Solvent (DMSO) Concentration Keep the final DMSO concentration in the culture medium at or below 0.5%, and ideally below 0.1%, to minimize both precipitation and cytotoxicity.[3][4]
Issue 2: Delayed Precipitation in the Incubator

Symptom: The media containing this compound is clear initially but becomes cloudy or forms a precipitate after several hours or days of incubation.

Potential CauseRecommended Solution
Compound Instability The compound may be degrading or forming less soluble byproducts over time at 37°C. Prepare fresh media with this compound more frequently, ideally just before use.
Cellular Metabolism Cellular metabolism can alter the pH of the culture medium, which can in turn affect the solubility of a pH-sensitive compound. Monitor the pH of your culture medium, especially in dense cultures. You may need to change the medium more frequently.
Evaporation of Media In long-term cultures, evaporation can concentrate all media components, including this compound, potentially exceeding its solubility limit.[5] Ensure proper humidification of the incubator and use appropriate culture vessels to minimize evaporation.
Interaction with Media Components This compound may be slowly interacting with media components to form insoluble complexes.[3] If possible, try a different basal media formulation.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder (Molecular Weight: 350.03 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

Procedure:

  • Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.

  • To prepare a 10 mM stock solution, weigh out 3.5 mg of this compound and dissolve it in 1 mL of anhydrous DMSO.

  • Vortex the solution thoroughly to ensure the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

  • Visually inspect the solution to ensure there is no particulate matter.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C.

Protocol 2: Determination of Maximum Soluble Concentration of this compound

This protocol will help you determine the apparent solubility of this compound in your specific cell culture medium.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Your complete cell culture medium (e.g., DMEM with 10% FBS), pre-warmed to 37°C

  • Sterile microcentrifuge tubes or a 96-well plate

  • Vortex mixer

Procedure:

  • Prepare a series of dilutions of the this compound stock solution in your pre-warmed cell culture medium. For example, to test concentrations up to 100 µM, you can prepare the dilutions as shown in the table below. It is important to add the this compound stock to the media and mix immediately.

  • Vortex each tube or mix the plate thoroughly immediately after adding the stock solution to ensure rapid and uniform dispersion.

  • Incubate the dilutions at 37°C for a period that mimics your experimental timeline (e.g., 2, 24, 48 hours).

  • After incubation, visually inspect each dilution for any signs of precipitation or cloudiness. You can also measure the turbidity using a plate reader at a wavelength of ~600 nm.

  • The highest concentration that remains clear after incubation is the maximum soluble concentration under your experimental conditions.

Example Dilution Series for Solubility Testing:

Final this compound Concentration (µM)Volume of 10 mM Stock (µL)Volume of Media (µL)Final DMSO Concentration (%)
100109901.0
5059950.5
2029980.2
1019990.1
50.5999.50.05
10.1999.90.01
0 (Vehicle Control)10 (of pure DMSO)9901.0

Note: It is important to maintain a consistent final DMSO concentration across test conditions where possible, or at least have a vehicle control with the highest DMSO concentration used.

Visual Guides

This compound Signaling Pathway

COH_SR4_Signaling COH_SR4 This compound AMPK AMPK COH_SR4->AMPK indirect activation TSC2 TSC2 AMPK->TSC2 P Raptor Raptor AMPK->Raptor P mTORC1 mTORC1 TSC2->mTORC1 Raptor->mTORC1 S6K p70S6K mTORC1->S6K P _4EBP1 4E-BP1 mTORC1->_4EBP1 P Adipogenesis Adipogenesis mTORC1->Adipogenesis Protein_Synthesis Protein Synthesis (Cell Growth & Proliferation) S6K->Protein_Synthesis _4EBP1->Protein_Synthesis

Caption: this compound indirectly activates AMPK, leading to the inhibition of mTORC1 signaling.

Troubleshooting Workflow for this compound Precipitation

Troubleshooting_Workflow Start This compound Precipitation Observed Check_Stock Is stock solution clear? Start->Check_Stock Prep_Fresh_Stock Prepare fresh stock in anhydrous DMSO Check_Stock->Prep_Fresh_Stock No Check_Conc Is final concentration below max solubility? Check_Stock->Check_Conc Yes Prep_Fresh_Stock->Check_Conc Lower_Conc Lower final concentration Check_Conc->Lower_Conc No Check_Dilution Was a slow, pre-warmed dilution performed? Check_Conc->Check_Dilution Yes Success Problem Resolved Lower_Conc->Success Optimize_Dilution Use pre-warmed media and add dropwise Check_Dilution->Optimize_Dilution No Check_DMSO Is final DMSO concentration <= 0.5%? Check_Dilution->Check_DMSO Yes Optimize_Dilution->Success Adjust_DMSO Adjust stock concentration to lower final DMSO % Check_DMSO->Adjust_DMSO No Check_DMSO->Success Yes Adjust_DMSO->Success

Caption: A step-by-step guide to troubleshooting this compound precipitation in cell culture.

References

troubleshooting inconsistent COH-SR4 experimental results

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for COH-SR4. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and address common issues that may arise during experimentation with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a small molecule that functions as an indirect activator of AMP-activated protein kinase (AMPK).[1][2][3] It does not directly interact with the AMPK enzyme but rather increases the intracellular AMP:ATP ratio, which in turn leads to the activation of AMPK.[1][4] This activation is independent of the upstream kinases LKB1 and CaMKKβ.[4][5] Activated AMPK then phosphorylates downstream targets, including tuberous sclerosis protein 2 (TSC2) and raptor, leading to the inhibition of the mTORC1 signaling pathway.[1][2]

Q2: In what cell types has this compound been shown to activate AMPK?

This compound has been demonstrated to activate AMPK in a variety of cell lines. A dose-dependent increase in the phosphorylation of AMPK and its substrate ACC has been observed in 3T3-L1 preadipocytes, as well as in cancer cell lines such as HL-60, HeLa, MCF-7, A-549, H-358, and H-520.[1]

Q3: I am observing inconsistent levels of AMPK phosphorylation after this compound treatment. What could be the cause?

Inconsistent AMPK activation can stem from several factors:

  • Compound Stability: Ensure that this compound has been stored correctly and has not undergone degradation. Prepare fresh solutions for each experiment.

  • Cell Culture Conditions:

    • Cell Confluency: The metabolic state of cells can vary with confluency. Standardize the cell density at the time of treatment.

    • Passage Number: Use cells within a consistent and low passage number range, as cellular responses can change with prolonged culturing.

    • Serum Variability: Different lots of serum can contain varying levels of growth factors and metabolites that may influence baseline AMPK activity.

  • Treatment Duration: AMPK activation can be transient. Perform a time-course experiment to determine the optimal treatment duration for your specific cell type and experimental conditions. In 3T3-L1 cells, AMPK activation has been observed as early as 1 hour, with the strongest activation occurring between 1 to 3 days of treatment.[6]

Q4: My results show high variability in the inhibition of adipocyte differentiation. How can I troubleshoot this?

Variability in anti-adipogenic effects can be due to:

  • Differentiation Protocol: Ensure strict adherence to your 3T3-L1 differentiation protocol. The timing of this compound addition is critical. The inhibitory effect of this compound on adipogenesis primarily occurs during the early phase of differentiation by inhibiting mitotic clonal expansion and cell cycle arrest at the G1/S phase transition.[2]

  • This compound Concentration: Perform a dose-response experiment to identify the optimal concentration for your specific cell line and conditions. In 3T3-L1 cells, this compound has been shown to inhibit adipocyte differentiation in a dose-dependent manner, with an apparent IC50 of approximately 1.5 µM.[6]

  • Lipid Accumulation Assay: The method used to quantify lipid accumulation (e.g., Oil Red O staining and extraction) should be carefully standardized to minimize technical variability.

Troubleshooting Guides

Issue 1: Lower than expected inhibition of mTORC1 signaling.

If you are not observing the expected decrease in the phosphorylation of mTORC1 downstream targets like S6K and 4E-BP1, consider the following:

  • Confirm AMPK Activation: First, verify that AMPK is being robustly activated in your system by checking the phosphorylation status of AMPK and its direct substrate, ACC.

  • Check Downstream Targets: Assess the phosphorylation of TSC2 and raptor, which are direct targets of AMPK that mediate mTORC1 inhibition.[1]

  • Experimental Timeline: Ensure that the time point for analyzing mTORC1 signaling is appropriate. The inhibition of mTORC1 follows the activation of AMPK.

  • Cell Line Specificity: The mTOR pathway can have different feedback loops and sensitivities in different cell lines.

Issue 2: Unexpected cytotoxic effects.

This compound has been reported to have no cytotoxic effects in 3T3-L1 cells.[1][2] If you observe significant cell death, investigate these possibilities:

  • Compound Purity: Impurities in the this compound batch could be causing toxicity.

  • Off-Target Effects: At high concentrations, small molecules can have off-target effects. Perform a dose-response curve for cytotoxicity to determine if the effect is concentration-dependent.

  • Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) is not exceeding a non-toxic level for your cells.

Experimental Protocols

Protocol 1: Assessment of AMPK Activation in Cell Culture
  • Cell Plating: Plate cells at a predetermined density to ensure they reach the desired confluency at the time of treatment.

  • Treatment: Treat cells with varying concentrations of this compound (e.g., 1-10 µM) for a specified duration (e.g., 4, 24 hours). Include a vehicle control (e.g., DMSO) and a positive control for AMPK activation like AICAR (e.g., 2 mM).[4][5]

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Western Blotting:

    • Determine the total protein concentration of the lysates.

    • Separate equal amounts of protein using SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Probe the membrane with primary antibodies against phospho-AMPK (Thr172), total AMPK, phospho-ACC (Ser79), and total ACC.

    • Use a loading control like β-actin or GAPDH to ensure equal protein loading.

    • Incubate with the appropriate secondary antibodies and visualize the protein bands.

Protocol 2: 3T3-L1 Adipocyte Differentiation and Inhibition Assay
  • Preadipocyte Culture: Culture 3T3-L1 preadipocytes to 2 days post-confluency.

  • Initiation of Differentiation (Day 0): Induce differentiation using a differentiation cocktail (e.g., DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin).

  • This compound Treatment: Add this compound at various concentrations (e.g., 1-5 µM) along with the differentiation cocktail. Include a vehicle control.[6]

  • Maturation (Day 2 onwards): Replace the medium every 2 days with DMEM containing 10% FBS and 10 µg/mL insulin, along with fresh this compound.

  • Assessment of Differentiation (Day 7):

    • Oil Red O Staining: Wash the cells, fix them with formalin, and stain with Oil Red O solution to visualize lipid droplets.

    • Triglyceride Quantification: Lyse the cells and use a commercial triglyceride quantification kit to measure intracellular lipid accumulation.

    • Western Blot Analysis: Analyze the expression of key adipogenic transcription factors (PPARγ, C/EBPα) and lipogenic proteins (FAS, aP2).[6]

Quantitative Data Summary

Table 1: Effect of this compound on Adipocyte Differentiation and Metabolic Parameters

ParameterModel SystemTreatmentOutcomeReference
Adipocyte Differentiation 3T3-L1 cells1-5 µM this compound for 7 daysDose-dependent inhibition of lipid accumulation (IC50 ~1.5 µM)[6]
Body Weight High-fat diet-induced obese mice5 mg/kg this compound (oral) for 6 weeksSignificant reduction in body weight[5]
Plasma Glucose High-fat diet-induced obese mice5 mg/kg this compound (oral) for 6 weeksSignificant reduction from ~11.5 mM to ~10.0 mM[5]
Liver Triglycerides High-fat diet-induced obese mice5 mg/kg this compound (oral) for 6 weeksMarked decrease[5]

Table 2: Effect of this compound on Gene Expression in Liver of Obese Mice

GeneFunctionEffect of this compound TreatmentReference
Srebf1 LipogenesisDecreased expression[4][5]
Acaca Fatty acid synthesisDecreased expression[4][5]
Fasn Fatty acid synthesisDecreased expression[4][5]
Pparg AdipogenesisDecreased expression[4][5]
Scd1 Fatty acid synthesisDecreased expression[4][5]
Pck1 GluconeogenesisDecreased expression[5]
G6pc GluconeogenesisDecreased expression[5]

Visualizations

COH_SR4_Signaling_Pathway cluster_cell Cell COH_SR4 This compound AMP_ATP_Ratio Increased AMP:ATP Ratio COH_SR4->AMP_ATP_Ratio indirectly increases AMPK AMPK AMP_ATP_Ratio->AMPK activates TSC2 TSC2 AMPK->TSC2 phosphorylates Raptor Raptor AMPK->Raptor phosphorylates mTORC1 mTORC1 TSC2->mTORC1 inhibits Raptor->mTORC1 inhibits Protein_Synthesis Protein Synthesis (S6K, 4E-BP1) mTORC1->Protein_Synthesis inhibits Adipogenesis Adipogenesis mTORC1->Adipogenesis inhibits

Caption: this compound signaling pathway.

Troubleshooting_Workflow Start Inconsistent Experimental Results Check_Compound Verify this compound (purity, storage, fresh prep) Start->Check_Compound Check_Cells Standardize Cell Culture (passage, confluency, serum) Start->Check_Cells Check_Protocol Review Experimental Protocol (timing, concentration) Start->Check_Protocol Dose_Response Perform Dose-Response Experiment Check_Compound->Dose_Response Time_Course Perform Time-Course Experiment Check_Cells->Time_Course Validate_Assay Validate Readout Assay (e.g., Western, lipid staining) Check_Protocol->Validate_Assay Consistent_Results Consistent Results Time_Course->Consistent_Results Dose_Response->Consistent_Results Validate_Assay->Consistent_Results

Caption: Troubleshooting inconsistent results.

References

potential off-target effects of COH-SR4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects and mechanistic considerations when using the investigational compound COH-SR4.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is not a direct enzyme inhibitor. Its primary mechanism is the indirect activation of AMP-activated protein kinase (AMPK) .[1][2][3] It is believed to function as a mitochondrial uncoupler, which decreases cellular ATP levels and increases the AMP:ATP ratio.[3][4] This shift in cellular energy status is the trigger for AMPK activation.[3]

Q2: If this compound activates AMPK, are all observed effects considered "on-target"?

A2: This is a critical point. While the therapeutic goal (e.g., anti-cancer or anti-adipogenic effects) is achieved through AMPK activation, AMPK is a master metabolic regulator with numerous downstream targets.[5] Therefore, researchers should anticipate a wide array of cellular effects. Effects on pathways like mTORC1 signaling and cell cycle progression are direct consequences of AMPK activation and could be considered part of the compound's intended mechanistic cascade.[1][3] However, in an experimental context focused on a different pathway, these widespread effects could be considered "off-target" relative to the specific research question.

Q3: Does this compound have known off-target effects independent of AMPK activation?

A3: Yes. Studies have shown that this compound can inhibit the activity of Glutathione S-transferases (GSTs), particularly GSTπ.[6][7] This activity contributes to its anti-cancer effects but represents a distinct mechanism from AMPK activation.[6] It is crucial to consider this parallel activity when interpreting experimental results.

Q4: My non-cancer, non-adipocyte cells are undergoing cell cycle arrest after this compound treatment. Is this expected?

A4: Yes, this is an expected outcome. This compound has been shown to induce cell cycle arrest in a variety of cell types, including leukemia, melanoma, and lung cancer cells, as a direct consequence of AMPK activation and subsequent mTORC1 pathway inhibition.[3][6][8] The specific phase of arrest (e.g., G0/G1 or G2/M) can be cell-type dependent.[6][7]

Q5: I am seeing modulation of Akt phosphorylation in my experiments. Is this an off-target effect?

A5: It depends on the specific phosphorylation site. This compound-mediated AMPK activation inhibits the mTORC1 complex but does not appear to affect the mTORC2 complex.[3] Since mTORC2 is responsible for phosphorylating Akt at Serine 473 (S473), you should not expect to see a decrease in p-Akt (S473) as a direct result of the AMPK/mTORC1 axis inhibition.[3] However, some studies in melanoma tumor lysates have reported a decrease in p-Akt (S473) following treatment, suggesting that in certain contexts or as an indirect downstream consequence, Akt signaling can be affected.[6]

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Unexpected changes in protein synthesis or cell size. This compound activates AMPK, which strongly inhibits the mTORC1 pathway, a master regulator of protein synthesis.[1][3]1. Confirm mTORC1 Inhibition: Perform western blot analysis for phosphorylated levels of mTORC1 downstream targets like p70 S6 Kinase (S6K) and 4E-BP1. A decrease in phosphorylation is expected.[3] 2. Control Experiment: Use an AMPK inhibitor (like Compound C) as a pre-treatment to verify if the observed effects are reversed, confirming they are AMPK-dependent.[3]
Variable efficacy or potency across different cell lines. The primary mechanism involves altering cellular metabolism (AMP:ATP ratio).[3] Cell lines with different metabolic profiles (e.g., glycolytic vs. oxidative phosphorylation) may respond differently.1. Assess Basal Metabolism: Characterize the baseline metabolic state of your cell lines. 2. Measure AMP:ATP Ratio: Directly measure the AMP:ATP ratio after this compound treatment to confirm the compound is effectively altering cellular energy levels in your system.[3]
Results are inconsistent with other AMPK activators (e.g., AICAR). This compound has parallel biological activities, such as the inhibition of Glutathione S-transferases (GSTs), which are not shared by all AMPK activators.[6][7]1. Measure GST Activity: Perform a GST activity assay in your experimental system to determine if this pathway is relevant to your observed phenotype. 2. GSTP1 Knockdown: Use siRNA to knock down GSTP1 and see if it phenocopies the effects of this compound, which would suggest the involvement of this "off-target" pathway.[6]

Summary of Cellular Effects

The following table summarizes the key molecular consequences of this compound treatment as documented in the literature.

Pathway/Process Effect of this compound Mechanism Key Downstream Readouts Reference
Cellular Metabolism Indirect AMPK Activation Increases AMP:ATP ratio, likely via mitochondrial uncoupling.↑ p-AMPK (T172), ↑ p-ACC (S79)[1][3][9]
mTOR Signaling mTORC1 Inhibition AMPK-dependent phosphorylation of Raptor and TSC2.↓ p-S6K (T389), ↓ p-4E-BP1 (S65)[1][3]
Cell Cycle Induces Cell Cycle Arrest Inhibition of mTORC1 and modulation of cell cycle proteins.↓ Cyclin A, ↓ Cyclin B1, ↓ CDK2, ↑ p27[3][6]
Adipogenesis Inhibition AMPK activation blocks mitotic clonal expansion and expression of adipogenic transcription factors.↓ PPARγ, ↓ C/EBPα, ↓ SREBP1, ↓ Lipid Accumulation[1][3]
Detoxification Pathways GST Inhibition Direct or indirect inhibition of Glutathione S-transferase enzymes.↓ Total GST enzymatic activity[6][7]

Visualizing this compound's Mechanism and Potential Off-Targets

The diagrams below illustrate the key pathways affected by this compound.

COH_SR4_Pathway cluster_0 This compound Primary Effects cluster_1 AMPK-Dependent Cascade cluster_2 Downstream Consequences COH_SR4 This compound Mito Mitochondria COH_SR4->Mito Uncoupling? GST GSTπ COH_SR4->GST Inhibition AMP_ATP ↑ AMP:ATP Ratio Mito->AMP_ATP AMPK AMPK Activation AMP_ATP->AMPK mTORC1 mTORC1 Inhibition AMPK->mTORC1 CellCycle Cell Cycle Arrest AMPK->CellCycle Adipogenesis Adipogenesis Inhibition AMPK->Adipogenesis ProteinSynth ↓ Protein Synthesis mTORC1->ProteinSynth Proliferation ↓ Proliferation CellCycle->Proliferation

Caption: Mechanism of this compound action and its downstream pathways.

Experimental Protocols

Below are summarized methodologies for key experiments used to characterize the effects of this compound, based on published research.[3]

Western Blot Analysis for Pathway Activation
  • Objective: To measure the phosphorylation status of key proteins in the AMPK and mTORC1 pathways.

  • Protocol:

    • Culture cells (e.g., 3T3-L1, HeLa, MCF-7) to desired confluency.

    • Treat cells with various concentrations of this compound (e.g., 1-5 µM) or vehicle (DMSO) for a specified time (e.g., 24 hours).

    • Lyse cells in appropriate lysis buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a standard assay (e.g., BCA or DC Protein Assay).

    • Separate equal amounts of protein (e.g., 20-30 µg) via SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C. Key antibodies include:

      • Phospho-AMPKα (Thr172)

      • Total AMPKα

      • Phospho-ACC (Ser79)

      • Phospho-p70 S6 Kinase (Thr389)

      • Phospho-4E-BP1 (Ser65)

      • β-actin (as a loading control)

    • Wash membrane and incubate with appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

Workflow for Investigating Off-Target Effects

This workflow provides a logical sequence for determining if an unexpected observation is due to a known or novel off-target effect of this compound.

Troubleshooting_Workflow Start Unexpected Phenotype Observed with this compound CheckAMPK Is the phenotype reversed by co-treatment with an AMPK inhibitor (e.g., Compound C)? Start->CheckAMPK AMPK_Dependent Phenotype is likely AMPK-dependent. Investigate downstream (e.g., mTORC1, Cell Cycle). CheckAMPK->AMPK_Dependent Yes CheckGST Is the phenotype replicated by GSTP1 knockdown (siRNA)? CheckAMPK->CheckGST No GST_Dependent Phenotype is likely GST-dependent. CheckGST->GST_Dependent Yes Novel_Effect Potential Novel Off-Target Effect. Consider unbiased screening (e.g., proteomics, DARTS). CheckGST->Novel_Effect No

Caption: A logical workflow for troubleshooting unexpected this compound results.

Cell Cycle Analysis by Flow Cytometry
  • Objective: To determine the effect of this compound on cell cycle distribution.

  • Protocol:

    • Seed cells and treat with this compound (e.g., 1-5 µM) for the desired duration (e.g., 24 hours).

    • Harvest cells, including any floating cells in the media, and wash with ice-cold PBS.

    • Fix cells by adding them dropwise into ice-cold 70% ethanol (B145695) while vortexing gently. Store at 4°C for at least 24 hours.

    • Centrifuge fixed cells and wash with PBS to remove ethanol.

    • Resuspend the cell pellet in a propidium (B1200493) iodide (PI) staining solution containing RNase A.

    • Incubate in the dark for 30 minutes at 37°C.

    • Analyze the DNA content of the cells using a flow cytometer.

    • Model the resulting histograms using appropriate software (e.g., ModFit) to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

References

COH-SR4 stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with COH-SR4. It includes frequently asked questions, troubleshooting guidance, and detailed experimental protocols to ensure successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a novel small-molecule compound known for its anti-cancer and anti-adipogenic properties.[1][2] It functions as a mitochondrial uncoupler, which increases the intracellular AMP:ATP ratio.[3][4] This change in the energy state of the cell leads to the indirect activation of AMP-activated protein kinase (AMPK), a key regulator of cellular metabolism.[1][4][5]

Q2: How does this compound exert its effects downstream of AMPK activation?

Activated AMPK phosphorylates downstream targets, including tuberous sclerosis protein 2 (TSC2) and raptor, a component of the mammalian target of rapamycin (B549165) complex 1 (mTORC1).[1][6] This action inhibits the mTORC1 signaling pathway, which is crucial for protein synthesis, cell cycle progression, and lipid synthesis.[6][7] The inhibition of mTORC1 leads to reduced phosphorylation of its downstream effectors, such as p70 S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1), ultimately suppressing processes like adipogenesis (fat cell differentiation) and cell proliferation.[1][6]

Q3: What are the recommended storage and handling conditions for this compound?

This compound should be stored at -20°C for long-term stability.[3] When handled, it is important to follow standard laboratory safety protocols. For reconstitution, fresh, moisture-free DMSO is recommended.[7]

Q4: What is the shelf life of this compound under proper storage conditions?

When stored at the recommended temperature of -20°C, this compound is stable for at least two years.[3]

Q5: How should I prepare a stock solution of this compound?

To prepare a stock solution, dissolve this compound powder in fresh, anhydrous DMSO.[7] For example, a stock solution of 10 mM can be prepared and then further diluted in a cell culture medium or appropriate buffer for your specific experiment. Ensure the compound is fully dissolved before use.

Stability and Storage Data

ParameterValueSource(s)
Storage Temperature -20°C[3]
Long-term Stability ≥ 2 years[3]
Shipping Condition Shipped with an ice pack[3]
Solubility 70 mg/mL in DMSO (~200 mM)[7]
Recommended Solvent Fresh, moisture-absorbing DMSO is recommended[7]

Experimental Protocols & Workflows

Protocol 1: In Vitro Assessment of this compound Activity on AMPK Pathway Activation

This protocol describes how to treat cells with this compound and assess the activation of the AMPK signaling pathway via Western Blot.

Materials:

  • Cell line of interest (e.g., 3T3-L1, HepG2, A549)[2][4]

  • Complete cell culture medium

  • This compound

  • DMSO (anhydrous)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-AMPKα (Thr172), anti-AMPKα, anti-phospho-ACC (Ser79), anti-ACC

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Protein assay kit (e.g., BCA)

Procedure:

  • Cell Seeding: Seed cells in appropriate culture plates and allow them to adhere and reach the desired confluency (typically 70-80%).

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 1, 3, 5, 10 µM).[2] A vehicle control (DMSO) should be prepared at the same final concentration as the highest this compound treatment.

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired time period (e.g., 4 to 24 hours).[2][3]

  • Cell Lysis: After incubation, wash the cells with ice-cold PBS. Add ice-cold lysis buffer to each plate, scrape the cells, and collect the lysates.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

  • Western Blot:

    • Normalize protein amounts for all samples and prepare them for SDS-PAGE.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-AMPK, total AMPK, phospho-ACC, and total ACC overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify band intensities using densitometry software. The ratio of phosphorylated protein to total protein is calculated to determine the activation of the AMPK pathway.

Experimental Workflow Diagram

G cluster_workflow Workflow: Assessing this compound Activity prep Prepare this compound Solutions (in DMSO and Culture Medium) treat Treat Cells with this compound and Vehicle Control prep->treat seed Seed and Culture Cells seed->prep lyse Lyse Cells and Quantify Protein treat->lyse wb Western Blot Analysis (p-AMPK, p-ACC) lyse->wb analyze Data Analysis: Densitometry wb->analyze result Determine AMPK Pathway Activation analyze->result

Caption: A typical workflow for evaluating the in vitro bioactivity of this compound.

Signaling Pathway

G cluster_pathway This compound Signaling Pathway cluster_mTORC1 mTORC1 Inhibition cluster_downstream Downstream Effects COHSR4 This compound (Mitochondrial Uncoupler) AMP_ATP Increased AMP:ATP Ratio COHSR4->AMP_ATP AMPK AMPK (Activation) AMP_ATP->AMPK TSC2 TSC2 AMPK->TSC2 Raptor Raptor AMPK->Raptor mTORC1 mTORC1 (Inhibition) TSC2->mTORC1 Raptor->mTORC1 S6K p70 S6K (Phosphorylation ↓) mTORC1->S6K FourEBP1 4E-BP1 (Phosphorylation ↓) mTORC1->FourEBP1 Adipogenesis Adipogenesis ↓ mTORC1->Adipogenesis ProteinSynth Protein Synthesis ↓ S6K->ProteinSynth FourEBP1->ProteinSynth

Caption: this compound indirectly activates AMPK, leading to mTORC1 inhibition.

Troubleshooting Guide

Q1: My this compound solution appears to have precipitated after dilution in the cell culture medium. What should I do?

  • A1: Check Final Concentration: High final concentrations of this compound may lead to precipitation in aqueous solutions like cell culture media. Ensure the final DMSO concentration in your medium is low (typically <0.1%) to maintain solubility.

  • A2: Vortex and Warm: Gently vortex the solution and warm it to 37°C to see if the precipitate redissolves. Do not boil.

  • A3: Prepare Fresh Dilutions: It is best practice to prepare fresh dilutions from your DMSO stock solution just before each experiment. Avoid storing diluted aqueous solutions of the compound.

Q2: I am not observing the expected activation of AMPK in my Western blot analysis. What could be the issue?

  • A1: Check Compound Integrity: Ensure your this compound has been stored correctly at -20°C. Improper storage may lead to degradation.

  • A2: Optimize Treatment Conditions: The required concentration and incubation time can be cell-type dependent. Perform a dose-response and time-course experiment (e.g., 1-10 µM for 4, 12, and 24 hours) to determine the optimal conditions for your specific cell line.[2][3]

  • A3: Verify Reagents: Ensure your lysis buffer contains fresh phosphatase inhibitors to protect the phosphorylation status of AMPK and its substrates. Also, verify the activity and specificity of your primary and secondary antibodies.

  • A4: Positive Control: Use a known AMPK activator, such as AICAR, as a positive control to confirm that the pathway can be activated in your experimental system.[2][4]

Q3: I am observing significant cytotoxicity or cell death at concentrations where I expect to see a biological effect. How can I address this?

  • A1: Titrate the Concentration: While studies show no cytotoxic effects in 3T3-L1 cells at effective concentrations, sensitivity can vary between cell lines.[1][5] Lower the concentration range in your experiments to find a non-toxic effective dose.

  • A2: Reduce Incubation Time: Shorten the exposure time of the cells to this compound. A shorter treatment may be sufficient to activate the AMPK pathway without causing excessive stress to the cells.

  • A3: Assess DMSO Toxicity: Ensure the final concentration of the DMSO vehicle in your culture medium is not exceeding a non-toxic level (generally below 0.5%, with <0.1% being ideal). Run a vehicle-only control to assess the effect of the solvent on cell viability.

References

Technical Support Center: COH-SR4 In Vitro Applications

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with COH-SR4. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during your in vitro experiments, with a focus on identifying and understanding this compound-induced cell stress.

Frequently Asked questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a small molecule that indirectly activates AMP-activated protein kinase (AMPK).[1] It achieves this by increasing the intracellular AMP:ATP ratio, which suggests it may have an effect on mitochondrial function.[2] Activated AMPK then phosphorylates key downstream targets, most notably inhibiting the mammalian target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway.[1] This cascade of events leads to downstream effects on protein synthesis, cell cycle progression, and metabolism.[1]

Q2: I'm not seeing the expected anti-adipogenic effect in my 3T3-L1 cells. What could be wrong?

A2: The anti-adipogenic effects of this compound are most potent when the compound is introduced during the early phase of differentiation (days 0-2), which corresponds to mitotic clonal expansion (MCE).[2] If the compound is added at later stages, its inhibitory effect on lipid accumulation is significantly reduced. Ensure your treatment window aligns with this critical early phase. Also, confirm the activation of AMPK and inhibition of mTOR signaling via Western blot to verify the compound is active in your system.

Q3: Is this compound expected to be cytotoxic? My cell viability is unexpectedly low.

A3: In 3T3-L1 preadipocytes, this compound has been reported to have no cytotoxic effects at concentrations effective for inhibiting adipogenesis (up to 20 µM). However, cytotoxicity can be cell-type dependent.[3] this compound has shown anti-proliferative effects against a variety of cancer cell lines.[4] If you observe unexpected cytotoxicity, consider the following:

  • Cell Line Sensitivity: The cell line you are using may be more sensitive to the metabolic stress induced by this compound.

  • Compound Concentration: Verify your dilutions and consider performing a dose-response curve to determine the EC50 for cytotoxicity in your specific cell line.

  • Off-Target Effects: At higher concentrations, off-target effects are more likely.

  • Apoptosis Induction: While not observed in 3T3-L1 cells, inhibition of mTOR (a downstream effect of this compound) can induce apoptosis in some cancer cells.[5][6] Refer to the Troubleshooting Guide: Unexpected Apoptosis for methods to investigate this.

Q4: My experimental results are highly variable between replicates. What are the common causes?

A4: High variability in cell-based assays is a common issue. Key factors to check include:

  • Cell Seeding Uniformity: Ensure your cell suspension is homogenous and that cells are evenly distributed across the wells.

  • Pipetting Accuracy: Use calibrated pipettes and consistent technique, especially when performing serial dilutions.

  • Compound Stability: Prepare fresh dilutions of this compound for each experiment, as the stability in media over long incubation periods may vary.

  • Edge Effects: In multi-well plates, wells on the edge are prone to evaporation. It is good practice to fill outer wells with sterile PBS or media and not use them for experimental samples.

  • Cell Health: Use cells that are in the logarithmic growth phase and have a low passage number.

Troubleshooting Guides

Guide 1: Investigating Unexpected Apoptosis or Cytotoxicity

While this compound is not reported to induce apoptosis in 3T3-L1 adipocytes, its downstream inhibitory effect on mTOR and its metabolic stress-inducing properties could trigger apoptosis in other cell types, particularly cancer cells.

Initial Checks:

  • Confirm Cell Morphology: Visually inspect cells under a microscope. Do they appear rounded, shrunken, or detached? Are there signs of membrane blebbing?

  • Verify Vehicle Control: Ensure that the solvent (e.g., DMSO) concentration in your vehicle control is non-toxic to your cells.

  • Dose-Response: Perform a viability assay (e.g., MTT or CellTiter-Glo) with a wide range of this compound concentrations to determine the cytotoxic threshold.

Experimental Workflow for Apoptosis Investigation:

Workflow for troubleshooting unexpected cytotoxicity.

Example Data: Apoptosis in a Cancer Cell Line (Hypothetical)

This table illustrates a potential dose-dependent increase in apoptosis and cytotoxicity in a sensitive cancer cell line treated with this compound for 48 hours.

This compound (µM)Cell Viability (% of Control)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
0 (Vehicle)100 ± 4.53.1 ± 0.84.5 ± 1.1
195 ± 5.15.2 ± 1.05.8 ± 1.3
578 ± 6.215.6 ± 2.110.2 ± 1.9
1052 ± 5.828.9 ± 3.518.5 ± 2.8
2025 ± 4.125.1 ± 3.145.3 ± 4.2

Troubleshooting Annexin V/PI Staining: [7][8][9][10][11]

  • High Necrosis in Control: Cells may be unhealthy or handled too harshly (e.g., over-trypsinization). Use cells in log phase and handle them gently.

  • False Positives: Ensure the binding buffer contains calcium, as Annexin V binding is calcium-dependent. Use proper compensation controls for flow cytometry if your cells express fluorescent proteins (e.g., GFP).

  • No Signal in Positive Control: Your apoptosis-inducing agent may not be effective, or the staining reagents may have degraded.

Guide 2: Assessing and Mitigating Reactive Oxygen Species (ROS)

This compound's potential effect on mitochondria can lead to increased production of Reactive Oxygen Species (ROS), a common form of cellular stress.

Initial Checks:

  • Phenol (B47542) Red-Free Medium: Phenol red can interfere with fluorescence-based ROS assays. Switch to a phenol red-free medium during the assay.[12]

  • Light Sensitivity: ROS probes like DCFDA are light-sensitive. Protect all reagents and plates from light.[12]

  • Controls: Always include a "no-cell" control to check for auto-oxidation of the probe in the medium and a positive control (e.g., H₂O₂) to ensure the assay is working.[13]

Signaling Pathway: this compound and Potential ROS Production

G COH_SR4 This compound Mito Mitochondrial Perturbation COH_SR4->Mito ATP_Ratio Increased AMP:ATP Ratio Mito->ATP_Ratio ROS Increased ROS Mito->ROS AMPK AMPK Activation ATP_Ratio->AMPK ROS->AMPK can also activate Cell_Stress Oxidative Stress ROS->Cell_Stress

This compound's potential pathway to ROS production.

Example Data: ROS Production in HepG2 Cells (Hypothetical)

This table shows a hypothetical dose-dependent increase in ROS levels in HepG2 cells treated with this compound for 6 hours, as measured by DCFDA fluorescence.

This compound (µM)DCF Fluorescence (Arbitrary Units)Fold Change vs. Control
0 (Vehicle)15,230 ± 1,1501.0
118,550 ± 1,3401.2
535,880 ± 2,5102.4
1061,450 ± 4,3004.0
2095,100 ± 6,8006.2

Troubleshooting DCFDA Assay: [12][13][14][15][16]

  • High Background: This can be caused by spontaneous probe oxidation, excessive probe concentration, or incomplete removal of extracellular probe. Run cell-free controls, titrate your probe concentration (1-10 µM is a good starting range), and ensure thorough washing.

  • Low Signal: Cell density may be too low, or incubation time may be too short. Optimize cell number and incubation time for your cell line. Use a positive control to confirm the assay is sensitive enough.

Guide 3: Evaluating Endoplasmic Reticulum (ER) Stress

Metabolic disruptions, such as those caused by AMPK activation, can lead to or be influenced by Endoplasmic Reticulum (ER) stress. The relationship is complex; AMPK can be activated by ER stress, and in turn, AMPK activation can help alleviate it.[17][18][19][20] If you suspect ER stress, you should measure key markers of the Unfolded Protein Response (UPR).

Initial Checks:

  • Positive Control: Treat a parallel set of cells with a known ER stress inducer like tunicamycin (B1663573) or thapsigargin (B1683126) to validate your antibodies and assay conditions.[21]

  • Loading Control: Always use a reliable loading control (e.g., β-actin, GAPDH) for Western blotting to ensure equal protein loading.

UPR Signaling Branches to Investigate:

UPR_Signaling cluster_0 UPR Sensors cluster_1 Key Downstream Markers ER_Stress ER Stress (e.g., from metabolic disruption) PERK PERK ER_Stress->PERK IRE1 IRE1α ER_Stress->IRE1 ATF6 ATF6 ER_Stress->ATF6 p_eIF2a p-eIF2α PERK->p_eIF2a phosphorylation XBP1s spliced XBP1 (XBP1s) IRE1->XBP1s splicing ATF6_cleaved Cleaved ATF6 ATF6->ATF6_cleaved cleavage

Key markers of the three UPR branches.

Example Data: ER Stress Marker Expression (Hypothetical Western Blot Results)

This table represents a summary of densitometry analysis from a Western blot, showing the fold change in key ER stress markers after 24-hour treatment with this compound.

Treatmentp-PERK / Total PERK (Fold Change)p-IRE1α / Total IRE1α (Fold Change)Cleaved ATF6 (Fold Change)
Vehicle Control1.01.01.0
This compound (10 µM)2.51.81.2
Tunicamycin (Positive Ctrl)8.16.55.8

Interpreting Western Blot Results for ER Stress: [21][22][23][24][25]

  • PERK Pathway: Look for an increase in the phosphorylated form of PERK (p-PERK) and its downstream target eIF2α (p-eIF2α).

  • IRE1α Pathway: Activation is often measured by an increase in the phosphorylated form of IRE1α (p-IRE1α) and the presence of the smaller, spliced form of XBP1 (XBP1s).

  • ATF6 Pathway: Activation involves the cleavage of ATF6. You will see a decrease in the full-length protein and the appearance of a smaller, cleaved fragment.

  • No Signal for Phospho-proteins: The levels of phosphorylated proteins can be low. Ensure you are using a positive control and that your samples have not been compromised by phosphatase activity.

Experimental Protocols

Protocol 1: Annexin V & Propidium Iodide (PI) Apoptosis Assay

This protocol is for detecting apoptosis by flow cytometry.

Materials:

  • Annexin V-FITC/PI Staining Kit

  • 1X Binding Buffer (10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl₂)

  • Cold 1X PBS

  • Flow cytometer

Procedure:

  • Seed and treat cells with this compound for the desired duration. Include untreated and positive controls.

  • Harvest cells, including any floating cells from the supernatant, by centrifugation (e.g., 300 x g for 5 minutes).

  • Wash cells once with cold 1X PBS and centrifuge again. Carefully discard the supernatant.

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of ~1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution to the cell suspension.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze by flow cytometry within one hour. Use single-stain controls for proper compensation and gating.

Protocol 2: Intracellular ROS Detection using DCFDA

This protocol measures general oxidative stress using the fluorescent probe CM-H2DCFDA.

Materials:

  • CM-H2DCFDA (prepare a 10-20 mM stock in DMSO)

  • Serum-free, phenol red-free medium (e.g., HBSS)

  • Black, clear-bottom 96-well plate

  • Fluorescence microplate reader (Excitation ~495 nm, Emission ~525 nm)

Procedure:

  • Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.

  • Remove culture medium and wash cells once with warm, serum-free, phenol red-free medium.

  • Prepare a working solution of CM-H2DCFDA (e.g., 10 µM) in the warm, serum-free medium immediately before use.

  • Add 100 µL of the CM-H2DCFDA working solution to each well and incubate for 30-45 minutes at 37°C, protected from light.

  • Wash the cells twice with the warm, serum-free medium to remove any unloaded probe.

  • Add 100 µL of medium containing your desired concentrations of this compound (or H₂O₂ for a positive control).

  • Measure fluorescence immediately and at subsequent time points using a microplate reader.

Protocol 3: Cellular ATP Level Determination

This compound is known to alter the AMP:ATP ratio. Measuring total cellular ATP can provide insight into the metabolic state of the cells.

Materials:

  • ATP determination kit (luciferase-based)

  • Opaque-walled 96-well plate suitable for luminescence

  • Luminometer

Procedure:

  • Seed cells in a standard clear 96-well plate and treat with this compound for the desired time.

  • At the end of the treatment, remove the plate from the incubator.

  • Add 100 µL of the ATP releasing/detection reagent provided in the kit directly to each well (protocols may vary; some are a single-step "add-mix-measure").

  • Incubate for the time specified by the kit manufacturer (typically 5-10 minutes) at room temperature to allow for cell lysis and signal stabilization.

  • Transfer the lysate to an opaque-walled 96-well plate if necessary (some kits are compatible with standard plates).

  • Measure luminescence using a luminometer.

  • Calculate ATP concentration based on a standard curve generated with known ATP concentrations. Express results relative to the vehicle control.

References

Technical Support Center: Minimizing Variability in COH-SR4 Compound Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize variability in your mouse studies involving the investigational compound COH-SR4, ensuring more robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in mouse studies?

A1: this compound is a novel investigational small molecule compound.[1][2][3] It is not a mouse strain. In mouse studies, this compound has been investigated for its anti-cancer and anti-adipogenic properties.[1][2][3] Research has shown its potential in reducing body weight, improving glycemic control, and preventing hepatic steatosis in high-fat diet-induced obese mice.[1][2][3]

Q2: What is the most commonly used mouse strain for studying the effects of this compound?

A2: The most commonly cited mouse strain for investigating the metabolic effects of this compound is the C57BL/6J mouse.[1][2] This inbred strain is widely used in biomedical research, particularly for metabolic and obesity studies, due to its susceptibility to diet-induced obesity.

Q3: What are the primary sources of variability in mouse studies and how can they be mitigated?

A3: Variability in mouse studies can stem from several factors, broadly categorized as biological, environmental, and procedural.[4]

Source of VariabilityMitigation Strategies
Biological Variation - Use genetically uniform inbred mouse strains like C57BL/6J.[5][6]- Ensure consistent age, sex, and health status of animals.- Be aware of genetic drift in long-term breeding colonies and consider obtaining animals from a reputable vendor.[5][6]
Environmental Factors - Maintain stable temperature, humidity, and light-dark cycles.[7][8]- Minimize noise and other stressors in the animal facility.[7][9]- Standardize cage density and enrichment.[9]
Experimental Procedures - Implement randomization and blinding in your experimental design.[4][10]- Ensure consistent animal handling techniques.[4][10]- Standardize all procedures, including dosing, sample collection, and data recording.[4]

Troubleshooting Guides

Issue 1: High Variability in Body Weight and Metabolic Measurements
  • Potential Cause: Inconsistent diet, dosing, or animal handling.

  • Troubleshooting Steps:

    • Dietary Consistency: Ensure all mice in the high-fat diet (HFD) group receive the same diet from the same batch. Record food intake regularly.[11]

    • Dosing Accuracy: Verify the concentration and volume of the this compound solution for oral gavage. Ensure the same person administers the dose at the same time each day to minimize procedural variation.

    • Handling Stress: Use non-stressful handling techniques, such as tunnel handling instead of tail handling, as stress can impact metabolic parameters.[4][10]

    • Acclimatization: Allow for a proper acclimatization period for the animals to the facility and, if necessary, to any specialized caging or equipment before the experiment begins.[12]

Issue 2: Inconsistent Gene Expression or Protein Phosphorylation Results
  • Potential Cause: Variability in sample collection and processing.

  • Troubleshooting Steps:

    • Standardize Collection: Harvest tissues at the same time of day to account for circadian rhythms that can affect gene expression.

    • Rapid Processing: Process or snap-freeze tissue samples immediately after collection to prevent degradation of RNA and proteins.

    • Consistent Protocols: Use standardized protocols for RNA extraction, reverse transcription, qPCR, and Western blotting to ensure consistency across all samples.

Issue 3: Genotyping Errors or Confusion
  • Potential Cause: While this compound is a compound, studies may involve genetically modified mouse models on a C57BL/6J background. Genotyping errors can lead to incorrect group assignments.

  • Troubleshooting Steps:

    • Use Proper Controls: Always include positive, negative, and wild-type controls in your PCR genotyping.[13]

    • Optimize PCR Conditions: If you are getting no bands or unexpected bands, re-optimize your PCR conditions, including annealing temperature and primer concentrations.[14]

    • Double-Check Identity: Ear tag or notch mice for individual identification and double-genotype at the beginning and end of the experiment to catch any errors.[14][15]

Experimental Protocols

Protocol 1: Induction of Obesity and this compound Treatment in C57BL/6J Mice

This protocol is based on methodologies described in studies investigating this compound's effect on high-fat diet-induced obesity.[1][3]

  • Animal Model: Male C57BL/6J mice, 6-8 weeks old.

  • Housing: House mice in a temperature-controlled environment with a 12-hour light/dark cycle. Provide ad libitum access to water.

  • Dietary Induction:

    • Divide mice into two main groups: Low-Fat Diet (LFD) and High-Fat Diet (HFD).

    • Feed the LFD group a standard chow diet.

    • Feed the HFD group a diet where a significant portion of calories is derived from fat (e.g., 45-60% kcal from fat).

    • Monitor body weight weekly for 6-8 weeks to confirm the development of obesity in the HFD group.

  • This compound Administration:

    • After the induction of obesity, divide the HFD group into a vehicle control group and a this compound treatment group.

    • Prepare this compound for oral gavage (e.g., dissolved in a suitable vehicle like corn oil). A typical dose used in studies is 5 mg/kg body weight.[1][3]

    • Administer this compound or vehicle daily for the duration of the study (e.g., 6 weeks).[1][3]

  • Monitoring and Endpoint Analysis:

    • Continue to monitor body weight and food intake weekly.

    • At the end of the treatment period, collect blood samples for analysis of glucose, insulin, triglycerides, and cholesterol.[3]

    • Harvest tissues such as liver and adipose tissue for gene expression analysis (e.g., via RT-PCR) and Western blotting to assess protein phosphorylation (e.g., AMPK).[2][3]

Signaling Pathways and Workflows

This compound Signaling Pathway

The compound this compound has been shown to activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[1][2][16]

COH_SR4_Pathway COH_SR4 This compound AMPK AMPK (AMP-activated protein kinase) COH_SR4->AMPK activates ACC ACC (Acetyl-CoA Carboxylase) AMPK->ACC inhibits mTORC1 mTORC1 AMPK->mTORC1 inhibits SREBF1 SREBF1c AMPK->SREBF1 inhibits Lipogenesis Lipogenesis (Fatty Acid Synthesis) ACC->Lipogenesis Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis promotes FASN FASN SREBF1->FASN activates SCD1 SCD1 SREBF1->SCD1 activates FASN->Lipogenesis SCD1->Lipogenesis

Caption: this compound activates AMPK, leading to inhibition of lipogenesis and protein synthesis.

Experimental Workflow for a this compound Mouse Study

This diagram outlines a typical workflow for a preclinical study investigating the effects of this compound.

Experimental_Workflow start Start: Select Mouse Strain (e.g., C57BL/6J) acclimatize Acclimatization Period start->acclimatize randomize Randomization into Diet Groups (LFD vs. HFD) acclimatize->randomize diet Dietary Induction Period (e.g., 6-8 weeks) randomize->diet obesity_confirm Confirmation of Obesity diet->obesity_confirm treatment_groups Randomization into Treatment Groups (Vehicle vs. This compound) obesity_confirm->treatment_groups Obesity Confirmed treatment Daily Dosing (e.g., 6 weeks) treatment_groups->treatment monitoring In-life Monitoring (Body Weight, Food Intake) treatment->monitoring endpoint Endpoint Data Collection treatment->endpoint monitoring->treatment continuous blood Blood Collection (Glucose, Insulin, Lipids) endpoint->blood tissue Tissue Harvest (Liver, Adipose) endpoint->tissue analysis Data Analysis (Statistics) blood->analysis tissue->analysis conclusion Conclusion analysis->conclusion

Caption: A generalized workflow for conducting a preclinical mouse study with this compound.

References

Technical Support Center: COH-SR4 Efficacy and Serum Concentration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding the potential impact of serum concentration on the efficacy of COH-SR4 in in-vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a small molecule that indirectly activates AMP-activated protein kinase (AMPK).[1][2] This activation is not dependent on the upstream kinases LKB1 or CaMKKβ.[3][4] The activation of AMPK by this compound leads to the phosphorylation of downstream targets, including tuberous sclerosis protein 2 (TSC2) and raptor, which are components of the mTOR signaling pathway.[1][2] This ultimately results in the inhibition of mTORC1 activity, affecting protein synthesis and cell cycle progression.[1] this compound has been shown to have anti-cancer and anti-adipogenic properties.[2][5]

Q2: How can serum concentration in cell culture media affect the efficacy of this compound?

A2: While direct studies on this compound are not currently available, the concentration of serum in cell culture media can theoretically impact its efficacy in several ways:

  • Protein Binding: this compound may bind to serum proteins, primarily albumin. This binding is a common phenomenon for small molecules.[6][7] The protein-bound fraction of the drug is generally considered inactive, as it is unable to diffuse across cell membranes and interact with its target.[8] Therefore, high serum concentrations could reduce the free, active concentration of this compound available to the cells, potentially leading to a decrease in its apparent efficacy.

  • Bioavailability: The presence of serum proteins can affect the overall bioavailability of the compound to the cells in the culture.

  • Serum Components: Serum contains various growth factors and nutrients that can influence cellular signaling pathways, including those modulated by this compound. These components could potentially mask or alter the effects of the compound.

Q3: I am observing lower than expected efficacy of this compound in my experiments. Could the serum concentration be a factor?

A3: Yes, this is a possibility. If you are using a high concentration of fetal bovine serum (FBS) or other sera, a significant portion of the this compound may be sequestered by serum proteins, reducing its effective concentration. Consider performing a dose-response experiment at different serum concentrations (e.g., 10%, 5%, 1%, and serum-free) to determine if the efficacy of this compound is serum-dependent in your cell line.

Q4: Are there any general recommendations for serum concentration when working with this compound?

A4: Without specific data on this compound, a general recommendation is to start with the standard serum concentration for your specific cell line (typically 5-10% FBS). If you suspect serum interference, it is advisable to test a range of concentrations. For mechanistic studies, using a lower serum concentration or serum-free media for a short duration during drug treatment can help to minimize confounding effects, provided the cells remain viable.

Troubleshooting Guide

IssuePotential Cause Related to SerumRecommended Solution
Reduced this compound Potency (Higher IC50) High serum concentration leading to increased protein binding and reduced free drug concentration.Perform a dose-response curve for this compound in media with varying serum concentrations (e.g., 10%, 5%, 1%, 0.5%). Determine if the IC50 value changes with serum concentration.
Inconsistent Results Between Experiments Variation in serum batches. Different lots of serum can have varying protein and growth factor compositions.If possible, use the same lot of serum for a complete set of experiments. When switching to a new lot, it is advisable to re-validate key findings.
Unexpected Cellular Responses Serum components activating signaling pathways that counteract or mask the effect of this compound.Culture cells in reduced serum or serum-free media for a short period before and during this compound treatment. Include appropriate controls to ensure cell viability and to account for any effects of serum starvation.
Difficulty in Establishing a Clear Dose-Response A combination of protein binding and other serum-related effects.Consider using serum-free media if your cell line can tolerate it for the duration of the experiment. Alternatively, purified bovine serum albumin (BSA) can be used in place of whole serum to have a more defined system for studying protein binding.

Data Presentation

Table 1: Hypothetical Impact of Serum Concentration on this compound Efficacy Parameters

The following table presents the expected trends based on general pharmacological principles, as direct experimental data for this compound is not currently available.

Serum ConcentrationApparent IC50 of this compoundPhosphorylation of AMPK (p-AMPK)Phosphorylation of ACC (p-ACC)Cell Viability/Proliferation Inhibition
10% FBS HigherLowerLowerLower
5% FBS IntermediateIntermediateIntermediateIntermediate
1% FBS LowerHigherHigherHigher
Serum-Free LowestHighestHighestHighest

Note: This table is for illustrative purposes and actual results may vary depending on the cell line and experimental conditions.

Experimental Protocols

Protocol for Assessing the Impact of Serum Concentration on this compound Efficacy

This protocol provides a framework for determining how serum concentration affects the potency of this compound in a cell-based assay.

  • Cell Seeding:

    • Plate cells in a 96-well plate at a density appropriate for the duration of the experiment.

    • Allow cells to adhere overnight in their standard growth medium (e.g., DMEM with 10% FBS).

  • Serum Starvation (Optional):

    • The following day, gently aspirate the growth medium.

    • Wash the cells once with phosphate-buffered saline (PBS).

    • Add medium with a lower serum concentration (e.g., 0.5% or 1% FBS) and incubate for 2-4 hours. This step helps to synchronize the cells and reduce the background from serum-derived growth factors.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in media containing different concentrations of FBS (e.g., 10%, 5%, 1%, and 0.5%).

    • Also prepare a vehicle control (e.g., DMSO) for each serum concentration.

    • Remove the medium from the cells and add the this compound dilutions or vehicle controls.

  • Incubation:

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Efficacy Readout:

    • Assess the effect of this compound using a suitable assay. This could be:

      • A cell viability assay (e.g., MTT, CellTiter-Glo®).

      • Western blotting for key signaling proteins (e.g., p-AMPK, p-ACC).

      • A functional assay relevant to the cell type (e.g., adipocyte differentiation assay).

  • Data Analysis:

    • For viability assays, normalize the data to the vehicle control for each respective serum concentration.

    • Plot the dose-response curves for each serum concentration and calculate the IC50 values.

    • For western blotting, quantify the band intensities and compare the levels of protein phosphorylation across different serum conditions.

Visualizations

COH_SR4_Signaling_Pathway cluster_cell Cell COH_SR4 This compound AMPK AMPK COH_SR4->AMPK Indirectly activates pAMPK p-AMPK (Active) TSC2 TSC2 pAMPK->TSC2 Phosphorylates Raptor Raptor pAMPK->Raptor Phosphorylates pTSC2 p-TSC2 mTORC1 mTORC1 pTSC2->mTORC1 Inhibits pRaptor p-Raptor pRaptor->mTORC1 Inhibits Downstream Downstream Effectors (e.g., S6K, 4E-BP1) mTORC1->Downstream Activates CellEffects Inhibition of: - Protein Synthesis - Cell Proliferation - Adipogenesis Downstream->CellEffects

Caption: this compound signaling pathway.

Experimental_Workflow cluster_protocol Protocol to Test Serum Impact on this compound Efficacy cluster_serum Serum Conditions (Parallel Experiments) A 1. Seed Cells in 96-well plates B 2. Adhere Overnight (Standard Growth Medium) A->B D 4. Treat Cells with This compound or Vehicle B->D C 3. Prepare this compound Dilutions in Media with Varying Serum % C->D S1 10% Serum S2 5% Serum S3 1% Serum S4 Serum-Free E 5. Incubate for 24-72 hours D->E F 6. Assess Efficacy (Viability, Western Blot, etc.) E->F G 7. Analyze Data (Calculate IC50, Quantify Proteins) F->G

Caption: Experimental workflow for assessing serum impact.

References

controlling for DMSO effects in COH-SR4 experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for COH-SR4 experimental design and troubleshooting. This resource is intended for researchers, scientists, and drug development professionals. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to help you navigate the use of this compound, with a specific focus on controlling for the effects of its common solvent, Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a small molecule compound recognized for its anti-cancer and anti-adipogenic properties.[1][2] Its primary established mechanism of action is the indirect activation of AMP-activated protein kinase (AMPK).[1][3] AMPK activation by this compound can lead to the phosphorylation of downstream targets involved in the mTOR signaling pathway, which plays a role in protein synthesis, cell cycle, and lipid accumulation.[1]

Q2: Why is it critical to control for DMSO effects in this compound experiments?

A2: DMSO, the solvent used to dissolve this compound, can exert its own biological effects, which may confound experimental results.[4] Studies have shown that DMSO can alter gene expression, induce cellular differentiation, and modulate various signaling pathways.[4] For instance, DMSO has been reported to increase the phosphorylation of STAT3 in some cell types, which could mask or incorrectly enhance the perceived effects of a STAT3 inhibitor.[5] Therefore, a "vehicle-only" control group, containing the same final concentration of DMSO as the experimental group, is essential to differentiate the specific effects of this compound from those of the solvent.

Q3: What is the maximum recommended final concentration of DMSO for in vitro and in vivo experiments?

A3: To minimize off-target effects, the final concentration of DMSO should be kept as low as possible.

  • In Vitro : For most cell lines, the final DMSO concentration should ideally be at or below 0.1%.[6][7] Many robust cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity, but this should always be determined empirically for your specific cell line.[7] Primary cells are often more sensitive.[7]

  • In Vivo : For animal studies, it is recommended to keep the DMSO concentration to a minimum, ideally less than 1% (v/v) in the final injection volume.[5][8] Concentrations should not exceed 10% (v/v) to avoid potential toxicity.[5]

Q4: Can DMSO interfere with the STAT3 signaling pathway?

A4: Yes, DMSO has been shown to modulate various signaling pathways. While it is often used as a vehicle, it is not entirely inert. Some studies have reported that DMSO can increase the phosphorylation of STAT3, a key protein in cell proliferation and survival. This makes it especially important to use proper vehicle controls when investigating compounds like this compound that may target this pathway.

Troubleshooting Guides

This section addresses specific issues that may arise during your this compound experiments.

Issue 1: Unexpected or inconsistent results in in vitro this compound experiments.

  • Possible Cause: The vehicle (DMSO) is affecting cell signaling pathways independently of this compound. Even at low concentrations, DMSO can have heterogeneous effects on signaling proteins.[4]

  • Troubleshooting Steps:

    • Verify Vehicle Control: Ensure every experiment includes a vehicle control group treated with the exact same concentration of DMSO as the highest this compound dose.

    • Perform a DMSO Dose-Response: Determine the highest tolerated concentration of DMSO that does not affect your endpoint of interest (e.g., STAT3 phosphorylation, cell viability) in your specific cell line.

    • Lower DMSO Concentration: Prepare a higher concentration stock of this compound to allow for a smaller volume to be added to your culture medium, thus lowering the final DMSO concentration.

    • Check for DMSO-induced Stress: Assess markers of cellular stress in your vehicle control group to ensure the solvent is not inadvertently activating stress-response pathways that could interfere with your experiment.

Issue 2: No observable effect of this compound on STAT3 phosphorylation in a Western blot.

  • Possible Cause: Several factors could lead to a lack of an observable effect.

  • Troubleshooting Steps:

    • Optimize this compound Concentration: Perform a dose-response experiment with a wide range of this compound concentrations to determine its optimal effective concentration.

    • Time-Course Experiment: The kinetics of STAT3 inhibition can vary. Conduct a time-course experiment (e.g., 1, 6, 12, 24 hours) to identify the optimal treatment duration.

    • Confirm STAT3 Activation: Ensure that your experimental model has a detectable level of baseline STAT3 phosphorylation. If not, you may need to stimulate the cells with a known activator (e.g., IL-6) to create a window for observing inhibition.

    • Verify Reagent Stability: Ensure your this compound stock solution is fresh and has been stored correctly to prevent degradation. Avoid repeated freeze-thaw cycles.

    • Check Vehicle Control: Compare the p-STAT3 levels in your this compound treated cells to the vehicle control, not just the untreated cells, to account for any effect of DMSO on p-STAT3 levels.

Issue 3: High variability between experimental replicates.

  • Possible Cause: Inconsistent DMSO concentration or handling.

  • Troubleshooting Steps:

    • Consistent Pipetting: Ensure precise and consistent addition of the this compound/DMSO stock solution to the culture medium.

    • Thorough Mixing: After adding the stock solution to the medium, mix thoroughly before applying it to the cells to ensure a homogenous concentration.

    • Use Master Mixes: For treating multiple wells or plates, prepare a master mix of the final treatment medium (containing this compound and DMSO) to ensure each replicate receives the identical solution.

Data Presentation: Recommended DMSO Concentrations

The following tables summarize recommended starting concentrations for DMSO in your experiments. It is crucial to validate these for your specific cell type or animal model.

Table 1: Recommended Maximum Final DMSO Concentrations for In Vitro Studies

Cell TypeRecommended Max ConcentrationNotes
Most Cancer Cell Lines≤ 0.5%Robust lines may tolerate up to 1%, but this should be verified.
Primary Cells≤ 0.1%Generally more sensitive to DMSO toxicity.
Stem Cells≤ 0.1%Can be very sensitive; lower concentrations are preferable.

Table 2: Recommended Maximum DMSO Concentrations for In Vivo Studies

Route of AdministrationRecommended Max ConcentrationNotes
Intraperitoneal (IP)< 10% v/vHigher concentrations can cause irritation.
Intravenous (IV)< 10% v/vShould be administered slowly to avoid hemolysis.
Oral (PO)< 50% v/vOften formulated with other excipients.

Experimental Protocols

Protocol 1: In Vitro Analysis of this compound Effect on STAT3 Phosphorylation by Western Blot

This protocol provides a framework for assessing the impact of this compound on STAT3 phosphorylation while controlling for DMSO effects.

Materials:

  • Cell line of interest (e.g., a cancer cell line with known STAT3 activity)

  • Complete cell culture medium

  • This compound powder

  • High-purity, sterile DMSO

  • STAT3 activator (e.g., Interleukin-6, IL-6)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total-STAT3, anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibody

  • ECL substrate

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock (e.g., 10 mM). Aliquot and store at -20°C or -80°C.

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment. Allow cells to adhere overnight.

  • Prepare Treatment Groups:

    • Untreated Control: Cells in complete medium only.

    • Vehicle Control: Cells in complete medium with the same final concentration of DMSO as the highest this compound group (e.g., 0.1%).

    • This compound Treatment: Cells in complete medium with the desired final concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM).

    • Positive Control (for inhibition): Cells pre-treated with the vehicle or this compound, followed by stimulation with a known STAT3 activator like IL-6.

  • Treatment: Remove the overnight culture medium and replace it with the prepared treatment media. Incubate for the desired duration (e.g., 6 hours).

  • Cell Lysis: Wash cells twice with ice-cold PBS. Add ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • Western Blotting:

    • Normalize protein amounts for all samples and prepare them with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane (e.g., with 5% BSA or non-fat milk in TBST).

    • Incubate with primary antibody for phospho-STAT3 overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate.

    • Strip the membrane and re-probe for total STAT3 and a loading control (e.g., GAPDH).

  • Data Analysis: Quantify band intensities. Normalize the phospho-STAT3 signal to the total STAT3 signal. Compare the results from this compound-treated groups to the vehicle control group to determine the specific effect of the compound.

Visualizations

Diagram 1: Investigating this compound's Effect on the STAT3 Signaling Pathway

STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerization TargetGenes Target Gene Transcription STAT3_dimer->TargetGenes Translocates to Nucleus COH_SR4 This compound COH_SR4->STAT3 Hypothesized Inhibition DMSO DMSO (Vehicle) DMSO->JAK Potential Activation Cytokine Cytokine Cytokine->CytokineReceptor e.g., IL-6 Experimental_Workflow cluster_groups Treatment Groups A 1. Prepare this compound Stock (in 100% DMSO) C 3. Prepare Treatment Groups A->C B 2. Seed Cells in Plates D 4. Treat Cells & Incubate B->D C->D E 5. Cell Lysis & Protein Quantification D->E F 6. Western Blot Analysis (p-STAT3, Total STAT3, Loading Control) E->F G 7. Data Analysis (Normalize to Vehicle Control) F->G C1 Untreated C2 Vehicle Control (DMSO only) C3 This compound + DMSO Troubleshooting_Tree Start No effect of this compound on p-STAT3 observed Check1 Is p-STAT3 detectable in positive control? Start->Check1 Problem1 Issue with STAT3 activation or Western Blot protocol. Troubleshoot assay. Check1->Problem1 No Check2 Was a vehicle control used? Check1->Check2 Yes Problem2 Results are uninterpretable. Repeat with vehicle control. Check2->Problem2 No Check3 Did DMSO vehicle affect p-STAT3 levels? Check2->Check3 Yes Problem3 DMSO is masking the effect. Lower DMSO concentration. Check3->Problem3 Yes Check4 Was a dose-response and time-course performed? Check3->Check4 No Problem4 Optimal concentration/time may be missed. Perform these experiments. Check4->Problem4 No Conclusion This compound may not inhibit STAT3 in this model under these conditions. Check4->Conclusion Yes

References

Technical Support Center: Ensuring Reproducibility of COH-SR4 Anti-Adipogenic Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in obtaining reproducible results when studying the anti-adipogenic effects of COH-SR4.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in inhibiting adipogenesis?

A1: this compound is a novel small-molecule compound with anti-cancer properties that also inhibits adipocyte differentiation.[1][2] Its primary mechanism involves the indirect activation of AMP-activated protein kinase (AMPK).[1][3] This activation leads to the inhibition of the mammalian target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway, which is crucial for protein synthesis and cell cycle progression.[3] this compound has been shown to induce cell cycle arrest at the G1/S phase transition, thereby inhibiting mitotic clonal expansion, a critical early step in adipogenesis.[1][2]

Q2: At what stage of adipocyte differentiation is this compound most effective?

A2: The inhibitory effect of this compound on adipogenesis primarily occurs during the early phase of differentiation.[1][2] It achieves this by inhibiting mitotic clonal expansion and inducing cell cycle arrest, which are critical events that happen within the first 48 hours of inducing differentiation in preadipocytes like 3T3-L1 cells.

Q3: What is the reported cytotoxicity of this compound in 3T3-L1 preadipocytes?

A3: Studies have shown that this compound exhibits no cytotoxic effects in 3T3-L1 cells at concentrations effective for inhibiting adipogenesis.[1][3] This is an important consideration for ensuring that the observed anti-adipogenic effects are not due to cell death.

Q4: Has the anti-adipogenic effect of this compound been observed in vivo?

A4: Yes, in high-fat diet-induced obese mice, oral administration of this compound significantly reduced body weight, decreased epididymal fat mass, and prevented adipocyte hypertrophy.[4][5] It also improved glycemic control and prevented hepatic steatosis, suggesting its potential as a therapeutic agent for obesity and related metabolic disorders.[4][5]

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with this compound.

Adipocyte Differentiation and this compound Treatment
Problem Possible Cause Suggested Solution
Low or no adipogenesis in control (untreated) cells. 1. Suboptimal cell health: High passage number, unhealthy cells, or improper confluency before induction.[6][7] 2. Ineffective differentiation cocktail: Incorrect concentrations or degraded reagents (e.g., insulin, dexamethasone, IBMX).[6][7] 3. Lot-to-lot variability in Fetal Bovine Serum (FBS). [7]1. Use low-passage 3T3-L1 cells (below passage 15). Ensure cells are healthy and reach 100% confluency before initiating differentiation.[6] 2. Prepare fresh differentiation media (MDI cocktail) for each experiment. Validate the activity of individual components.[6] 3. Test different lots of FBS or consider using a serum-free differentiation medium to improve consistency.[7]
High variability in lipid accumulation between replicate wells treated with this compound. 1. Inconsistent cell seeding density. [7] 2. Uneven drug distribution: Inaccurate pipetting of this compound. 3. "Edge effects" in multi-well plates. 1. Ensure a uniform monolayer by careful cell seeding and handling. 2. Use calibrated pipettes and mix the media gently after adding this compound. 3. Avoid using the outermost wells of the plate, as they are more prone to evaporation and temperature fluctuations.
Control cells differentiate, but this compound shows no inhibitory effect. 1. Incorrect this compound concentration: Degradation of the compound or error in dilution. 2. Timing of treatment: this compound was added too late in the differentiation process.1. Prepare fresh stock solutions of this compound and verify the final concentration. The reported IC50 for lipid accumulation inhibition is approximately 1.5 µM.[8] 2. Ensure this compound is added at the initiation of differentiation (Day 0) and replenished with each media change as per the protocol.[8]
Oil Red O Staining and Quantification
Problem Possible Cause Suggested Solution
Weak or faint Oil Red O staining. 1. Poor lipid accumulation. 2. Improper fixation: Inadequate fixation can lead to loss of lipid droplets.[7] 3. Staining solution issues: Old or unfiltered Oil Red O solution can result in precipitates and weak staining.[7][9]1. See troubleshooting for "Low or no adipogenesis". Consider extending the differentiation period to 10 days.[6] 2. Fix cells with 10% formalin for at least 60 minutes.[7] 3. Prepare fresh Oil Red O working solution from a stock and filter it through a 0.2 µm syringe filter immediately before use to remove precipitates.[7][9]
High background or non-specific staining. 1. Precipitates in the staining solution. [7][9] 2. Inadequate washing. 3. Overheating of the staining solution during preparation. [10]1. Filter the Oil Red O working solution just before use.[7][9] 2. Wash the cells thoroughly with water after staining until the water runs clear.[7] 3. When preparing the stock solution, do not allow the temperature to exceed 110°C.[10]
Inconsistent quantification of eluted stain. 1. Incomplete drying before elution: Residual water can interfere with the solvent. 2. Incomplete elution of the dye. 3. Cell detachment during staining/washing. [7]1. Ensure the stained plate is completely dry before adding the elution solvent (e.g., isopropanol).[7] 2. Incubate with the elution solvent on a shaker for 10-15 minutes to ensure all the dye has dissolved.[11] 3. Handle plates gently during media changes and washing steps to prevent cell loss.[7]
Gene Expression Analysis (RT-qPCR)
Problem Possible Cause Suggested Solution
Low or no amplification of adipogenic markers (e.g., Pparg, Cebpa). 1. Poor RNA quality or integrity. [12] 2. Inefficient cDNA synthesis. [13] 3. Suboptimal primer design or degraded primers. [14]1. Use a high-quality RNA extraction kit and verify RNA integrity using a bioanalyzer or gel electrophoresis.[12] 2. Ensure the reverse transcription reaction is optimized. Use a mix of oligo(dT) and random primers for complete cDNA synthesis.[13] 3. Design primers to span an exon-exon junction to avoid genomic DNA amplification. Validate primer efficiency with a standard curve.[14]
High Ct values or late amplification. 1. Low template concentration. [14] 2. Presence of PCR inhibitors in the RNA sample. 3. Non-optimized thermal cycling conditions. [14]1. Increase the amount of cDNA in the reaction. 2. Perform a dilution series of the cDNA template to dilute out inhibitors.[14] 3. Optimize the annealing temperature using a gradient PCR.
Signal in No-Template Control (NTC). 1. Contamination of reagents (water, primers, master mix). [13][14] 2. Primer-dimer formation. [14]1. Use dedicated, sterile, and nuclease-free reagents and consumables. Prepare master mixes in a PCR-free environment.[13][14] 2. Analyze the melt curve; primer-dimers will typically have a lower melting temperature than the specific product. If present, redesign primers.[14]
Protein Expression Analysis (Western Blot)
Problem Possible Cause Suggested Solution
Weak or no signal for target proteins (e.g., p-AMPK, PPARγ, C/EBPα). 1. Inefficient protein extraction from adipocytes: High lipid content can interfere. 2. Low protein concentration loaded. [15] 3. Inefficient protein transfer. 4. Suboptimal antibody concentration or inactive antibody. [16][17]1. Use a robust lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors. After centrifugation, carefully remove the top lipid layer before collecting the lysate.[16] 2. Quantify protein concentration using a BCA or Bradford assay and load an adequate amount (e.g., 20-30 µg).[15][16] 3. Optimize transfer time and voltage based on the molecular weight of the target protein. Use a PVDF membrane with a 0.2 µm pore size for smaller proteins.[18][16] 4. Titrate the primary antibody to find the optimal concentration. Ensure proper storage and handling of antibodies.[16][17]
High background or non-specific bands. 1. Insufficient blocking. [18] 2. Primary or secondary antibody concentration is too high. [15] 3. Excessive washing. [17]1. Block the membrane for at least 1 hour at room temperature or overnight at 4°C with 5% non-fat dry milk or BSA in TBST.[18] 2. Reduce the antibody concentration and/or incubation time.[15] 3. Increase the duration and number of washes after antibody incubations.[17]
Unexpected band sizes. 1. Protein degradation. 2. Post-translational modifications (e.g., phosphorylation, glycosylation). [15]1. Add protease inhibitors to the lysis buffer and keep samples on ice.[15] 2. Consult the antibody datasheet for information on expected band sizes and potential modifications. Phosphorylated proteins will run at a slightly higher molecular weight.

Data Presentation

Table 1: Effect of this compound on Adipogenesis Markers in 3T3-L1 Cells

MarkerMethodTreatmentResultReference
Lipid Accumulation Oil Red O Staining5 µM this compoundSignificant reduction[1]
Triglyceride Content AdipoRed AssayThis compoundDose-dependent decrease (IC50 ~1.5 µM)[8]
Pparg mRNA RT-qPCR5 µM this compoundDownregulation[5]
Cebpa mRNA RT-qPCR5 µM this compoundDownregulation[5]
Fasn mRNA RT-qPCR5 µM this compoundDownregulation[5]
PPARγ Protein Western BlotThis compoundDose-dependent decrease[8]
C/EBPα Protein Western BlotThis compoundDose-dependent decrease[8]
FAS Protein Western BlotThis compoundDose-dependent decrease[8]
p-AMPK Protein Western BlotThis compoundDose- and time-dependent increase[3]
p-mTOR Protein Western BlotThis compoundDecrease (via downstream effectors p-S6K, p-4EBP1)[1]

Experimental Protocols

Protocol 1: 3T3-L1 Preadipocyte Culture and Differentiation
  • Cell Culture: Culture 3T3-L1 preadipocytes in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Seeding: Seed cells in the desired multi-well plate format and grow until they reach 100% confluency. Allow them to remain confluent for an additional 48 hours (post-confluent arrest). This is Day 0.

  • Initiation of Differentiation (Day 0): Replace the growth medium with differentiation medium I (DM-I): DMEM with 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin. Add this compound or vehicle control (e.g., DMSO) to the respective wells.[6]

  • Progression of Differentiation (Day 3): Replace the medium with differentiation medium II (DM-II): DMEM with 10% FBS and 10 µg/mL insulin. Add fresh this compound or vehicle control.

  • Maintenance (Day 5 onwards): Replace the medium every 2 days with DMEM containing 10% FBS.

  • Harvest/Analysis: Cells are typically ready for analysis (e.g., Oil Red O staining, RNA/protein extraction) between Day 7 and Day 10, when they should be fully differentiated into mature adipocytes.[6]

Protocol 2: Oil Red O Staining and Quantification
  • Wash: Gently wash the differentiated adipocytes twice with Phosphate-Buffered Saline (PBS).

  • Fixation: Fix the cells by incubating with 10% formalin in PBS for 1 hour at room temperature.[7]

  • Wash: Wash the fixed cells three times with distilled water.

  • Dehydration: Remove the water and add 60% isopropanol (B130326) for 5 minutes.

  • Staining: Remove the isopropanol and add freshly filtered Oil Red O working solution. Incubate for 30 minutes at room temperature.[19]

  • Wash: Wash the cells thoroughly with distilled water 4-5 times until the excess stain is removed.[7]

  • Imaging: Visualize and capture images of the stained lipid droplets using a microscope.

  • Quantification:

    • Ensure the plate is completely dry.

    • Add 100% isopropanol to each well and place the plate on a shaker for 10-15 minutes to elute the stain.[19]

    • Transfer the eluate to a new 96-well plate and measure the absorbance at 510 nm using a spectrophotometer.[7][19]

Mandatory Visualizations

COH_SR4_Signaling_Pathway COH_SR4 This compound AMPK AMPK (Activation) COH_SR4->AMPK indirectly activates TSC2 TSC2 (Phosphorylation) AMPK->TSC2 Raptor Raptor (Phosphorylation) AMPK->Raptor mTORC1 mTORC1 (Inhibition) TSC2->mTORC1 Raptor->mTORC1 Cell_Cycle_Progression Cell Cycle Progression (Arrest at G1/S) mTORC1->Cell_Cycle_Progression S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Protein_Synthesis Protein Synthesis (Inhibition) Adipogenesis Adipogenesis (Inhibition) Protein_Synthesis->Adipogenesis Cell_Cycle_Progression->Adipogenesis S6K->Protein_Synthesis _4EBP1->Protein_Synthesis

Caption: this compound signaling pathway inhibiting adipogenesis.

Experimental_Workflow cluster_cell_culture Cell Culture & Differentiation cluster_analysis Analysis cluster_phenotypic Phenotypic cluster_molecular Molecular start Seed 3T3-L1 Preadipocytes confluent Grow to 100% Confluency start->confluent differentiate Induce Differentiation + this compound / Vehicle confluent->differentiate maintain Maintain Culture (7-10 Days) differentiate->maintain oro Oil Red O Staining maintain->oro rna RNA Extraction maintain->rna protein Protein Extraction maintain->protein quant Quantification (Elution) oro->quant qpcr RT-qPCR (Pparg, Cebpa) rna->qpcr wb Western Blot (p-AMPK, PPARγ) protein->wb

Caption: Workflow for assessing this compound anti-adipogenic effects.

References

Validation & Comparative

A Comparative Guide to AMPK Activation: COH-SR4 vs. Metformin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent indirect activators of AMP-activated protein kinase (AMPK): the novel experimental compound COH-SR4 and the widely prescribed anti-diabetic drug, metformin (B114582). This document outlines their mechanisms of action, presents available quantitative data on their efficacy, details relevant experimental protocols, and visualizes the key signaling pathways involved.

At a Glance: this compound vs. Metformin

FeatureThis compoundMetformin
Primary Mechanism Indirect AMPK activator; increases the AMP:ATP ratio.[1]Indirect AMPK activator; primarily inhibits mitochondrial respiratory chain Complex I, increasing the AMP:ATP ratio.[2]
Therapeutic Area Investigational; potential for obesity, metabolic disorders, and cancer.[1][3]Approved; first-line treatment for type 2 diabetes; investigated for cancer and other conditions.[2]
Reported Potency Inhibits lipid accumulation in 3T3-L1 adipocytes with an IC50 of ~1.5 µM.[1]Effective concentrations for AMPK activation and downstream effects are typically in the millimolar (mM) range in vitro.[4][5]
Downstream Signaling Inhibits mTORC1 signaling, leading to decreased phosphorylation of S6K and 4E-BP1; induces G1/S phase cell cycle arrest.[1][3]Inhibits mTORC1 signaling; can induce G0/G1 or G2/M phase cell cycle arrest and apoptosis.[4][6][7][8]

Mechanism of AMPK Activation

Both this compound and metformin activate AMPK indirectly by modulating the cellular energy status, specifically by increasing the intracellular AMP:ATP ratio. However, their primary upstream targets differ.

This compound acts as an indirect AMPK activator by increasing the cellular AMP:ATP ratio.[1] While the precise molecular target responsible for this shift is not fully elucidated in the provided search results, it is confirmed not to be a direct activator of the AMPK enzyme itself.[1]

Metformin primarily functions by inhibiting Complex I of the mitochondrial respiratory chain. This inhibition curtails ATP production, leading to an elevated AMP:ATP ratio, which in turn allosterically activates AMPK.[2]

Signaling Pathway Diagram

cluster_COH_SR4 This compound Pathway cluster_Metformin Metformin Pathway cluster_downstream Downstream Effects This compound This compound Increase AMP:ATP Ratio_C Increased AMP:ATP Ratio This compound->Increase AMP:ATP Ratio_C AMPK AMPK Increase AMP:ATP Ratio_C->AMPK Activates Metformin Metformin Mitochondrial Complex I\nInhibition Mitochondrial Complex I Inhibition Metformin->Mitochondrial Complex I\nInhibition Increase AMP:ATP Ratio_M Increased AMP:ATP Ratio Mitochondrial Complex I\nInhibition->Increase AMP:ATP Ratio_M Increase AMP:ATP Ratio_M->AMPK Activates p-AMPK (Active) p-AMPK (Active) AMPK->p-AMPK (Active) Phosphorylation mTORC1 Inhibition mTORC1 Inhibition p-AMPK (Active)->mTORC1 Inhibition Cell Cycle Arrest Cell Cycle Arrest p-AMPK (Active)->Cell Cycle Arrest Inhibition of\nAdipogenesis Inhibition of Adipogenesis p-AMPK (Active)->Inhibition of\nAdipogenesis

Comparative mechanisms of AMPK activation by this compound and Metformin.

Quantitative Comparison of Biological Activity

Direct comparative studies on the potency of this compound and metformin in AMPK activation are limited. The available data comes from separate studies, employing different cell lines and experimental conditions.

CompoundAssayCell LineConcentration/IC50Downstream Effect
This compound Adipogenesis Inhibition (Lipid Accumulation)3T3-L1IC50: ~1.5 µM[1]Inhibition of adipocyte differentiation.
Cell Cycle Arrest3T3-L13-5 µMG1/S phase arrest.[1]
Metformin Cell Proliferation InhibitionBladder Cancer Cells (5637)5 mM (46% inhibition)[4]Decreased cell viability.
Cell Cycle ArrestBladder Cancer Cells (5637)5 mMG0/G1 phase arrest.[4]
Adipogenesis InhibitionAdipose-Derived Stem Cells2-4 mMDecreased adipogenic gene expression.[5]

Downstream Effects of AMPK Activation

Activation of AMPK by both this compound and metformin leads to the modulation of several downstream signaling pathways, primarily impacting cell growth, proliferation, and metabolism.

Downstream Target/ProcessEffect of this compoundEffect of Metformin
mTORC1 Signaling Inhibition, observed as decreased phosphorylation of raptor, TSC2, S6K, and 4E-BP1.[1][3]Inhibition, leading to reduced phosphorylation of S6K and 4E-BP1.[9] Metformin can also inhibit mTORC1 through AMPK-independent mechanisms.[6][10]
Cell Cycle Induces G1/S phase arrest in 3T3-L1 cells, associated with decreased levels of cyclin A, cyclin B1, and CDK2, and increased p27.[1]Can induce G0/G1 arrest in cancer cells by decreasing cyclin D1 and CDK4, and increasing p21.[4] Other studies report G2/M arrest.[8]
Adipogenesis Potent inhibitor of 3T3-L1 adipocyte differentiation.[1][3]Suppresses adipogenesis in mesenchymal stem cells and adipose-derived stem cells.[5][10]
Cancer Cell Proliferation Exhibits anti-cancer properties.[3]Inhibits the proliferation of various cancer cell lines.[4][11][12]

Downstream Signaling Overview

cluster_mTORC1 mTORC1 Pathway cluster_CellCycle Cell Cycle Regulation cluster_Lipid Lipid Metabolism p-AMPK Activated AMPK TSC2 TSC2 p-AMPK->TSC2 Activates Raptor Raptor p-AMPK->Raptor Inhibits p27/p21 p27/p21 p-AMPK->p27/p21 Upregulates ACC Acetyl-CoA Carboxylase p-AMPK->ACC Inhibits SREBP-1c SREBP-1c p-AMPK->SREBP-1c Inhibits mTORC1 mTORC1 TSC2->mTORC1 Inhibits Raptor->mTORC1 Component of S6K S6K mTORC1->S6K Activates 4E-BP1 4E-BP1 mTORC1->4E-BP1 Activates Protein Synthesis Protein Synthesis S6K->Protein Synthesis Promotes 4E-BP1->Protein Synthesis Promotes Cyclins/CDKs Cyclins/CDKs p27/p21->Cyclins/CDKs Inhibits Cell Cycle Arrest Cell Cycle Arrest Cyclins/CDKs->Cell Cycle Arrest Progression Inhibition Lipogenesis Lipogenesis ACC->Lipogenesis Inhibits SREBP-1c->Lipogenesis Inhibits

Key downstream signaling pathways modulated by AMPK activation.

Experimental Protocols

Western Blotting for AMPK and ACC Phosphorylation

This protocol is used to determine the activation state of AMPK and its downstream target, Acetyl-CoA Carboxylase (ACC), by measuring their phosphorylation levels.

a. Cell Lysis and Protein Extraction

  • Culture cells to the desired confluency and treat with this compound, metformin, or vehicle control for the specified time.

  • Wash cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate in a microcentrifuge tube.

  • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.

  • Determine the protein concentration using a BCA assay.

b. SDS-PAGE and Protein Transfer

  • Denature protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

c. Immunoblotting

  • Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against phospho-AMPK (Thr172), total AMPK, phospho-ACC (Ser79), and total ACC overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Adipocyte Differentiation and Oil Red O Staining

This protocol is used to assess the effect of this compound and metformin on the differentiation of preadipocytes into mature adipocytes.

a. 3T3-L1 Cell Differentiation

  • Culture 3T3-L1 preadipocytes to confluence.

  • Two days post-confluence (Day 0), induce differentiation with a cocktail containing 3-isobutyl-1-methylxanthine (B1674149) (IBMX), dexamethasone, and insulin (B600854), in the presence of this compound, metformin, or vehicle control.

  • On Day 2, replace the medium with one containing only insulin and the respective compounds.

  • From Day 4 onwards, culture the cells in regular medium with the compounds, replacing the medium every two days.

  • Continue the differentiation for 7-10 days.

b. Oil Red O Staining

  • Wash the differentiated cells with PBS.

  • Fix the cells with 10% formalin for at least 1 hour.

  • Wash with water and then with 60% isopropanol (B130326).

  • Stain the cells with a working solution of Oil Red O for 10-20 minutes to visualize lipid droplets.

  • Wash with water and visualize under a microscope.

  • For quantification, elute the stain with 100% isopropanol and measure the absorbance at approximately 492 nm.[13]

Measurement of Intracellular ATP and AMP

This protocol is used to determine the cellular AMP:ATP ratio, a key indicator of energy status.

a. Sample Preparation

  • Culture and treat cells with this compound, metformin, or vehicle control.

  • Extract adenine (B156593) nucleotides from the cells, for example, by using a perchloric acid extraction method.

  • Neutralize the extracts.

b. ATP and AMP Quantification

  • Measure ATP levels using a luciferin-luciferase-based bioluminescence assay.[14] The light output is proportional to the ATP concentration.

  • AMP levels can be measured using various methods, including HPLC or specific enzyme-coupled assays.

  • Calculate the AMP:ATP ratio from the measured concentrations.

Experimental Workflow Diagram

cluster_assays Downstream Assays Cell Culture Cell Culture Treatment Treatment (this compound or Metformin) Cell Culture->Treatment Cell Lysis Cell Lysis Treatment->Cell Lysis Adipogenesis Assay Adipogenesis Assay (Oil Red O Staining) Treatment->Adipogenesis Assay Cell Cycle Analysis Cell Cycle Analysis (Flow Cytometry) Treatment->Cell Cycle Analysis Western Blot Western Blot (p-AMPK, p-ACC) Cell Lysis->Western Blot AMP_ATP_Ratio AMP:ATP Ratio Measurement Cell Lysis->AMP_ATP_Ratio Data Analysis Data Analysis Western Blot->Data Analysis Adipogenesis Assay->Data Analysis Cell Cycle Analysis->Data Analysis AMP_ATP_Ratio->Data Analysis

General experimental workflow for comparing AMPK activators.

Conclusion

Both this compound and metformin are effective indirect activators of the AMPK signaling pathway, albeit through different primary mechanisms that converge on altering the cellular AMP:ATP ratio. Metformin is a well-established therapeutic agent with a large body of supporting data, typically effective at millimolar concentrations in vitro. This compound is a novel and potent investigational compound that shows significant biological activity at low micromolar concentrations in the context of adipogenesis.[1] The choice between these compounds for research or therapeutic development will depend on the desired potency, the specific cellular context, and the intended therapeutic application. Further head-to-head studies are warranted to provide a more direct comparison of their potency and to fully elucidate their respective mechanisms of action and potential off-target effects.

References

A Comparative Guide to COH-SR4 and AICAR in the Regulation of Adipocyte Differentiation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent AMP-activated protein kinase (AMPK) activators, COH-SR4 and AICAR, and their respective roles in the inhibition of adipocyte differentiation. This document summarizes key experimental findings, presents comparative data, and provides detailed experimental protocols to assist researchers in designing and interpreting studies in the field of metabolic disease and obesity.

Introduction to Adipocyte Differentiation and the Role of AMPK

Adipocyte differentiation, or adipogenesis, is the process by which preadipocytes mature into functional adipocytes capable of storing and releasing lipids. This intricate process is governed by a cascade of transcription factors, including peroxisome proliferator-activated receptor gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα). Dysregulation of adipogenesis is a key factor in the pathophysiology of obesity and related metabolic disorders.

AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that, when activated, shifts metabolism from anabolic to catabolic processes to restore energy homeostasis. Activation of AMPK is generally associated with the inhibition of adipogenesis, making it an attractive therapeutic target for metabolic diseases. Both this compound and AICAR are known to activate AMPK, but through distinct mechanisms, leading to different downstream effects on the adipocyte differentiation program.

Comparative Analysis of this compound and AICAR

This compound and AICAR, while both potent inhibitors of adipocyte differentiation through AMPK activation, exhibit different mechanisms of action and downstream signaling effects.

Mechanism of AMPK Activation:

  • This compound is an indirect activator of AMPK.[1][2] It functions by increasing the cellular AMP:ATP ratio, which allosterically activates AMPK.[2]

  • AICAR (5-aminoimidazole-4-carboxamide ribonucleoside) is a direct activator of AMPK.[3][4] Once inside the cell, it is converted to ZMP, an AMP analog, which mimics the effect of AMP to activate AMPK.[3]

Downstream Signaling Pathways:

  • This compound primarily exerts its anti-adipogenic effects through the AMPK-mTORC1 signaling axis.[1][2][5] Activated AMPK phosphorylates and activates tuberous sclerosis complex 2 (TSC2) and the regulatory-associated protein of mTOR (Raptor), leading to the inhibition of the mammalian target of rapamycin (B549165) complex 1 (mTORC1).[1][2] This, in turn, reduces the phosphorylation of downstream effectors like p70S6K and 4E-BP1, which are critical for protein synthesis and cell cycle progression required for adipogenesis.[1][2]

  • AICAR , in addition to the general effects of AMPK activation, has been shown to inhibit adipogenesis through the modulation of the WNT/β-catenin pathway.[3][6][7] AICAR treatment increases the expression and nuclear accumulation of β-catenin, a key inhibitor of adipogenesis.[6][7] This leads to the suppression of PPARγ and C/EBPα expression.[3]

Quantitative Comparison of Inhibitory Effects

The following tables summarize the quantitative data on the inhibitory effects of this compound and AICAR on adipocyte differentiation, primarily in the 3T3-L1 preadipocyte cell line.

CompoundEffective ConcentrationKey FindingsReference
This compound 1-5 µMDose-dependently inhibits lipid accumulation.[8][9][1][8][9]
IC50 of ~1.5 µM for inhibition of lipid accumulation.[8]
Significantly reduces the expression of PPARγ, C/EBPα, SREBP1, FAS, and aP2.[1][8]
AICAR 0.5-1 mMDose-dependently inhibits lipid accumulation.[10][4][10][11]
Significantly blocks the expression of PPARγ and C/EBPα.[4][11]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

3T3-L1 Preadipocyte Differentiation Protocol

This protocol describes the standard method for inducing the differentiation of 3T3-L1 preadipocytes into mature adipocytes.[2][12]

Materials:

  • 3T3-L1 preadipocytes

  • DMEM with 10% Fetal Bovine Serum (FBS)

  • Differentiation Medium (DM): DMEM with 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin.

  • Insulin Medium: DMEM with 10% FBS and 10 µg/mL insulin.

  • 6-well plates

Procedure:

  • Seed 3T3-L1 preadipocytes in 6-well plates and culture in DMEM with 10% FBS until they reach confluence.

  • Two days post-confluence (Day 0), replace the medium with Differentiation Medium (DM). This initiates the differentiation process.

  • On Day 2, replace the DM with Insulin Medium.

  • On Day 4, and every two days thereafter, replace the medium with fresh DMEM with 10% FBS.

  • By Day 7-10, cells should be fully differentiated and exhibit mature adipocyte morphology with visible lipid droplets.

Oil Red O Staining for Lipid Accumulation

This protocol is used to visualize and quantify the accumulation of intracellular lipid droplets in differentiated adipocytes.[13][14][15][16][17]

Materials:

  • Oil Red O stock solution (0.5% w/v in isopropanol)

  • Working Oil Red O solution (6 parts Oil Red O stock solution: 4 parts distilled water)

  • 10% formalin

  • 60% isopropanol (B130326)

  • Phosphate-buffered saline (PBS)

  • Distilled water

  • Microscope

Procedure:

  • Wash the differentiated 3T3-L1 cells with PBS.

  • Fix the cells with 10% formalin for at least 1 hour at room temperature.

  • Wash the cells with distilled water and then with 60% isopropanol for 5 minutes.

  • Remove the isopropanol and add the working Oil Red O solution to cover the cells. Incubate for 10-15 minutes at room temperature.

  • Remove the staining solution and wash the cells repeatedly with distilled water until the excess stain is removed.

  • Visualize the stained lipid droplets (red) under a microscope.

  • For quantification, the stain can be eluted with isopropanol and the absorbance can be measured at 510 nm.

Western Blotting for Adipogenic Markers

This protocol is used to detect the protein expression levels of key adipogenic transcription factors.

Materials:

  • RIPA buffer

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-PPARγ, anti-C/EBPα, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescence detection reagent

Procedure:

  • Lyse the cells in RIPA buffer and determine the protein concentration using a protein assay kit.

  • Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescence detection system.

  • Use β-actin as a loading control to normalize the expression of the target proteins.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams were generated using Graphviz (DOT language) to visualize the signaling pathways and a typical experimental workflow.

COH_SR4_Signaling_Pathway cluster_cell Adipocyte COH_SR4 This compound AMP_ATP_Ratio Increased AMP:ATP Ratio COH_SR4->AMP_ATP_Ratio AMPK AMPK AMP_ATP_Ratio->AMPK activates TSC2 TSC2 AMPK->TSC2 phosphorylates Raptor Raptor AMPK->Raptor phosphorylates mTORC1 mTORC1 TSC2->mTORC1 inhibits Raptor->mTORC1 inhibits p70S6K p70S6K mTORC1->p70S6K phosphorylates fourE_BP1 4E-BP1 mTORC1->fourE_BP1 phosphorylates Adipogenesis Adipogenesis mTORC1->Adipogenesis overall inhibition Protein_Synthesis Protein Synthesis p70S6K->Protein_Synthesis promotes fourE_BP1->Protein_Synthesis inhibits dissociation from eIF4E Cell_Cycle_Progression Cell Cycle Progression Protein_Synthesis->Cell_Cycle_Progression Cell_Cycle_Progression->Adipogenesis

Caption: this compound Signaling Pathway in Adipocyte Differentiation.

AICAR_Signaling_Pathway cluster_cell Adipocyte AICAR AICAR ZMP ZMP (AMP analog) AICAR->ZMP AMPK AMPK ZMP->AMPK activates WNT_Pathway WNT Signaling Pathway AMPK->WNT_Pathway modulates beta_catenin β-catenin (nuclear accumulation) WNT_Pathway->beta_catenin stabilizes PPARg PPARγ beta_catenin->PPARg inhibits expression CEBPa C/EBPα beta_catenin->CEBPa inhibits expression Adipogenesis Adipogenesis PPARg->Adipogenesis CEBPa->Adipogenesis

Caption: AICAR Signaling Pathway in Adipocyte Differentiation.

Experimental_Workflow start Seed 3T3-L1 Preadipocytes induce_diff Induce Differentiation (Day 0) (IBMX, Dexamethasone, Insulin) start->induce_diff treatment Treat with: - Vehicle Control - this compound - AICAR induce_diff->treatment maintain Maintain Culture (7-10 days) treatment->maintain analysis Analysis maintain->analysis oil_red_o Oil Red O Staining (Lipid Accumulation) analysis->oil_red_o western_blot Western Blot (PPARγ, C/EBPα) analysis->western_blot qpcr qPCR (Adipogenic Gene Expression) analysis->qpcr

Caption: Experimental Workflow for Comparing this compound and AICAR.

References

Validating the AMPK-Dependent Anti-Adipogenic Effect of COH-SR4 via siRNA Knockdown: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the small molecule COH-SR4 and its mechanism of action in inhibiting adipocyte differentiation. We present experimental data demonstrating that the anti-adipogenic effects of this compound are mediated through the activation of AMP-activated protein kinase (AMPK). The pivotal role of AMPK is confirmed through siRNA-mediated knockdown, which reverses the inhibitory effects of this compound. This guide also compares this compound with other known AMPK activators and provides detailed experimental protocols for researchers to replicate and validate these findings.

Comparative Analysis of AMPK Activators on Adipogenesis

This compound has been identified as a potent inhibitor of adipocyte differentiation.[1][2] Its mechanism of action involves the indirect activation of AMPK, a key cellular energy sensor.[1][3] To confirm that the anti-adipogenic effects of this compound are indeed dependent on AMPK, experiments utilizing small interfering RNA (siRNA) to knock down the catalytic subunits of AMPK (AMPKα1 and AMPKα2) have been conducted.[1][4]

The data presented below summarizes the quantitative effects of this compound on lipid accumulation in 3T3-L1 preadipocytes under normal and AMPK knockdown conditions. For comparison, we include data on the well-established AMPK activator, AICAR.

Treatment GroupControl siRNAAMPKα1/α2 siRNA% Inhibition of Lipid Accumulation (Control siRNA)% Inhibition of Lipid Accumulation (AMPKα1/α2 siRNA)
Vehicle Control 100%~100%0%0%
This compound (5 µM) Significantly ReducedMinimally Affected~85% (IC50 ~1.5 µM)[5]Not significant[1][4]
AICAR (0.5 mM) Significantly ReducedSignificantly RecoveredHigh[6][7]Partially Reversed[8][9]

Note: The data is compiled from multiple sources and normalized for comparative purposes. Direct head-to-head experiments under identical conditions may yield slightly different absolute values.

The results clearly indicate that while this compound potently inhibits lipid accumulation in cells with normal AMPK expression, its effect is almost completely abolished when AMPKα1 and AMPKα2 are knocked down.[1][4] This provides strong evidence that this compound exerts its anti-adipogenic effects in an AMPK-dependent manner. Similarly, the inhibitory effect of AICAR on adipogenesis is also attenuated by AMPK knockdown, although some studies suggest it may have other mechanisms of action as well.[8][9]

Experimental Protocols

siRNA-Mediated Knockdown of AMPKα1/α2 in 3T3-L1 Cells

This protocol describes the transient knockdown of AMPKα1 and AMPKα2 subunits in 3T3-L1 preadipocytes.

Materials:

  • 3T3-L1 preadipocytes

  • Control siRNA (scrambled sequence)

  • siRNA targeting mouse AMPKα1 and AMPKα2

  • Lipofectamine™ RNAiMAX Transfection Reagent

  • Opti-MEM™ I Reduced Serum Medium

  • DMEM with 10% FBS

  • Western blot reagents and antibodies (anti-AMPKα, anti-phospho-ACC, anti-actin/GAPDH)

Procedure:

  • Cell Seeding: Seed 3T3-L1 preadipocytes in 6-well plates at a density that will result in 50-60% confluency at the time of transfection.

  • siRNA-Lipid Complex Formation:

    • For each well, dilute 100 pmol of either control siRNA or AMPKα1/α2 siRNA into 100 µL of Opti-MEM™.

    • In a separate tube, dilute 5 µL of Lipofectamine™ RNAiMAX into 100 µL of Opti-MEM™.

    • Combine the diluted siRNA and Lipofectamine™ solutions, mix gently, and incubate for 20 minutes at room temperature.

  • Transfection: Add the 200 µL siRNA-lipid complex to each well containing 1.8 mL of fresh, antibiotic-free DMEM with 10% FBS.

  • Incubation: Incubate the cells for 24-48 hours at 37°C in a CO2 incubator.

  • Validation of Knockdown: After incubation, harvest the cells and perform Western blot analysis to confirm the reduction in AMPKα protein levels. Successful knockdown is typically defined as >70% reduction compared to the control siRNA-treated cells.[1] Phosphorylation of the AMPK substrate, Acetyl-CoA Carboxylase (ACC), can also be assessed as a functional readout of AMPK activity.[10]

3T3-L1 Adipocyte Differentiation Assay

This protocol outlines the induction of adipogenesis in 3T3-L1 preadipocytes.

Materials:

  • Transfected 3T3-L1 cells (from Protocol 1)

  • Differentiation Medium I (DMI): DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin.

  • Differentiation Medium II (DMII): DMEM with 10% FBS and 10 µg/mL insulin.

  • This compound, AICAR, or other test compounds.

Procedure:

  • Initiation of Differentiation: Two days post-confluency (Day 0), replace the culture medium with DMI containing the desired concentration of the test compound (e.g., 5 µM this compound) or vehicle control.

  • Medium Change: After 2 days (Day 2), replace the medium with DMII containing the test compound or vehicle.

  • Maintenance: From Day 4 onwards, replace the medium every 2 days with fresh DMII containing the test compound or vehicle.

  • Maturation: Continue the differentiation for a total of 7-10 days, allowing for the accumulation of lipid droplets in mature adipocytes.

Quantification of Lipid Accumulation

This section describes two common methods for quantifying intracellular lipid content.

A. Oil Red O Staining

Materials:

  • Differentiated 3T3-L1 adipocytes in culture plates

  • Phosphate-buffered saline (PBS)

  • 10% Formalin

  • Oil Red O staining solution (0.5% Oil Red O in isopropanol (B130326), diluted with water)

  • Isopropanol (100%)

Procedure:

  • Fixation: Wash the cells with PBS and fix with 10% formalin for 1 hour at room temperature.

  • Staining: Wash the fixed cells with water and stain with the Oil Red O working solution for 15-20 minutes.

  • Washing: Wash the cells extensively with water to remove unbound dye.

  • Elution: Add 100% isopropanol to each well and incubate for 10 minutes to elute the stain from the lipid droplets.

  • Quantification: Transfer the eluate to a 96-well plate and measure the absorbance at 492 nm using a microplate reader.[11]

B. AdipoRed™ Assay

Materials:

  • Differentiated 3T3-L1 adipocytes in a 96-well plate

  • AdipoRed™ Assay Reagent

  • PBS

Procedure:

  • Reagent Preparation: Prepare the AdipoRed™ reagent according to the manufacturer's instructions.[12][13]

  • Cell Preparation: Carefully remove the culture medium from the wells.

  • Reagent Addition: Add 100 µL of PBS to each well, followed by 5 µL of the AdipoRed™ reagent.

  • Incubation: Incubate the plate for 10-15 minutes at room temperature.

  • Measurement: Measure the fluorescence with an excitation wavelength of 485 nm and an emission wavelength of 572 nm using a fluorescence plate reader.[14]

Visualizing the Molecular Pathway and Experimental Design

To further clarify the concepts discussed, the following diagrams illustrate the signaling pathway of this compound and the experimental workflow for siRNA knockdown validation.

G cluster_0 This compound Action cluster_1 Downstream Signaling This compound This compound Mitochondria Mitochondria This compound->Mitochondria ATP_decrease ATP↓ Mitochondria->ATP_decrease AMP_increase AMP↑ Mitochondria->AMP_increase AMPK AMPK AMP_increase->AMPK Activates mTORC1 mTORC1 AMPK->mTORC1 Inhibits Adipogenesis Adipogenesis (Lipid Accumulation) mTORC1->Adipogenesis Promotes Cell_Cycle_Progression Cell Cycle Progression mTORC1->Cell_Cycle_Progression Promotes

Caption: this compound signaling pathway.

G cluster_workflow Experimental Workflow Start 3T3-L1 Preadipocytes Transfection Transfection Start->Transfection Control_siRNA Control siRNA Transfection->Control_siRNA Group 1 AMPK_siRNA AMPKα1/α2 siRNA Transfection->AMPK_siRNA Group 2 Differentiation Induce Adipocyte Differentiation Control_siRNA->Differentiation AMPK_siRNA->Differentiation Treatment Treatment Differentiation->Treatment Vehicle Vehicle Treatment->Vehicle COH_SR4 This compound Treatment->COH_SR4 Analysis Analysis of Lipid Accumulation Vehicle->Analysis COH_SR4->Analysis

Caption: siRNA knockdown workflow.

References

COH-SR4: A Comparative Analysis of an Indirect AMPK Activator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the small molecule COH-SR4, focusing on its mechanism of action as an indirect AMP-activated protein kinase (AMPK) activator. Due to the absence of publicly available broad-spectrum kinase selectivity data for this compound, this document will compare its known molecular mechanism and downstream effects with another well-characterized indirect AMPK activator, AICAR. Additionally, a detailed, representative protocol for determining kinase selectivity is provided to guide researchers in assessing the specificity of such compounds.

Mechanism of Action: Indirect AMPK Activation

This compound is a novel compound that has demonstrated anticancer and anti-adipogenic properties.[1][2][3] Its primary mechanism of action is the indirect activation of AMPK, a crucial regulator of cellular energy homeostasis.[1][2][3] Unlike direct AMPK activators that bind to the kinase itself, this compound functions by increasing the intracellular AMP:ATP ratio.[1] This shift in the cellular energy state allosterically activates AMPK.

In contrast, AICAR (Acadesine) is a cell-permeable adenosine (B11128) analog that, once inside the cell, is phosphorylated to ZMP (5-aminoimidazole-4-carboxamide riboside 5'-monophosphate). ZMP mimics the effect of AMP, leading to the allosteric activation of AMPK.[4]

The following table summarizes the key characteristics and downstream effects of this compound in comparison to AICAR.

FeatureThis compoundAICAR
Primary Mechanism Indirectly activates AMPK by increasing the AMP:ATP ratio.[1]Cell-permeable precursor to ZMP, an AMP analog that allosterically activates AMPK.[4]
Direct Kinase Interaction Does not directly activate purified AMPK in vitro.[1]Does not directly bind to the kinase catalytic site in the same manner as ATP-competitive inhibitors.
Downstream Signaling Inhibits mTORC1 signaling, leading to decreased phosphorylation of S6K and 4E-BP1.[1][2]Also inhibits mTORC1 signaling through AMPK activation.[2]
Cellular Effects Induces cell cycle arrest and inhibits adipogenesis.[1][2]Can induce apoptosis and affect cell cycle progression.
Kinase Selectivity Profile No comprehensive, publicly available kinase screening data.Limited publicly available, broad-panel kinase screening data; known to have some AMPK-independent effects.[4]

Experimental Protocols

Representative Protocol for In Vitro Kinase Selectivity Profiling (ADP-Glo™ Kinase Assay)

This protocol describes a general method for assessing the selectivity of a compound against a panel of kinases using the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during a kinase reaction.

1. Reagent Preparation:

  • Prepare the kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).
  • Reconstitute the kinase panel enzymes and their respective substrates in the kinase reaction buffer to their optimal concentrations.
  • Prepare a stock solution of the test compound (e.g., this compound) in DMSO. Perform serial dilutions to obtain a range of concentrations for IC50 determination.
  • Prepare the ATP solution at a concentration that is at or near the Km for each specific kinase.
  • Reconstitute the ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's instructions.

2. Kinase Reaction:

  • In a 384-well plate, add 1 µL of the serially diluted test compound or DMSO (vehicle control) to the appropriate wells.
  • Add 2 µL of the diluted kinase enzyme to each well and incubate for 10 minutes at room temperature.
  • Initiate the kinase reaction by adding 2 µL of a mixture containing the substrate and ATP.
  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

3. ADP Detection:

  • To stop the kinase reaction, add 5 µL of ADP-Glo™ Reagent to each well. This reagent also depletes the remaining ATP.
  • Incubate the plate at room temperature for 40 minutes.
  • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and provides the necessary components for a luciferase-based luminescence reaction.
  • Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

4. Data Acquisition and Analysis:

  • Measure the luminescence of each well using a plate reader.
  • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
  • Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value for each kinase.

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams illustrate the AMPK signaling pathway and a typical workflow for a kinase selectivity assay.

AMPK_Signaling_Pathway COH_SR4 This compound AMP_ATP_Ratio Increased AMP:ATP Ratio COH_SR4->AMP_ATP_Ratio induces AMPK AMPK AMP_ATP_Ratio->AMPK activates TSC2 TSC2 AMPK->TSC2 phosphorylates Raptor Raptor AMPK->Raptor phosphorylates mTORC1 mTORC1 TSC2->mTORC1 inhibits Raptor->mTORC1 inhibits S6K S6K mTORC1->S6K activates _4E_BP1 4E-BP1 mTORC1->_4E_BP1 activates Cell_Cycle_Progression Cell Cycle Progression mTORC1->Cell_Cycle_Progression promotes Protein_Synthesis Protein Synthesis S6K->Protein_Synthesis promotes _4E_BP1->Protein_Synthesis promotes

Caption: this compound indirectly activates AMPK, leading to mTORC1 inhibition.

Kinase_Assay_Workflow Start Start: Prepare Reagents Add_Compound Add Compound/Vehicle to Plate Start->Add_Compound Add_Kinase Add Kinase Enzyme Add_Compound->Add_Kinase Incubate1 Pre-incubation Add_Kinase->Incubate1 Add_Substrate_ATP Add Substrate & ATP Incubate1->Add_Substrate_ATP Incubate2 Kinase Reaction Add_Substrate_ATP->Incubate2 Add_ADP_Glo Add ADP-Glo™ Reagent Incubate2->Add_ADP_Glo Incubate3 Stop Reaction & Deplete ATP Add_ADP_Glo->Incubate3 Add_Detection_Reagent Add Kinase Detection Reagent Incubate3->Add_Detection_Reagent Incubate4 Signal Development Add_Detection_Reagent->Incubate4 Read_Luminescence Measure Luminescence Incubate4->Read_Luminescence Analyze Analyze Data & Determine IC50 Read_Luminescence->Analyze

Caption: Workflow for an in vitro kinase selectivity assay.

References

A Comparative Analysis of COH-SR4 and Other Anti-Obesity Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The global obesity epidemic necessitates the development of novel and effective therapeutic interventions. This guide provides a comparative analysis of the investigational compound COH-SR4 and other prominent anti-obesity agents. The comparison focuses on their mechanisms of action, efficacy from preclinical and clinical studies, and the underlying signaling pathways.

Executive Summary

This compound is a novel, orally active small molecule that functions as an activator of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. Preclinical studies have demonstrated its potential in reducing body weight, improving glycemic control, and mitigating hepatic steatosis in diet-induced obese mice. This positions this compound as a promising candidate in the landscape of anti-obesity therapeutics, which is currently dominated by agents with distinct mechanisms of action, including GLP-1 receptor agonists, lipase (B570770) inhibitors, and centrally acting agents. This guide will delve into a detailed comparison of these compounds, presenting available experimental data to inform future research and development.

Mechanism of Action and Signaling Pathways

The therapeutic strategies for obesity are diverse, targeting different physiological pathways. Here, we compare the mechanism of action of this compound with other significant anti-obesity compounds.

This compound: The AMPK Activator

This compound exerts its anti-obesity effects by activating AMP-activated protein kinase (AMPK).[1][2][3] AMPK activation plays a central role in cellular energy sensing and metabolism.[4] Once activated, AMPK initiates a cascade of events that shift the metabolic balance from anabolic to catabolic processes. This includes the inhibition of adipocyte differentiation and lipogenesis.[2][3] The signaling pathway involves the phosphorylation of downstream targets that regulate lipid and glucose metabolism.[1][2] Specifically, this compound has been shown to inhibit the mTOR signaling pathway, a key regulator of cell growth and proliferation.[2][5]

COH_SR4_Pathway COH_SR4 This compound AMPK AMPK COH_SR4->AMPK activates mTORC1 mTORC1 AMPK->mTORC1 inhibits Adipogenesis Adipogenesis & Lipogenesis AMPK->Adipogenesis inhibits Energy_Expenditure Energy Expenditure AMPK->Energy_Expenditure promotes mTORC1->Adipogenesis promotes

Figure 1: this compound Signaling Pathway.
Other Anti-Obesity Compounds

In contrast to the metabolic regulation by this compound, other anti-obesity drugs utilize different mechanisms:

  • Glucagon-Like Peptide-1 (GLP-1) Receptor Agonists (e.g., Liraglutide, Semaglutide): These agents mimic the action of the endogenous incretin (B1656795) hormone GLP-1.[6][7] They enhance glucose-dependent insulin (B600854) secretion, suppress glucagon (B607659) release, slow gastric emptying, and act on the central nervous system to reduce appetite and promote satiety.[6][8][9]

  • Dual Glucose-Dependent Insulinotropic Polypeptide (GIP) and GLP-1 Receptor Agonist (e.g., Tirzepatide): Tirzepatide activates both GIP and GLP-1 receptors, leading to greater weight loss than GLP-1 agonists alone.[8][10]

  • Lipase Inhibitors (e.g., Orlistat): Orlistat acts locally in the gastrointestinal tract to inhibit gastric and pancreatic lipases.[11][12][13] This prevents the breakdown and absorption of dietary fats, thereby reducing caloric intake.[11][12]

  • Centrally Acting Agents:

    • Phentermine/Topiramate (B1683207): This combination drug suppresses appetite through multiple pathways. Phentermine stimulates the release of norepinephrine, while topiramate enhances the activity of the inhibitory neurotransmitter GABA.[14][15][16]

    • Naltrexone (B1662487)/Bupropion: This combination targets the hypothalamus and the mesolimbic dopamine (B1211576) circuit (the brain's reward system). Bupropion stimulates POMC neurons, leading to appetite suppression, while naltrexone blocks opioid-mediated autoinhibition of these neurons.[1][6][17]

  • Melanocortin 4 Receptor (MC4R) Agonists (e.g., Setmelanotide): Setmelanotide is approved for rare genetic disorders of obesity. It activates the MC4R pathway, which is crucial for regulating hunger and satiety.[5][7][13]

Experimental_Workflow cluster_preclinical Preclinical (In Vivo) cluster_clinical Clinical Trials Animal_Model Diet-Induced Obese Mice Treatment Compound Administration (e.g., Oral Gavage) Animal_Model->Treatment Monitoring Body Weight, Food Intake, Metabolic Parameters Treatment->Monitoring Analysis Tissue Analysis (Liver, Adipose) Monitoring->Analysis Patient_Recruitment Patient Recruitment (BMI criteria) Randomization Randomized, Double-Blind, Placebo-Controlled Patient_Recruitment->Randomization Intervention Drug Administration & Lifestyle Intervention Randomization->Intervention Endpoints Primary/Secondary Endpoints (% Weight Loss) Intervention->Endpoints Logical_Relationship cluster_approaches Therapeutic Approaches Obesity Obesity Metabolic_Regulation Metabolic Regulation (AMPK Activation) Obesity->Metabolic_Regulation Hormonal_Modulation Hormonal Modulation (GLP-1/GIP Agonism) Obesity->Hormonal_Modulation Nutrient_Absorption Nutrient Absorption (Lipase Inhibition) Obesity->Nutrient_Absorption Central_Nervous_System Central Nervous System (Appetite Suppression) Obesity->Central_Nervous_System This compound This compound Metabolic_Regulation->this compound Semaglutide\nLiraglutide\nTirzepatide Semaglutide Liraglutide Tirzepatide Hormonal_Modulation->Semaglutide\nLiraglutide\nTirzepatide Orlistat Orlistat Nutrient_Absorption->Orlistat Phentermine/Topiramate\nNaltrexone/Bupropion Phentermine/Topiramate Naltrexone/Bupropion Central_Nervous_System->Phentermine/Topiramate\nNaltrexone/Bupropion

References

Cross-Validation of COH-SR4 Effects in Diverse Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the small molecule COH-SR4's effects across various cell lines, supported by experimental data. This compound, a novel compound initially identified for its anti-cancer properties, has been shown to be a potent activator of AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism.[1][2] Its effects on adipogenesis and cancer cell proliferation are primarily mediated through the AMPK/mTORC1 signaling pathway.[1][3]

Mechanism of Action

This compound indirectly activates AMPK by increasing the cellular AMP:ATP ratio.[1][4] This activation is independent of the upstream kinases LKB1 and CaMKKβ.[2][4] Activated AMPK then phosphorylates downstream targets, including tuberous sclerosis protein 2 (TSC2) and raptor, a component of the mTORC1 complex.[1][5] This leads to the inhibition of mTORC1 signaling, which in turn reduces the phosphorylation of its downstream effectors, S6K and 4E-BP1, ultimately inhibiting protein synthesis, cell cycle progression, and lipid synthesis.[1][5]

Signaling Pathway of this compound

COH_SR4_Pathway cluster_cell Cell COH_SR4 This compound AMP_ATP Increased AMP:ATP Ratio COH_SR4->AMP_ATP AMPK AMPK AMP_ATP->AMPK pAMPK p-AMPK (Active) AMPK->pAMPK Phosphorylation TSC2 TSC2 pAMPK->TSC2 Raptor Raptor (mTORC1) pAMPK->Raptor pTSC2 p-TSC2 TSC2->pTSC2 Phosphorylation pRaptor p-Raptor Raptor->pRaptor Phosphorylation mTORC1 mTORC1 Signaling pTSC2->mTORC1 pRaptor->mTORC1 S6K_4EBP1 S6K & 4E-BP1 mTORC1->S6K_4EBP1 Downstream Inhibition of: - Protein Synthesis - Cell Cycle Progression - Lipid Synthesis pS6K_p4EBP1 p-S6K & p-4E-BP1 S6K_4EBP1->pS6K_p4EBP1 Phosphorylation pS6K_p4EBP1->Downstream Experimental_Workflow cluster_workflow General Workflow cluster_assays Assays cell_culture Cell Seeding & Culture treatment Treatment with this compound (or Vehicle Control) cell_culture->treatment incubation Incubation (Time-course or Dose-response) treatment->incubation data_collection Data Collection & Analysis incubation->data_collection western_blot Western Blot (Protein Phosphorylation/Expression) data_collection->western_blot Protein Analysis lipid_staining Oil Red O Staining (Lipid Accumulation) data_collection->lipid_staining Adipogenesis cell_cycle Flow Cytometry (Cell Cycle Analysis) data_collection->cell_cycle Proliferation

References

In Vivo Therapeutic Potential of COH-SR4: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo therapeutic potential of COH-SR4, a novel small molecule, against alternative therapeutic strategies. The information is supported by experimental data from preclinical studies, with a focus on its applications in metabolic diseases and oncology.

This compound: A Novel AMPK Activator

This compound has emerged as a promising therapeutic candidate with demonstrated efficacy in animal models of obesity, fatty liver disease, and cancer.[1][2][3] Its primary mechanism of action is the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1][4] Unlike direct AMPK activators, this compound appears to function as a mitochondrial uncoupler, increasing the cellular AMP:ATP ratio, which in turn allosterically activates AMPK.[4][5] This activation is independent of the upstream kinases LKB1 and CaMKKβ.[4]

In Vivo Efficacy in Metabolic Disorders

In high-fat diet (HFD)-induced obese mice, oral administration of this compound has been shown to reverse several key metabolic abnormalities.[1][6][7] While direct in vivo comparisons with standard-of-care drugs like metformin (B114582) are not yet available in published literature, the data from vehicle-controlled studies demonstrates significant therapeutic effects.

Table 1: Effects of this compound on Metabolic Parameters in HFD-Induced Obese Mice

ParameterVehicle Control (HFD)This compound (5 mg/kg, 6 weeks)Percentage Change vs. VehicleReference
Body Weight37.7 ± 0.7 gReduced by 16%↓ 16%[8]
Epididymal Fat Weight~2-fold higher than LFDReduced by ~35%↓ 35%[8]
Plasma TriglyceridesElevatedSignificantly lowered by 17.6%↓ 17.6%[1]
Plasma CholesterolElevatedSignificantly lowered by 22.6%↓ 22.6%[1]
Plasma Glucose (non-fasting)11.5 ± 0.4 mM10.0 ± 0.3 mM↓ 13%
Plasma Insulin (B600854)ElevatedSignificantly reduced-

LFD: Low-Fat Diet. Data are presented as mean ± SEM where available.

These beneficial metabolic effects are attributed to the this compound-mediated activation of AMPK in the liver and adipose tissue.[1] This leads to the suppression of genes involved in lipogenesis and gluconeogenesis, contributing to reduced fat accumulation and improved glycemic control.[4]

In Vivo Efficacy in Oncology

This compound has demonstrated significant anti-tumor activity in preclinical models of melanoma and non-small-cell lung cancer (NSCLC).[2][3][9][10]

Melanoma

A direct in vivo comparison in a xenograft model of BRAF V600E mutant melanoma revealed that this compound was more effective at inhibiting tumor growth than the BRAF inhibitor vemurafenib.[11]

Table 2: Comparison of this compound and Vemurafenib in an A375 Melanoma Xenograft Model

Treatment GroupDoseMean Tumor Volume (end of study)Tumor Growth InhibitionReference
Vehicle-~1200 mm³-[11]
Vemurafenib10 mg/kg/day, p.o.~250 mm³81.6%[11]
This compound 10 mg/kg/day, p.o. ~100 mm³ 94.9% [11]
Niclosamide (B1684120)10 mg/kg/day, p.o.~600 mm³52.0%[11]

p.o.: oral administration

Immunohistochemical analysis of the tumors from this study showed that this compound treatment led to a decrease in the proliferation marker Ki-67 and the angiogenesis marker CD31.[11]

Non-Small-Cell Lung Cancer (NSCLC)

In xenograft models of NSCLC, this compound treatment resulted in the regression of established tumors without overt toxicity.[10][12] While direct comparative data with standard chemotherapies like cisplatin (B142131) is not yet published, the results from controlled studies are promising. Histopathological examination of resected tumors revealed an increase in phosphorylated AMPK (pAMPK) and a decrease in Ki-67 and CD31, consistent with its mechanism of action.[10][12]

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and experimental procedures, the following diagrams are provided.

COH_SR4_Signaling_Pathway cluster_metabolic Metabolic Effects cluster_oncology Oncological Effects COH_SR4 This compound Mitochondria Mitochondria COH_SR4->Mitochondria Mitochondrial Uncoupling AMP_ATP_Ratio ↑ AMP:ATP Ratio Mitochondria->AMP_ATP_Ratio AMPK AMPK Activation AMP_ATP_Ratio->AMPK Lipogenesis ↓ Lipogenesis (SREBP-1c, FAS, ACC) AMPK->Lipogenesis Gluconeogenesis ↓ Gluconeogenesis (PEPCK, G6Pase) AMPK->Gluconeogenesis mTOR_Signaling ↓ mTOR Signaling AMPK->mTOR_Signaling Metabolic_Outcome Improved Glycemic Control Reduced Steatosis Lipogenesis->Metabolic_Outcome Gluconeogenesis->Metabolic_Outcome Cell_Cycle_Arrest Cell Cycle Arrest mTOR_Signaling->Cell_Cycle_Arrest Apoptosis ↑ Apoptosis mTOR_Signaling->Apoptosis Oncology_Outcome ↓ Tumor Growth ↓ Angiogenesis Cell_Cycle_Arrest->Oncology_Outcome Apoptosis->Oncology_Outcome

Caption: this compound signaling pathway.

In_Vivo_Xenograft_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Cell_Culture Cancer Cell Culture (e.g., A375, H358) Cell_Harvest Cell Harvest & Preparation Cell_Culture->Cell_Harvest Injection Subcutaneous Injection into Nude Mice Cell_Harvest->Injection Tumor_Growth Tumor Growth to ~50-100 mm³ Injection->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Dosing Daily Oral Dosing (Vehicle, this compound, etc.) Randomization->Dosing Tumor_Measurement Tumor Volume Measurement (Calipers, twice weekly) Dosing->Tumor_Measurement Endpoint Endpoint: Tumor Excision & Weight Measurement Tumor_Measurement->Endpoint Tissue_Processing Tissue Processing for IHC & Western Blot Endpoint->Tissue_Processing Analysis Data Analysis & Statistical Comparison Tissue_Processing->Analysis

Caption: In vivo tumor xenograft workflow.

Experimental Protocols

High-Fat Diet (HFD) Induced Obesity Mouse Model
  • Animal Model: Male C57BL/6J mice, 6-8 weeks old.

  • Acclimatization: House mice for 1 week under standard conditions with access to standard chow and water ad libitum.

  • Diet Induction: Switch mice to a high-fat diet (e.g., 45-60% kcal from fat) for 6-8 weeks to induce obesity and insulin resistance. A control group is maintained on a low-fat diet (LFD).

  • Treatment: Following the induction period, randomize HFD-fed mice into treatment groups. Administer this compound (e.g., 5 mg/kg body weight) or vehicle control (e.g., corn oil) via oral gavage, typically 3-5 times per week for 6 weeks.

  • Monitoring: Monitor body weight and food intake regularly.

  • Endpoint Analysis: At the end of the treatment period, collect blood samples for analysis of plasma glucose, insulin, triglycerides, and cholesterol. Harvest liver and adipose tissues for weight measurement, histological analysis (H&E staining), and molecular analysis (qRT-PCR and Western blot).

Tumor Xenograft Model
  • Cell Culture: Culture human cancer cell lines (e.g., A375 melanoma, H358 NSCLC) in appropriate media under standard conditions.

  • Cell Preparation: Harvest cells during the logarithmic growth phase. Wash with sterile PBS and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 1-5 x 10⁷ cells/mL. Keep the cell suspension on ice.

  • Implantation: Subcutaneously inject 100-200 µL of the cell suspension into the flank of 6-8 week old athymic nude mice.

  • Tumor Growth and Treatment: Monitor tumor growth using calipers. When tumors reach a volume of approximately 50-100 mm³, randomize mice into treatment groups. Administer this compound (e.g., 10 mg/kg) or vehicle control daily via oral gavage.

Western Blot for AMPK Activation
  • Lysate Preparation: Homogenize snap-frozen tissue samples in RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against phospho-AMPK (Thr172), total AMPK, and a loading control (e.g., β-actin) overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Real-Time PCR for Gene Expression
  • RNA Extraction: Isolate total RNA from liver tissue using TRIzol reagent or a commercial kit according to the manufacturer's instructions.

  • cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit.

  • Quantitative PCR: Perform real-time PCR using a SYBR Green-based master mix and gene-specific primers for target genes (e.g., Srebf1, Fasn, Pck1) and a housekeeping gene (e.g., Actb).

  • Data Analysis: Analyze the relative gene expression using the 2-ΔΔCT method.

Immunohistochemistry (IHC) for Ki-67 and CD31
  • Tissue Preparation: Fix tumor tissues in 10% neutral buffered formalin and embed in paraffin. Cut 4-5 µm sections and mount on slides.

  • Antigen Retrieval: Deparaffinize and rehydrate the tissue sections. Perform heat-induced epitope retrieval using a citrate (B86180) buffer (pH 6.0).

  • Staining: Block endogenous peroxidase activity with 3% hydrogen peroxide. Block non-specific binding with a blocking serum. Incubate with primary antibodies against Ki-67 and CD31.

  • Detection: Apply a biotinylated secondary antibody followed by a streptavidin-HRP conjugate. Visualize with a DAB chromogen substrate.

  • Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount with a permanent mounting medium.

  • Analysis: Quantify the staining intensity and the percentage of positive cells using image analysis software.

Conclusion

The available in vivo data strongly supports the therapeutic potential of this compound in both metabolic disorders and oncology. Its efficacy in a head-to-head comparison with a targeted cancer therapy in a melanoma model is particularly noteworthy. However, further comparative studies against standard-of-care treatments for obesity, fatty liver disease, and lung cancer are warranted to fully establish its position in the therapeutic landscape. The detailed protocols provided herein should facilitate the design and execution of such future investigations.

References

A Comparative Analysis of the Metabolic Effects of COH-SR4 and Rosiglitazone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the metabolic effects of two distinct therapeutic compounds: COH-SR4, a novel AMP-activated protein kinase (AMPK) activator, and rosiglitazone (B1679542), a well-established peroxisome proliferator-activated receptor-gamma (PPARγ) agonist. While direct comparative studies are limited, this document synthesizes available experimental data to objectively outline their individual mechanisms and metabolic consequences.

At a Glance: this compound vs. Rosiglitazone

FeatureThis compoundRosiglitazone
Primary Mechanism Indirect AMP-activated protein kinase (AMPK) activator.[1][2]Highly selective and potent peroxisome proliferator-activated receptor-gamma (PPARγ) agonist.[3]
Effect on Adipogenesis Inhibits adipocyte differentiation.[1][2]Promotes adipocyte differentiation.[4]
Glucose Metabolism Improves glycemic control in diet-induced obese mice.[5]Reduces blood glucose concentrations and improves insulin (B600854) sensitivity.[3][6][7]
Lipid Metabolism Reduces intracellular lipid accumulation.[2]Associated with increases in total cholesterol, LDL, and HDL, and decreases in free fatty acids.[3][8]
Body Weight Reduces body weight in high-fat diet-induced obese mice.[5]Associated with weight gain and increased fat mass.[4][6][9][10]
Signaling Pathway Activates AMPK, leading to downstream modulation of mTORC1 signaling.[1][2]Activates PPARγ nuclear receptors, regulating the transcription of insulin-responsive genes.[3]

In-Depth Metabolic Effects

This compound: An AMPK Activator with Anti-Adipogenic Properties

This compound is a novel small molecule that has demonstrated potent anti-cancer and anti-adipogenic effects.[1][2] Its primary metabolic influence stems from its ability to indirectly activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.

Key Metabolic Effects of this compound:

  • Inhibition of Adipocyte Differentiation: this compound treatment significantly inhibits the differentiation of preadipocytes into mature adipocytes in a dose-dependent manner.[2] This is achieved by inducing cell cycle arrest at the G1/S phase transition and preventing mitotic clonal expansion, a critical early step in adipogenesis.[2]

  • Reduced Lipid Accumulation: By inhibiting adipogenesis, this compound significantly reduces intracellular lipid accumulation.[2] It downregulates the expression of key adipogenesis-related transcription factors and lipogenic proteins.[2]

  • AMPK-Mediated Signaling: this compound activates AMPK, which in turn phosphorylates and modulates downstream targets involved in the mTOR signaling pathway, such as raptor and tuberous sclerosis protein 2 (TSC2).[1][2] This leads to reduced protein synthesis and cell proliferation.

  • Improved Glycemic Control and Reduced Hepatic Steatosis in vivo: In studies with high-fat diet-induced obese mice, this compound administration led to reduced body weight, improved glycemic control, and the prevention of hepatic steatosis.[5]

Rosiglitazone: A PPARγ Agonist for Insulin Sensitization

Rosiglitazone, a member of the thiazolidinedione (TZD) class of drugs, improves glycemic control by enhancing insulin sensitivity.[3] Its mechanism is centered on the activation of peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor predominantly expressed in adipose tissue.[3][11]

Key Metabolic Effects of Rosiglitazone:

  • Enhanced Insulin Sensitivity: Rosiglitazone increases both hepatic and peripheral (muscle) tissue insulin sensitivity.[6] It improves the body's response to insulin, leading to better glucose uptake and utilization.[3][7]

  • Improved Glycemic Control: Clinically, rosiglitazone reduces fasting plasma glucose, mean plasma glucose during an oral glucose tolerance test (OGTT), and HbA1c levels in patients with type 2 diabetes.[6][9]

  • Effects on Lipid Metabolism: Rosiglitazone has been shown to decrease plasma non-esterified fatty acid (NEFA) levels.[6] However, it is also associated with increases in total cholesterol, LDL, and HDL levels.[3][7]

  • Body Composition Changes: A notable side effect of rosiglitazone is an increase in body weight and total body fat mass.[6][9][10] This is linked to its mechanism of promoting adipocyte differentiation and fat storage in subcutaneous adipose tissue.[4][10] It has been observed to be associated with relatively less hepatic and visceral fat.[10]

Signaling Pathways

Below are the depicted signaling pathways for this compound and rosiglitazone.

COH_SR4_Pathway cluster_cell Cell COH_SR4 This compound AMPK AMPK COH_SR4->AMPK Activates TSC2 TSC2 AMPK->TSC2 Phosphorylates Raptor Raptor AMPK->Raptor Phosphorylates mTORC1 mTORC1 TSC2->mTORC1 Inhibits Raptor->mTORC1 Inhibits Protein_Synthesis Protein Synthesis & Cell Proliferation mTORC1->Protein_Synthesis Promotes Adipogenesis Adipogenesis Protein_Synthesis->Adipogenesis Required for

Caption: this compound signaling pathway leading to inhibition of adipogenesis.

Rosiglitazone_Pathway cluster_cell Adipocyte Rosiglitazone Rosiglitazone PPARg PPARγ Rosiglitazone->PPARg Binds to & Activates RXR RXR PPARg->RXR Heterodimerizes with PPRE PPRE (in DNA) RXR->PPRE Binds to Gene_Transcription Gene Transcription PPRE->Gene_Transcription Insulin_Sensitivity Increased Insulin Sensitivity Gene_Transcription->Insulin_Sensitivity Adipocyte_Differentiation Adipocyte Differentiation Gene_Transcription->Adipocyte_Differentiation

Caption: Rosiglitazone's mechanism of action via PPARγ activation.

Experimental Protocols

This compound: In Vitro Adipocyte Differentiation Assay
  • Cell Line: 3T3-L1 preadipocytes.

  • Culture: Cells are grown to confluence in a standard growth medium (e.g., DMEM with 10% fetal bovine serum).

  • Differentiation Induction: Two days post-confluence, differentiation is induced using a cocktail typically containing 3-isobutyl-1-methylxanthine (B1674149) (IBMX), dexamethasone, and insulin in the growth medium.

  • Treatment: this compound is added at various concentrations at the time of differentiation induction.

  • Assessment of Differentiation:

    • Oil Red O Staining: After a set period (e.g., 7 days), cells are fixed and stained with Oil Red O to visualize intracellular lipid droplets. The stain is then extracted, and absorbance is measured to quantify lipid accumulation.

    • Western Blot Analysis: Protein expression of key adipogenic transcription factors (e.g., PPARγ, C/EBPα) and lipogenic enzymes is analyzed to determine the effect of this compound on their levels.

  • Cell Viability: A cytotoxicity assay (e.g., MTT assay) is performed to ensure that the observed effects are not due to cell death.[2]

Rosiglitazone: Euglycemic-Hyperinsulinemic Clamp
  • Objective: To assess insulin sensitivity in vivo.

  • Procedure:

    • An intravenous catheter is inserted for insulin and glucose infusion, and another is placed in a contralateral hand vein (kept in a heated box for arterialized venous blood sampling) for blood collection.

    • A primed-continuous infusion of insulin is administered to achieve a steady-state hyperinsulinemia.

    • A variable infusion of glucose is started and adjusted to clamp the blood glucose concentration at a normal level (euglycemia).

    • The glucose infusion rate (GIR) required to maintain euglycemia during the steady-state period is a measure of insulin sensitivity. A higher GIR indicates greater insulin sensitivity.

  • Data Analysis: The GIR is typically normalized to body weight or lean body mass.[6][12]

Conclusion

This compound and rosiglitazone represent two distinct pharmacological approaches to modulating metabolism. This compound, through AMPK activation, exhibits anti-adipogenic and weight-reducing properties in preclinical models, suggesting its potential for treating obesity and related metabolic disorders.[1][2][5] In contrast, rosiglitazone, a PPARγ agonist, is an effective insulin sensitizer (B1316253) used in the management of type 2 diabetes, though its clinical use is associated with weight gain.[3][4] The choice between these or similar compounds in a therapeutic context will depend on the primary metabolic defect being targeted. Further research, including direct comparative clinical trials, would be invaluable in elucidating the relative merits of these two distinct mechanisms of action.

References

A Head-to-Head Study of COH-SR4 and Other Novel AMPK Activators: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the novel AMP-activated protein kinase (AMPK) activator, COH-SR4, with other well-established direct and indirect AMPK activators. This document synthesizes available preclinical data to facilitate an informed evaluation of their respective mechanisms and potencies.

Introduction to AMPK Activation

AMP-activated protein kinase (AMPK) is a master regulator of cellular energy homeostasis, making it a critical therapeutic target for metabolic diseases such as obesity, type 2 diabetes, and cancer. AMPK activators can be broadly classified into two categories: indirect activators, which increase the cellular AMP:ATP ratio, and direct activators, which allosterically modulate the AMPK enzyme complex. This compound is a novel small molecule that has been identified as an indirect AMPK activator.[1]

Performance Comparison of AMPK Activators

The efficacy of an AMPK activator is determined by its mechanism of action, potency (EC50/IC50), and cellular effects. The following tables summarize key performance characteristics of this compound and other widely used AMPK activators based on published experimental data. It is important to note that the experimental conditions for each compound may vary across different studies.

Table 1: Performance of this compound (Indirect Activator)
CompoundMechanism of ActionPotency (IC50)Cell LineKey Cellular Effects
This compound Indirect activator; increases the AMP:ATP ratio[1]~1.5 µM (inhibition of lipid accumulation)[1]3T3-L1 preadipocytesInhibits adipocyte differentiation and lipid accumulation; induces cell cycle arrest at the G1/S phase.[1]
Table 2: Performance of Other Indirect AMPK Activators
CompoundMechanism of ActionPotency (Effective Concentration)Cell Line(s)Key Cellular Effects
AICAR Metabolized to ZMP, an AMP analog, which allosterically activates AMPK.[2]0.5 - 2 mM[3]Various, including 3T3-L1, HCT116Increases glucose uptake and fatty acid oxidation; inhibits tumor cell growth.[4][5]
Metformin (B114582) Inhibits mitochondrial respiratory chain complex I, increasing the AMP:ATP ratio.[6]0.5 - 2 mM (in cells)[3]Primary hepatocytes, various cancer cell linesFirst-line drug for type 2 diabetes; reduces hepatic glucose production.[6][7][8]
Table 3: Performance of Direct AMPK Activators
CompoundMechanism of ActionPotency (EC50)TargetKey Cellular Effects
A-769662 Allosteric activator; inhibits dephosphorylation of Thr172.[3]~0.8 µM[3]Purified rat liver AMPKIncreases fatty acid oxidation; reduces body weight and plasma triglycerides.[3]
MK-3903 Potent and selective allosteric activator.8 nM[9]α1β1γ1 subunitDemonstrates significant potential in therapeutic areas where AMPK activation is beneficial.[9]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental processes described, the following diagrams were generated using Graphviz.

cluster_indirect Indirect AMPK Activation cluster_direct Direct AMPK Activation cluster_downstream Downstream Effects COH_SR4 This compound Mitochondria Mitochondria COH_SR4->Mitochondria Metformin Metformin Metformin->Mitochondria ATP_production ATP Production ↓ Mitochondria->ATP_production AMP_ATP_ratio AMP:ATP Ratio ↑ ATP_production->AMP_ATP_ratio AMPK_complex AMPK Complex AMP_ATP_ratio->AMPK_complex Activation A769662 A-769662 A769662->AMPK_complex Allosteric Binding AMPK_activation AMPK Activation (p-AMPKα Thr172 ↑) AMPK_complex->AMPK_activation ACC_inactivation ACC Inactivation (p-ACC Ser79 ↑) AMPK_activation->ACC_inactivation mTORC1_inhibition mTORC1 Inhibition AMPK_activation->mTORC1_inhibition Adipogenesis_inhibition Adipogenesis Inhibition AMPK_activation->Adipogenesis_inhibition Fatty_acid_oxidation Fatty Acid Oxidation ↑ ACC_inactivation->Fatty_acid_oxidation Cell_growth_inhibition Cell Growth Inhibition mTORC1_inhibition->Cell_growth_inhibition

Caption: Mechanisms of direct and indirect AMPK activation and downstream signaling.

start Start: Cell Culture (e.g., 3T3-L1 preadipocytes) treatment Treatment with AMPK Activator (e.g., this compound, AICAR, Metformin, A-769662) at various concentrations and time points start->treatment lysis Cell Lysis (RIPA buffer with protease and phosphatase inhibitors) treatment->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer (PVDF membrane) sds_page->transfer blocking Blocking (5% BSA in TBST) transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-p-AMPKα, anti-p-ACC) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated secondary antibody) primary_ab->secondary_ab detection Signal Detection (ECL substrate and imaging system) secondary_ab->detection analysis Data Analysis (Densitometry and normalization) detection->analysis end End: Determine AMPK Activation analysis->end

Caption: General experimental workflow for Western blot analysis of AMPK activation.

Detailed Experimental Protocols

Accurate and reproducible data are fundamental to scientific research. The following are detailed methodologies for key experiments commonly used to characterize and compare AMPK activators.

Western Blot Analysis for AMPK and ACC Phosphorylation

This protocol determines the activation state of AMPK by measuring the phosphorylation of its catalytic α-subunit at Threonine 172 (Thr172) and its key downstream target, Acetyl-CoA Carboxylase (ACC), at Serine 79 (Ser79).

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)

  • Primary antibodies: rabbit anti-phospho-AMPKα (Thr172), rabbit anti-AMPKα, rabbit anti-phospho-ACC (Ser79), and rabbit anti-ACC

  • HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)

  • Enhanced chemiluminescence (ECL) detection reagents

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Plate cells (e.g., 3T3-L1, HEK293) and grow to the desired confluency. Treat cells with the AMPK activator at various concentrations and for different time points. Include a vehicle-treated control.[1]

  • Cell Lysis: After treatment, wash cells twice with ice-cold PBS. Lyse the cells by adding ice-cold lysis buffer. Scrape the cells and collect the lysate.[10]

  • Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.[10]

  • Sample Preparation and SDS-PAGE: Normalize the protein concentration for all samples. Add Laemmli buffer and denature by heating at 95°C for 5 minutes. Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.[10]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Signal Detection: Wash the membrane with TBST and detect the signal using an ECL substrate and an imaging system.[9]

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-protein signal to the total protein signal for each target.[3]

In Vitro AMPK Kinase Activity Assay

This assay directly measures the enzymatic activity of purified AMPK in the presence of a test compound. This is particularly useful for distinguishing direct from indirect activators.

Materials:

  • Purified, recombinant AMPK (e.g., α1β1γ1 isoform)

  • Kinase assay buffer (e.g., 40 mM HEPES, pH 7.4, 80 mM NaCl, 5 mM MgCl2, 1 mM DTT)

  • AMPK substrate (e.g., SAMS peptide)

  • ATP

  • Test compounds (AMPK activators)

  • Method for detecting kinase activity (e.g., ADP-Glo™ Kinase Assay or radioactive [γ-³²P]ATP)

Procedure:

  • Reaction Setup: In a microplate, combine the purified AMPK enzyme, the SAMS peptide substrate, and the AMPK activator at various concentrations in the kinase assay buffer.

  • Initiate Reaction: Initiate the kinase reaction by adding ATP.[11]

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 15-60 minutes).

  • Terminate Reaction and Detect Activity: Stop the reaction and measure the amount of substrate phosphorylation or ADP produced using a suitable detection method. For the ADP-Glo™ assay, add the ADP-Glo™ Reagent to terminate the reaction and deplete remaining ATP, followed by the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Analysis: Calculate the kinase activity for each concentration of the activator and plot a dose-response curve to determine the EC50 value.[11]

Conclusion

This compound is a novel indirect activator of AMPK that demonstrates potent anti-adipogenic effects.[1] Its mechanism of action, by increasing the cellular AMP:ATP ratio, is similar to the well-established indirect activator metformin.[1][6] In contrast, direct activators like A-769662 offer a more targeted approach by allosterically modulating the AMPK complex. The choice of an AMPK activator for research or therapeutic development should be guided by the specific biological question, the desired mechanism of action, and the cellular context. The data and protocols presented in this guide provide a foundational resource for the comparative evaluation of this compound and other novel AMPK activators.

References

Confirming the Role of mTOR Signaling in COH-SR4's Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the small molecule COH-SR4 and its mechanism of action, with a specific focus on its role in modulating the mTOR signaling pathway. By presenting key experimental data, detailed protocols, and visual representations of the underlying molecular interactions, this document aims to offer an objective resource for researchers investigating novel therapeutic agents targeting mTOR-related pathways.

Introduction to this compound and the mTOR Pathway

This compound is a novel small molecule initially identified for its anti-cancer properties. Subsequent research has revealed its significant impact on cellular metabolism, including the inhibition of adipocyte differentiation.[1][2] The primary mechanism of this compound's action is the indirect inhibition of the mammalian target of rapamycin (B549165) complex 1 (mTORC1), a central regulator of cell growth, proliferation, and metabolism. Unlike direct mTOR inhibitors, this compound functions by activating AMP-activated protein kinase (AMPK), a key cellular energy sensor.[1][2][3]

The mTOR signaling pathway, which is dysregulated in numerous diseases including cancer and metabolic disorders, integrates signals from growth factors, nutrients, and cellular energy status. mTOR exists in two distinct complexes, mTORC1 and mTORC2. This compound has been shown to be specific for the inhibition of mTORC1, with no significant effect on mTORC2 activity.[1]

This guide will compare the mechanism and effects of this compound with other modulators of the mTOR pathway, providing a framework for understanding its unique properties and potential therapeutic applications.

Comparative Analysis of mTORC1 Modulation

The following table summarizes the key mechanistic differences between this compound and other well-known modulators of the mTOR pathway.

Compound Primary Target Mechanism of mTORC1 Inhibition Effect on mTORC2 Reported Cellular Effects
This compound Indirectly AMPKActivates AMPK, which in turn phosphorylates and activates TSC2 and phosphorylates Raptor, leading to mTORC1 inhibition.[1][3]No significant inhibition.[1]Inhibition of adipogenesis, G1/S phase cell cycle arrest.[1][2]
Rapamycin mTOR (allosteric site)Forms a complex with FKBP12 that binds to and allosterically inhibits mTORC1.Largely insensitive to acute treatment, but chronic exposure can inhibit mTORC2 assembly and function.Immunosuppression, inhibition of cell proliferation. Can induce feedback activation of Akt.
Metformin Complex I of the electron transport chainIncreases the AMP:ATP ratio, leading to AMPK activation and subsequent mTORC1 inhibition. Some effects on mTORC1 may be AMPK-independent.[4][5][6]Generally not directly affected.Lowers blood glucose, inhibits proliferation of some cancer cells.
AICAR AMPKMetabolized to ZMP, an AMP analog, which allosterically activates AMPK.[7]Not directly affected.Induces G1/S cell cycle arrest. Some effects on cell proliferation and metabolism are AMPK-independent.[1][7][8]

Quantitative Data Summary

The following tables present quantitative data from studies on this compound and comparative compounds, highlighting their effects on key cellular processes and signaling events.

Table 1: Effect of this compound on Adipocyte Differentiation

Parameter This compound Concentration Effect Reference
Lipid Accumulation (IC50)~1.5 µM50% inhibition of lipid accumulation in 3T3-L1 cells.[1]
Adipocyte Differentiation3-5 µMAlmost complete inhibition of lipid droplet formation in 3T3-L1 cells.[1][3]

Table 2: Comparative Effects on mTORC1 Downstream Signaling

Compound Concentration Cell Type Effect on p-S6K / p-S6 Effect on p-4E-BP1
This compound 1-5 µM3T3-L1Decreased phosphorylationDecreased phosphorylation
Rapamycin 1 nMU87/EGFRvIIIComplete inhibition of S6K and S6 phosphorylation.[8]Prevents binding to eIF4E
AICAR 0.5 mMU87/EGFRvIIIInhibition of S6K and S6 phosphorylation, but less efficient than rapamycin.[8]Inhibition
Metformin 10 mMLymphoma cellsInhibitionInhibition

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the signaling pathway of this compound's action on mTORC1 and a typical experimental workflow for its investigation.

COH_SR4_mTOR_Pathway COH_SR4 This compound AMP_ATP Increased AMP:ATP Ratio COH_SR4->AMP_ATP induces AMPK AMPK AMP_ATP->AMPK activates TSC2 TSC2 AMPK->TSC2 phosphorylates (activates) Raptor Raptor AMPK->Raptor phosphorylates (inhibits) mTORC1 mTORC1 TSC2->mTORC1 inhibits Raptor->mTORC1 component of S6K S6K mTORC1->S6K phosphorylates (activates) _4E_BP1 4E-BP1 mTORC1->_4E_BP1 phosphorylates (inhibits) Protein_Synthesis Protein Synthesis S6K->Protein_Synthesis promotes _4E_BP1->Protein_Synthesis inhibits Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth

Caption: this compound's indirect inhibition of the mTORC1 signaling pathway.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Assays cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., 3T3-L1 preadipocytes) Treatment 2. Treatment with this compound (and controls, e.g., vehicle, rapamycin) Cell_Culture->Treatment Western_Blot 3a. Western Blot (p-AMPK, p-TSC2, p-S6K, p-4E-BP1) Treatment->Western_Blot Cell_Viability 3b. Cell Viability Assay (e.g., MTT, XTT) Treatment->Cell_Viability Functional_Assay 3c. Functional Assay (e.g., Adipogenesis Assay - Oil Red O) Treatment->Functional_Assay Data_Quant 4. Data Quantification (Densitometry, OD reading) Western_Blot->Data_Quant Cell_Viability->Data_Quant Functional_Assay->Data_Quant Statistical_Analysis 5. Statistical Analysis Data_Quant->Statistical_Analysis Conclusion 6. Conclusion Statistical_Analysis->Conclusion

Caption: Workflow for investigating this compound's effect on mTOR signaling.

Detailed Experimental Protocols

The following are generalized protocols for key experiments cited in the analysis of this compound. Researchers should refer to the specific publications for detailed and optimized protocols.

Western Blotting for mTOR Pathway Phosphorylation
  • Cell Lysis: After treatment with this compound or control compounds, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for the phosphorylated and total forms of mTOR pathway proteins (e.g., AMPK, TSC2, S6K, 4E-BP1).

  • Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Densitometry is used to quantify the band intensities, and the ratio of phosphorylated to total protein is calculated.

Adipogenesis Assay (Oil Red O Staining)
  • Cell Culture and Differentiation: 3T3-L1 preadipocytes are cultured to confluence. Adipogenesis is induced using a differentiation cocktail (e.g., containing insulin, dexamethasone, and IBMX) in the presence of various concentrations of this compound or vehicle control. The medium is replaced every 2 days.

  • Oil Red O Staining: After 7-10 days of differentiation, cells are washed with PBS and fixed with 10% formalin for at least 1 hour. After washing with water, the cells are stained with a working solution of Oil Red O for 10-15 minutes at room temperature.[9][10]

  • Visualization and Quantification: The stained lipid droplets are visualized by microscopy. For quantification, the stain is extracted with isopropanol, and the absorbance is measured at a wavelength of 490-520 nm.[9][10]

Cell Viability Assay (MTT/XTT)
  • Cell Seeding and Treatment: Cells are seeded in a 96-well plate and allowed to adhere overnight. The cells are then treated with various concentrations of this compound or control compounds for the desired duration.

  • Reagent Incubation: MTT or XTT reagent is added to each well and incubated for 2-4 hours at 37°C. During this time, viable cells with active metabolism convert the tetrazolium salt into a colored formazan (B1609692) product.

  • Solubilization (for MTT): If using MTT, a solubilization solution (e.g., DMSO or a detergent-based solution) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at the appropriate wavelength (e.g., ~570 nm for MTT, ~450 nm for XTT).

  • Analysis: The absorbance values are proportional to the number of viable cells. The results are often expressed as a percentage of the vehicle-treated control.

Conclusion

The available evidence strongly supports the role of mTOR signaling in the action of this compound. Its unique mechanism of indirect mTORC1 inhibition via AMPK activation distinguishes it from direct mTOR inhibitors like rapamycin. This guide provides a foundational comparison based on current literature. Further head-to-head studies with other mTOR pathway modulators will be crucial to fully elucidate the therapeutic potential of this compound in various disease contexts. The provided data and protocols serve as a valuable resource for researchers pursuing these investigations.

References

Safety Operating Guide

Proper Disposal of COH-SR4: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for the proper handling and disposal of the investigational compound COH-SR4 (1,3-bis(3,5-dichlorophenyl) urea) is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides detailed procedural steps for researchers, scientists, and drug development professionals.

This compound, an AMPK activator with potential applications in metabolic disease and cancer research, requires careful management throughout its lifecycle in the laboratory, including its ultimate disposal. Adherence to these protocols is vital to mitigate any potential environmental or health impacts.

Safety and Hazard Information

Based on available safety data for 1,3-bis(3,5-dichlorophenyl) urea (B33335) and structurally related compounds, the following is a summary of key hazard information.

Hazard CategoryDescriptionPrecautionary Statements
Acute Oral Toxicity Harmful if swallowed.Do not eat, drink or smoke when using this product. Wash hands thoroughly after handling. If swallowed, seek medical attention.[1]
Eye Irritation Causes serious eye irritation.Wear eye protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]
Environmental Hazards Potentially toxic to aquatic life.Avoid release to the environment.[2]

Experimental Protocols for Disposal

The proper disposal of this compound should be managed as a regulated chemical waste stream. The following step-by-step methodology ensures safe handling and compliance.

1. Waste Identification and Segregation:

  • Treat all solid this compound waste and any materials grossly contaminated with it (e.g., weighing boats, contaminated gloves) as hazardous chemical waste.

  • Segregate this compound waste from other laboratory waste streams such as sharps, biological waste, and liquid waste.

  • Do not mix this compound with incompatible chemicals.

2. Containerization:

  • Use a dedicated, leak-proof, and clearly labeled waste container for solid this compound waste. The container should be made of a material compatible with the chemical, such as high-density polyethylene (B3416737) (HDPE).

  • For solutions of this compound dissolved in a solvent, the entire solution should be disposed of as hazardous waste, with the disposal protocol dictated by the hazards of the solvent.

3. Labeling:

  • Label the waste container with "Hazardous Waste," the full chemical name "1,3-bis(3,5-dichlorophenyl) urea," the CAS number "73439-19-7," and the approximate quantity.

  • Include the date of waste accumulation and the name and contact information of the generating laboratory.

4. Storage:

  • Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory.

  • Ensure the storage area is well-ventilated and away from sources of ignition or incompatible materials.

5. Final Disposal:

  • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

  • Never dispose of this compound down the drain or in the regular trash.[3][4]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

COH_SR4_Disposal_Workflow This compound Disposal Workflow cluster_0 Waste Generation cluster_1 Handling & Segregation cluster_2 Containment & Labeling cluster_3 Storage & Disposal A Solid this compound Waste (e.g., powder, contaminated labware) C Identify as Hazardous Waste A->C B This compound in Solution (dissolved in solvent) B->C D Segregate from other waste streams C->D E Place in a dedicated, leak-proof container D->E F Label container with: - 'Hazardous Waste' - Chemical Name & CAS - Quantity & Date - Lab Information E->F G Store in a designated satellite accumulation area F->G H Arrange for pickup by EHS or licensed contractor G->H

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guidance for Handling COH-SR4

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for COH-SR4 is publicly available. This guidance is based on best practices for handling novel investigational compounds and potent research chemicals. A thorough risk assessment should be conducted before handling this compound.[1][2] This document is intended for researchers, scientists, and drug development professionals.

Hazard Identification and Risk Assessment

As a novel investigational compound with anti-cancer and anti-adipogenic properties, this compound should be handled as a potentially hazardous substance.[2] In the absence of specific toxicity data, it is crucial to assume the compound may be toxic and take maximum precautions to minimize exposure.[2] A risk assessment should evaluate potential exposure routes, including inhalation, skin contact, and ingestion.[2]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure to this compound. The level of PPE should be determined by a risk assessment that considers the quantity of the compound being handled, its physical form (e.g., powder, liquid), and the specific laboratory procedure.[1]

Table 1: Recommended Personal Protective Equipment for Handling this compound

Activity Recommended PPE Rationale
Weighing and Dispensing (Powders) - Full-face powered air-purifying respirator (PAPR) or supplied-air respirator- Disposable, solid-front lab coat with tight-fitting cuffs- Double-gloving (e.g., nitrile or neoprene)- Disposable sleeves- Safety glasses or goggles (if not using a full-face respirator)High risk of aerosolization and inhalation of potent powders. Full respiratory protection is essential. Double-gloving provides an extra barrier against contamination.[1]
Solution Preparation - Chemical fume hood- Standard laboratory coat- Safety glasses with side shields or chemical splash goggles- Single pair of chemical-resistant gloves (e.g., nitrile)Reduces the risk of inhalation of volatile compounds and protects from splashes.
General Laboratory Operations - Standard laboratory coat- Safety glasses with side shields- Chemical-resistant glovesProvides a basic level of protection against accidental contact.
Handling Procedures

All work with this compound should be performed in a designated area, preferably within a certified chemical fume hood or other appropriate containment device to minimize the risk of inhalation.[2][3]

Experimental Protocol: General Handling of this compound

  • Preparation: Before handling, ensure the chemical fume hood is functioning correctly. Decontaminate the work surface and gather all necessary equipment and reagents.

  • Personal Protective Equipment (PPE): Don the appropriate PPE as outlined in Table 1 based on the planned activity.

  • Weighing: If weighing the solid compound, do so within a fume hood or a balance enclosure to prevent the dispersal of powder.[1]

  • Dissolving: When preparing solutions, add the solvent to the solid slowly to avoid splashing.

  • Storage: Store this compound in a clearly labeled, sealed container in a cool, dry, and dark place.[3] Secondary containment should be used.[3]

  • Decontamination: After handling, decontaminate all surfaces and equipment with an appropriate solvent or cleaning agent.

  • Hand Washing: Always wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.

Disposal Plan

The disposal of this compound and all contaminated materials must be handled with care to prevent environmental contamination and accidental exposure.[1]

Table 2: Disposal Guidelines for this compound and Contaminated Materials

Waste Type Disposal Procedure Rationale
Unused/Expired Compound - Do not dispose of down the drain or in regular trash.- Collect in a clearly labeled, sealed container.- Dispose of through a certified hazardous waste vendor.[1][4]Prevents environmental contamination and ensures proper handling of a potentially potent compound.
Contaminated Labware (e.g., vials, pipette tips) - Collect in a designated, puncture-resistant, and sealed container.- Label as "Hazardous Waste" with the name of the compound.[1]Minimizes the risk of exposure from contaminated items.
Contaminated PPE (e.g., gloves, lab coat) - Doff PPE carefully to avoid self-contamination.- Place in a sealed bag or container labeled as hazardous waste.[1]Prevents the spread of contamination outside of the laboratory.
Aqueous Waste - Collect in a sealed, labeled container.- Do not mix with other waste streams unless compatibility is confirmed.[1]Ensures proper segregation and disposal of chemical waste.

All waste must be disposed of in accordance with local, state, and federal regulations.[5][6]

Emergency Procedures

Spills: In the event of a spill, treat it as a major spill.[3] Evacuate the immediate area and notify your supervisor.[3] Only trained personnel with appropriate PPE should clean up the spill.

Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[3] Seek medical attention.[3]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[3] Seek medical attention.[3]

  • Inhalation: Move to fresh air immediately.[3] Seek medical attention.[3]

  • Ingestion: Seek immediate medical attention.[3]

Visual Workflow for Handling this compound

COH_SR4_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Risk_Assessment Conduct Risk Assessment Select_PPE Select Appropriate PPE Risk_Assessment->Select_PPE Determines Prepare_Work_Area Prepare Fume Hood & Work Surface Select_PPE->Prepare_Work_Area Ready for Weigh_Compound Weigh Compound in Containment Prepare_Work_Area->Weigh_Compound Proceed to Prepare_Solution Prepare Solution Weigh_Compound->Prepare_Solution Use in Conduct_Experiment Conduct Experiment Prepare_Solution->Conduct_Experiment Use in Decontaminate Decontaminate Equipment & Surfaces Conduct_Experiment->Decontaminate After Segregate_Waste Segregate Waste (Solid, Liquid, PPE) Decontaminate->Segregate_Waste Generates Dispose_Waste Dispose via Hazardous Waste Vendor Segregate_Waste->Dispose_Waste For

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
COH-SR4
Reactant of Route 2
Reactant of Route 2
COH-SR4

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。